molecular formula C22H23N3O4 B1262826 dafadine O

dafadine O

Cat. No.: B1262826
M. Wt: 393.4 g/mol
InChI Key: OQGAXKQYQAYFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dafadine O is a chemical compound provided for research purposes. It is structurally related to Dafadine A, a known small-molecule inhibitor of the DAF-9 cytochrome P450 enzyme . The DAF-9 pathway is a key regulator of developmental arrest (dauer formation), developmental timing, and longevity in the nematode Caenorhabditis elegans . In a research context, compounds like Dafadine A function by inhibiting the enzymatic activity of DAF-9, thereby preventing the production of dafachronic acids, which are essential steroid hormone ligands for the nuclear hormone receptor DAF-12 . This mechanism can induce dauer formation and alter lifespan in wild-type worms even under non-stressful culture conditions, providing a valuable tool for investigating endocrine signaling, developmental biology, and the genetics of aging . It is important to note that the inhibitory effects of Dafadine compounds can vary between nematode species, as studies show Dafadine-A does not promote dauer formation in Pristionchus pacificus . Researchers can utilize this compound to probe conserved endocrine pathways in model organisms. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should review all relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H23N3O4/c1-27-18-3-2-4-19(13-18)28-15-20-14-21(24-29-20)22(26)25-11-7-17(8-12-25)16-5-9-23-10-6-16/h2-6,9-10,13-14,17H,7-8,11-12,15H2,1H3

InChI Key

OQGAXKQYQAYFPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Dafadine O & DAF-9 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dafadine O , a specialized small-molecule inhibitor of the cytochrome P450 enzyme DAF-9. While the broader class of "Dafadines" (specifically Dafadine A) are potent, broad-spectrum inhibitors, Dafadine O represents a unique structural analog with distinct bioactivity profiles, primarily utilized in sensitized genetic backgrounds to interrogate the threshold mechanics of steroid hormone signaling in Caenorhabditis elegans.

Targeted Modulation of Steroid Hormone Signaling in C. elegans

Executive Summary

Dafadine O is a synthetic small molecule identified through structure-activity relationship (SAR) profiling of the Dafadine class. It functions as an inhibitor of DAF-9 , a cytochrome P450 enzyme (CYP22A1 homolog) responsible for the biosynthesis of dafachronic acid (DA) .[1]

Unlike its more potent analog, Dafadine A , which induces constitutive dauer formation in wild-type animals, Dafadine O exhibits a conditional efficacy profile. It induces the dauer phenotype specifically in daf-2(e1370) (insulin/IGF-1 receptor) mutant backgrounds, making it a precision tool for dissecting the crosstalk between insulin signaling and steroid hormone biosynthesis without the overwhelming systemic shutdown caused by high-potency inhibitors.

Mechanistic Profile

The Biological Target: DAF-9

DAF-9 is the rate-limiting enzyme in the synthesis of dafachronic acids (specifically


- and 

-dafachronic acid) from cholesterol derivatives.[2]
  • Physiological Role: DA acts as a ligand for the nuclear hormone receptor DAF-12 .

  • Signaling Logic:

    • High DA: DAF-12 binds DA

      
       Promotes Reproductive Development (Adult).
      
    • Low DA: DAF-12 recruits co-repressors (e.g., DIN-1)

      
       Promotes Dauer Formation (Diapause).
      
Mechanism of Action (MoA)

Dafadine O binds to the heme moiety of the DAF-9 cytochrome P450, competitively inhibiting its ability to hydroxylate sterol precursors (e.g., 4-cholesten-3-one).

  • Binding Kinetics: Type II binding spectrum (nitrogen coordination to heme iron).

  • Pathway Consequence: Depletion of DA prevents DAF-12 activation, locking the organism in a transcriptional program favoring diapause (dauer).

Differential Potency: Dafadine A vs. Dafadine O
  • Dafadine A: High affinity. Induces dauer in wild-type (N2) worms at ~12.5 µM.[3]

  • Dafadine O: Lower affinity/bioavailability. Fails to induce dauer in wild-type worms but triggers robust dauer formation in daf-2(e1370) mutants. This suggests Dafadine O lowers DAF-9 activity just enough to tip the balance in animals already compromised in insulin signaling, but not enough to overcome robust wild-type homeostasis.

Visualization: The Signaling Cascade

The following diagram illustrates the intervention point of Dafadine O within the C. elegans neuroendocrine network.

DAF9_Pathway Cholesterol Dietary Cholesterol Precursor Sterol Precursors (e.g., 4-cholesten-3-one) Cholesterol->Precursor DA Dafachronic Acid (DA) Precursor->DA Catalyzed by DAF-9 DAF9 DAF-9 (Cytochrome P450) DafadineO Dafadine O (Inhibitor) DafadineO->DAF9 Inhibits DAF12_Ligand DAF-12 + DA (Holo-Receptor) DA->DAF12_Ligand Binds DAF12_Unliganded DAF-12 + DIN-1 (Repressor Complex) DA->DAF12_Unliganded Absence promotes Reprod Reproductive Development DAF12_Ligand->Reprod Promotes Dauer Dauer Diapause (Arrest) DAF12_Unliganded->Dauer Promotes DAF2 DAF-2 (Insulin R) Signaling DAF2->DAF9 Up-regulates Expression

Caption: Dafadine O inhibits DAF-9, blocking the conversion of sterols to Dafachronic Acid, thereby preventing DAF-12 activation and forcing the animal into dauer arrest.

Experimental Protocols

Preparation of Dafadine O Stock

Dafadine O is highly lipophilic. Proper solvation is critical for bioavailability.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 10 mM or 25 mM
Storage -20°C, protected from light (amber vials)
Stability Stable for >6 months at -20°C; avoid repeated freeze-thaw cycles.
In Vivo Dauer Formation Assay (Sensitized Background)

This protocol validates Dafadine O activity using the daf-2(e1370) strain.

Reagents:

  • NGM (Nematode Growth Media) plates.

  • E. coli OP50 (food source).

  • Strain: daf-2(e1370) (CB1370).

  • Dafadine O stock (in DMSO).

  • Control: DMSO vehicle.

Workflow:

  • Plate Preparation: Add Dafadine O to molten NGM agar (~55°C) to a final concentration of 25 µM . Pour plates and let dry. Seed with OP50.

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Synchronization: Egg-prep adult daf-2 worms (bleach/NaOH solution) to obtain a synchronous population of eggs.

  • Seeding: Plate ~50–100 eggs onto Dafadine O plates and DMSO control plates.

  • Incubation: Incubate at 20°C (permissive temp for daf-2(e1370)).

    • Crucial: Do not incubate at 25°C, as daf-2(e1370) forms dauers constitutively at this temperature, masking the drug effect.

  • Scoring: After 48–72 hours, score phenotypes.

    • Dauer: Thin body, constricted pharynx, SDS-resistant (1% SDS for 10 mins).

    • Non-Dauer: L3/L4 larvae or adults.

Expected Results:

Condition Strain Temperature Phenotype
DMSO (Control) daf-2(e1370) 20°C 100% Reproductive (Adults)
Dafadine O (25 µM) daf-2(e1370) 20°C >80% Dauer Arrest

| Dafadine O (25 µM) | Wild-Type (N2) | 20°C | 100% Reproductive (Adults) |[3]

Rescue Experiment (Specificity Check)

To prove the phenotype is due to DA depletion and not off-target toxicity, perform a rescue assay.

  • Prepare plates with 25 µM Dafadine O + 1 µM

    
    -Dafachronic Acid .
    
  • Repeat the assay above.

  • Result: Animals should bypass dauer and develop into adults, confirming the inhibitor acted specifically on the DA biosynthetic pathway.

Data Analysis & Interpretation

When analyzing results from Dafadine O screens, researchers must distinguish between Mig (Gonadal Migration Defect) and Daf-c (Dauer Constitutive) phenotypes.

  • Mig Phenotype: Often seen at sub-maximal inhibition. The distal tip cells (DTCs) migrate incorrectly, leading to malformed gonads. This indicates partial DAF-9 inhibition.

  • Dauer Phenotype: Indicates systemic, high-level inhibition of DAF-9 (or high sensitivity in the genetic background).

Quantitative Summary Table (Representative Data):

CompoundConcentrationStrain% Dauer% MigInterpretation
Dafadine A12.5 µMN2 (WT)95%5%Potent, broad inhibitor.
Dafadine O 25 µM N2 (WT) 0% 0% Ineffective in WT.
Dafadine O 25 µM daf-2(e1370) 85% 10% Effective in sensitized background.

Applications in Drug Discovery

While Dafadine A is the primary candidate for anthelmintic development (targeting parasitic nematode cytochrome P450s), Dafadine O serves a critical role in target validation :

  • Threshold Mapping: It helps define the minimum threshold of DAF-9 activity required for survival/development.

  • Synergy Screening: It is an ideal probe to screen for other genes that, when knocked down, make worms susceptible to Dafadine O, thereby identifying novel components of the steroid signaling network.

References

  • Luciani, G. M., Magomedova, L.,Xu, P.-Z., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3][4][5] Nature Chemical Biology, 7, 893–900.

    • Source:

    • Relevance: The primary paper defining the Dafadine class (A-D, O) and their mechanism of action on DAF-9/CYP27A1.
  • Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[6] Development, 131(8), 1765-1776.

    • Source:

    • Relevance: Establishes the DAF-9 to DAF-12 signaling axis and the role of hypodermal DAF-9.
  • Motola, D. L., Cummins, C. L., Rottiers, V., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.

    • Source:

    • Relevance: Identifies - and -dafachronic acids as the specific ligands depleted by DAF-9 inhibition.

Sources

Technical Guide: Dafadine O – Interrogating the CYP27A1-Insulin Signaling Nexus

[1]

Executive Summary

Dafadine O (Analog 5) is a specialized small-molecule inhibitor of the cytochrome P450 enzyme CYP27A1 (and its nematode ortholog DAF-9 ).[1] Unlike its parent compound Dafadine A, which robustly inhibits steroidogenic signaling in wild-type systems, Dafadine O exhibits a unique context-dependent activity profile : it reveals phenotypic effects primarily under conditions of compromised insulin signaling.[1]

This guide details the mechanistic interaction between Dafadine O and the insulin signaling pathway, positioning the compound as a high-precision chemical probe for uncoupling steroid hormone biosynthesis from insulin/IGF-1 kinase cascades.[1] It is particularly valuable for researchers investigating metabolic flexibility , nuclear receptor cross-talk , and latent insulin resistance .

Mechanistic Profile: The "Two-Hit" Signaling Blockade

Dafadine O does not directly inhibit the insulin receptor (IR) or the PI3K/Akt kinase cascade.[1] Instead, it targets the steroidogenic branch of metabolic control, which functions in parallel with and downstream of insulin signaling.

The Target: CYP27A1 / DAF-9[1][2][3][4][5][6]
  • Enzyme: CYP27A1 (Sterol 27-hydroxylase).[1]

  • Reaction: Oxidizes cholesterol to 27-hydroxycholesterol (27HC) and cholestenoic acid.[1] In C. elegans, DAF-9 converts cholesterol metabolites into dafachronic acids (DA) .[1]

  • Physiological Role: 27HC and DA are high-affinity ligands for nuclear receptors (LXR in mammals; DAF-12 in nematodes).[1] These ligand-receptor complexes promote growth, reproductive development, and lipid homeostasis.

The Insulin Interaction (Epistasis)

The interaction between Dafadine O and insulin signaling is synergistic .[1]

  • Healthy State (High Insulin): Insulin signaling (via Akt) phosphorylates FOXO (DAF-16), sequestering it in the cytoplasm.[1] CYP27A1/DAF-9 produces ligands that activate Nuclear Receptors (LXR/DAF-12) to promote growth.[1]

  • Dafadine O Treatment (Healthy Background): Dafadine O partially inhibits CYP27A1.[1] However, because Insulin/Akt signaling is intact, FOXO remains cytoplasmic. The system compensates, and no drastic phenotype (e.g., arrest/dauer) is observed.

  • Compromised State + Dafadine O: When insulin signaling is reduced (e.g., daf-2 mutation or IR resistance), FOXO enters the nucleus.[1] If Dafadine O simultaneously blocks ligand production (27HC/DA), the unliganded Nuclear Receptor (DAF-12) interacts with nuclear FOXO (DAF-16) to drive a potent metabolic arrest program (dauer formation in worms; quiescence/lipid storage in cells).[1]

Key Insight: Dafadine O acts as a "stress test" for the insulin pathway. It exposes latent defects in insulin sensitivity that are otherwise masked by compensatory steroid hormone signaling.

Pathway Visualization

The following diagram illustrates the parallel regulation and the specific intervention point of Dafadine O.

Insulin_Dafadine_Interactioncluster_nucleusNucleus / Transcriptional ControlInsulinInsulin / IGF-1IRInsulin Receptor (DAF-2)Insulin->IRPI3KPI3K / AGE-1IR->PI3KAktAkt / AKT-1PI3K->AktFOXOFOXO (DAF-16)(Transcription Factor)Akt->FOXOPhosphorylation(Inhibition/Cytoplasmic Retention)PhenotypeMetabolic Arrest / Dauer(Lipid Storage, Quiescence)FOXO->PhenotypePromotes (if Nuclear)CholesterolCholesterolCYP27A1CYP27A1 (DAF-9)Cholesterol->CYP27A1Ligand27-HC / Dafachronic AcidCYP27A1->LigandNRLXR / DAF-12(Nuclear Receptor)Ligand->NRActivationNR->PhenotypeInhibits (if Liganded)DafadineODafadine O(Inhibitor)DafadineO->CYP27A1Inhibition

Caption: Dafadine O inhibits CYP27A1, depleting ligands for Nuclear Receptors.[1] This blockade synergizes with reduced Insulin/Akt signaling to unleash FOXO-mediated metabolic arrest.[1]

Experimental Protocols

To validate Dafadine O activity and its interaction with insulin signaling, the following self-validating protocols are recommended.

Protocol A: CYP27A1 Inhibition Assay (LC-MS/MS)

Objective: Quantify the direct inhibition of 27-hydroxycholesterol (27HC) production in mammalian cells.[1]

  • Cell System: HEK293 cells stably expressing human CYP27A1 or HepG2 cells (endogenous expression).[1]

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Incubate for 24h.

    • Treat with Dafadine O (0.1, 1, 10, 50 µM) vs. Vehicle (DMSO 0.1%).[1]

    • Add Substrate: 4-cholesten-3-one (20 µM) or cholesterol precursor.[1][2]

  • Extraction:

    • After 6h, harvest media and cell lysate.

    • Perform lipid extraction using Folch method (Chloroform:Methanol 2:1).[1]

    • Spike with internal standard (

      
      -27HC).[1]
      
  • Analysis:

    • Analyze via LC-MS/MS (MRM mode targeting 27HC transition).

  • Validation Criteria:

    • Dose-dependent reduction of 27HC.[1]

    • IC50 Determination: Plot log[inhibitor] vs. response.[1] Dafadine O is expected to have a higher IC50 than Dafadine A, reflecting its specific utility as a sensitized probe.

Protocol B: The "Insulin-Sensitized" Phenotypic Assay

Objective: Demonstrate the specific activity of Dafadine O under compromised insulin signaling conditions (mimicking the daf-2 mutant effect).

  • Cell System: 3T3-L1 Adipocytes or HepG2 cells.[1]

  • Experimental Groups:

    • Group 1 (Control): High Insulin (100 nM) + Vehicle.[1]

    • Group 2 (Insulin Resistant): Low Insulin (0.1 nM) or PI3K Inhibitor (LY294002, suboptimal dose).[1]

    • Group 3 (Dafadine O): High Insulin + Dafadine O (25 µM).[1]

    • Group 4 (Synergy): Low Insulin/PI3K Inhibitor + Dafadine O (25 µM).[1]

  • Readout:

    • Lipid Droplet Accumulation: Oil Red O staining (Dafadine O + Low Insulin should maximize lipid storage/arrest).[1]

    • Gene Expression (qPCR): Measure FOXO targets (PEPCK, G6Pase) and LXR targets (SREBP-1c).[1]

  • Expected Result:

    • Group 3 should show minimal deviation from Group 1 (Dafadine O alone is weak in high insulin).[1]

    • Group 4 should show significantly amplified metabolic arrest markers compared to Group 2, confirming the synergistic "two-hit" mechanism.[1]

Data Summary & Comparison

The following table contrasts Dafadine A (the parent) with Dafadine O (the probe).

FeatureDafadine ADafadine O (Analog 5)
Primary Target CYP27A1 / DAF-9CYP27A1 / DAF-9
Chemical Structure N-acylpiperidine core3-Methoxy analog (3-OCH3)
Potency (In vitro) High (Low µM IC50)Moderate/Low
Phenotype (Wild-type) Induces arrest/dauer aloneNo effect alone
Phenotype (Insulin Mutant) Induces arrest/dauerInduces arrest/dauer (Synergistic)
Application Potent inhibitor for blocking steroidogenesisProbe for detecting insulin signaling defects

References

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3] Nature Chemical Biology, 7, 891–893.[3]

    • Relevance: Primary discovery of Dafadine class; identification of CYP27A1/DAF-9 as the target; characterization of Dafadine O (Analog 5) specificity for daf-2 mutants.[1]

    • [1]

  • Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[4] Cell, 124(6), 1209-1223.[1]

    • Relevance: Establishes the mechanism of dafachronic acid (DAF-9 product) signaling and its integration with the insulin pathway.[1][5]

    • [1]

  • Wallace, I. M., et al. (2010).Chemical genetic screening identifies novel inhibitors of the insulin signaling pathway. (Related Methodology). Relevance: Contextualizes the screening approach used to identify "sensitizer" compounds like Dafadine O.
  • Magner, D. B., et al. (2013). NHR-8 regulates cytochrome P450 systems in C. elegans.[1]

    • Relevance: Further elucidates the xenobiotic and steroidogenic P450 networks targeted by Dafadine analogs.

Technical Guide: Dafadine O as a Precision Probe in Dauer Formation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanistic role and experimental utility of Dafadine O , a selective small-molecule inhibitor of the cytochrome P450 enzyme DAF-9 (CYP27A1 ortholog). While its structural analog, Dafadine A, acts as a potent, broad-spectrum inducer of dauer formation in wild-type C. elegans, Dafadine O exhibits a distinct, lower-affinity profile. It functions as a sensitized probe , inducing dauer formation specifically in genetic backgrounds with compromised insulin/IGF-1 signaling (e.g., daf-2 mutants).

This guide is designed for researchers investigating developmental plasticity, nuclear hormone receptor signaling, and metabolic thresholds in nematode models.

Mechanistic Foundation: The DAF-9/DAF-12 Axis

To understand the utility of Dafadine O, one must first master the biosynthetic pathway it disrupts. The decision to enter the dauer state—a stress-resistant, non-aging diapause—is governed by the concentration of Dafachronic Acid (DA) .

The Biosynthetic Pathway
  • Dietary Cholesterol: The precursor for all nematode steroid hormones.

  • Modification: Cholesterol is modified by a series of enzymes (including hsd-1, dhzs-1) into lathosterone.

  • The Checkpoint (DAF-9): The cytochrome P450 enzyme DAF-9 catalyzes the final rate-limiting oxidation of lathosterone into

    
    -Dafachronic Acid (
    
    
    
    -DA)
    .
  • The Effector (DAF-12):

    • +DA (Ligand Present): DAF-12 binds DA, recruits co-activators, and promotes Reproductive Development .

    • -DA (Ligand Absent): DAF-12 recruits the co-repressor DIN-1, repressing reproductive genes and driving Dauer Formation .

Dafadine O Mechanism of Action

Dafadine O (an isoxazoloamide derivative) targets the heme iron center of DAF-9.[1] By sterically and chemically inhibiting DAF-9, it prevents the conversion of precursors into Dafachronic Acid.

The Critical Distinction (Dafadine A vs. Dafadine O):

  • Dafadine A: High potency. Depletes DA levels below the threshold required for reproductive growth in wild-type animals, forcing 100% dauer arrest.

  • Dafadine O: Moderate potency. In wild-type animals, DAF-9 activity is inhibited but not sufficiently to drop DA levels below the critical threshold. However, in sensitized backgrounds (like daf-2 mutants, where DAF-9 expression is already down-regulated or the threshold is shifted), Dafadine O successfully triggers the dauer switch.

Signaling Pathway Visualization

The following diagram illustrates the convergence of environmental signals and the specific blockade point of Dafadine O.

DauerPathway env Environmental Cues (Crowding, Starvation) insulin Insulin/IGF-1 Pathway (DAF-2) env->insulin Modulates tgf TGF-β Pathway (DAF-7) env->tgf Modulates daf9 DAF-9 (Cytochrome P450) insulin->daf9 Transcriptional Regulation tgf->daf9 Transcriptional Regulation da Dafachronic Acid (DA) daf9->da Synthesis dafadine DAFADINE O (Inhibitor) dafadine->daf9 BLOCKS daf12 DAF-12 (Nuclear Receptor) da->daf12 Ligand Binding repro Reproductive Growth (Adult) daf12->repro + Ligand dauer Dauer Arrest (Diapause) daf12->dauer - Ligand (Unbound)

Caption: Dafadine O inhibits DAF-9, preventing DA synthesis. Without DA, DAF-12 defaults to a transcriptional repressor, driving dauer arrest.

Experimental Utility and Data Interpretation

Researchers should use Dafadine O when studying synergistic effects or genetic interactions . Because it does not overwhelm the system like Dafadine A, it allows for the detection of subtle defects in the dauer regulatory network.

Comparative Efficacy Profile

The following table summarizes the phenotypic outcomes of Dafadine treatment across different genotypes, derived from structure-activity relationship (SAR) studies [1].

CompoundGenotypeConcentrationPhenotypeInterpretation
Dafadine A Wild Type (N2)25 µM100% DauerPotent inhibition; overcomes WT homeostasis.
Dafadine A daf-2(e1370)25 µM100% DauerSynergistic, but ceiling effect reached.
Dafadine O Wild Type (N2) 25 µM 0% Dauer Sub-threshold inhibition; homeostasis maintained.
Dafadine O daf-2(e1370) 25 µM ~90% Dauer Synergistic; reveals latent sensitivity.
Key Phenotypes for Scoring

When utilizing Dafadine O, researchers must look for the "Daf-c" (Dauer constitutive) triad of phenotypes. Note that Dafadine O may induce partial phenotypes in intermediate genotypes.

  • Dauer Larvae (DL): Thin, radially constricted bodies, suppressed pharyngeal pumping.

  • Mig (Gonadal Migration Defect): In animals that bypass dauer, look for distal tip cell (DTC) migration errors.[2]

  • Pvl (Protruding Vulva): A secondary consequence of failed DAF-12 regulation in L4/Adults.

Validated Protocol: Dafadine O Assay

This protocol ensures reproducibility and proper solubility, a common failure point in small-molecule screens with C. elegans.

Reagent Preparation
  • Stock Solution: Dissolve Dafadine O powder in 100% DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 60 seconds and inspect for precipitate. If cloudy, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

NGM Plate Preparation (Seeding Method)

Direct addition to molten agar is preferred over top-spreading to ensure uniform drug distribution.

  • Molten Agar: Prepare standard Nematode Growth Media (NGM). Autoclave and cool to 55°C in a water bath.

  • Drug Addition: Add the 10 mM Dafadine O stock to the molten agar to achieve a final concentration of 25 µM .

    • Control: Prepare a separate batch with an equivalent volume of DMSO (Vehicle Control).

  • Pouring: Dispense 3 mL per 35mm plate or 10 mL per 60mm plate.

  • Drying: Allow plates to dry in a laminar flow hood for 24 hours in the dark (Dafadines can be light-sensitive).

  • Bacterial Seeding: Seed with 50 µL of concentrated E. coli OP50. Allow bacteria to grow overnight (24h) at room temperature.

Assay Workflow

AssayWorkflow step1 Egg Sync (Bleach Protocol) step2 Plate Output (~50 eggs/plate) step1->step2 step3 Incubation (20°C or 25°C) step2->step3 step4 Score at 48h (L2d/Dauer) step3->step4 step5 Score at 72h (Mig/Pvl/Adult) step4->step5

Caption: Standardized workflow for assessing Dafadine O efficacy. Scoring at 48h is critical for dauer identification.

Step-by-Step Execution:

  • Synchronization: Gravid adults (WT or daf-2) are bleached to release eggs.

  • Plating: Pipette ~50 eggs onto the bacterial lawn of Dafadine O and DMSO control plates.

  • Incubation: Incubate at 20°C .

    • Note: If using temperature-sensitive mutants (e.g., daf-2(e1370)), 20°C is the semi-permissive temperature. 25°C is restrictive and will induce dauer regardless of the drug. Do not incubate at 25°C if testing for drug synergy.

  • Scoring (48-60 hours):

    • Examine plates under a dissection microscope.

    • Count total worms.

    • Classify as Dauer (thin, dark, quiescent) or Non-Dauer (L3/L4, pumping, broad).

  • Rescue Control (Self-Validation): To confirm specificity, add

    
    -Dafachronic Acid (100 nM)  to a subset of Dafadine O plates. If the effect is on-target (DAF-9 inhibition), the exogenous DA should rescue the phenotype, restoring reproductive growth [1][2].
    

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
Precipitate in Agar Drug crashed out of solution.Ensure agar is cooled to exactly 55°C. Add drug slowly while stirring.
Inconsistent Dauers Bacterial lawn too thick.Dafadines can be metabolized or sequestered by thick E. coli lawns. Use dead (heat-killed) OP50 or thinner lawns.
No Effect in daf-2 Wrong temperature.daf-2(e1370) is temperature sensitive. Ensure incubator is calibrated to 20°C ± 0.5°C.

References

  • Luciani, G. M., et al. (2011).[1][3][4] Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3][4][5][6] Nature Chemical Biology, 7, 891–893.[3]

    • Primary source for the identification of Dafadine A and the structure-activity relationship (SAR) series including Dafadine O.
  • Motola, D. L., et al. (2006).[7] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.[7]

    • Establishes the DAF-9/DAF-12/Dafachronic Acid axis mechanism.
  • Haga, K., et al. (2011). Structure-activity relationships of dafachronic acids and their analogs as ligands for the C. elegans nuclear receptor DAF-12.[7][8] Bioorganic & Medicinal Chemistry, 19(21), 6300-6308.

    • Provides chemical context for DA analogs and receptor specificity.

Sources

Precision Targeting of the DAF-9/DAF-12 Axis: A Technical Guide to Dafadine O Specificity

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the specificity and utility of Dafadine O and its analogs in nematode research, designed for researchers and drug discovery professionals.

Executive Summary

The discovery of Dafadine (Daf-c inducing analog) marked a paradigm shift in the chemical biology of nematode development. While Dafadine A is widely recognized as a potent, broad-spectrum inhibitor of the cytochrome P450 DAF-9 (CYP22A1) , its analog Dafadine O offers a unique specificity profile that is critical for dissecting subtle regulatory nodes within the insulin/IGF-1 signaling (IIS) and TGF-


 pathways.

This guide delineates the structural and functional distinctions between Dafadine A and O, providing a robust experimental framework for using Dafadine O to probe "sensitized" genetic backgrounds (e.g., daf-2 mutants) without the phenotypic masking often seen with the more potent Dafadine A.

Mechanistic Foundation: The DAF-9 Checkpoint

To effectively utilize Dafadine analogs, one must understand the target biology. DAF-9 is the rate-limiting cytochrome P450 enzyme responsible for synthesizing


-dafachronic acid (DA)  from dietary cholesterol.
  • Physiological State: High DAF-9 activity

    
     High DA levels 
    
    
    
    DA binds DAF-12 (Nuclear Hormone Receptor)
    
    
    Reproductive Development .
  • Dauer State: Low DAF-9 activity

    
     Low DA levels 
    
    
    
    DAF-12 binds corepressor DIN-1
    
    
    Dauer Arrest .

Dafadine analogs function as competitive inhibitors of DAF-9, occupying the substrate-binding pocket and preventing the conversion of precursors (e.g., 4-cholesten-3-one) into active DA.

Pathway Visualization

The following diagram illustrates the integration of environmental signals and the precise intervention point of Dafadine O.

DAF_Pathway Environment Environmental Cues (Food, Temp, Pheromone) IIS Insulin/IGF-1 Signaling (DAF-2 / AGE-1) Environment->IIS TGF TGF-β Signaling (DAF-7) Environment->TGF DAF9 DAF-9 (CYP22A1) Cytochrome P450 IIS->DAF9 Repression of DAF-16 leads to DAF-9 expr. TGF->DAF9 Signaling promotes DAF-9 expr. DA Δ7-Dafachronic Acid (Ligand) DAF9->DA Biosynthesis DAF12 DAF-12 Nuclear Receptor DA->DAF12 Ligand Binding Phenotype Reproductive Growth vs. Dauer Arrest DAF12->Phenotype Transcriptional Regulation Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 Competitive Inhibition (Sensitized by daf-2)

Figure 1: The DAF-9/DAF-12 signaling axis. Dafadine O acts as a chemical brake on DAF-9. In wild-type animals, homeostatic feedback can overcome weak inhibition; however, in daf-2 mutants (where upstream signaling is compromised), Dafadine O effectively triggers dauer formation.

Chemical Biology: Structure-Activity Relationship (SAR)

The specificity of Dafadine analogs is dictated by the substitution pattern on the phenoxy ring linked to the isoxazole scaffold.

Core Scaffold

All Dafadine analogs share a 4-(pyridin-4-yl)piperidine moiety linked to an isoxazole ring. The variation occurs at the phenyl ring attached to the isoxazole via a methoxy linker.

Comparative SAR Table
FeatureDafadine A Dafadine O
Chemical Name 2,6-dimethylphenoxy analog3-methoxyphenoxy analog
ChEBI ID N/A (Analog A)CHEBI:88333
Key Substituent 2,6-Dimethyl (Steric bulk at ortho positions)3-Methoxy (Electronic effect at meta position)
Potency (IC50) High (Low

M range)
Moderate/Low
Target Specificity Broad DAF-9 inhibition (WT active)Context-Dependent (Active in daf-2)
Phenotype (N2) Strong Daf-c (Constitutive Dauer)No Effect / Weak Transient
Phenotype (daf-2) Hyper-arrest (L2d/Dauer)Robust Dauer Induction
The "Sensitized Hit" Phenomenon

Dafadine A is potent enough to overcome the wild-type organism's homeostatic feedback loops (e.g., upregulation of daf-9 expression upon low DA levels). Dafadine O , conversely, is a "sensitized hit." It binds DAF-9 but with lower affinity or residence time. In a wild-type (N2) worm, the system compensates for this partial inhibition. However, in a daf-2(e1370) background—where the insulin pathway is already compromised and DAF-9 expression is precarious—Dafadine O treatment tips the balance, driving the animal into dauer.

Why use Dafadine O?

  • Reduced Off-Target Effects: Lower potency often correlates with reduced toxicity in non-target tissues.

  • Pathway Synergism Studies: Ideal for screening compounds that enhance dauer formation without masking the effect (as Dafadine A might).

  • Genetic Interaction Mapping: Allows for the identification of "enhancer" mutations that would be invisible using the sledgehammer approach of Dafadine A.

Experimental Protocols

The following protocols are designed to validate Dafadine O activity and specificity.

Protocol A: Differential Dauer Formation Assay

Objective: To distinguish between high-potency inhibition (Dafadine A) and sensitized inhibition (Dafadine O).

Reagents:

  • Strains: N2 (Bristol, Wild Type), CB1370 (daf-2(e1370)).

  • Compounds: Dafadine A (25 mM stock in DMSO), Dafadine O (25 mM stock in DMSO).

  • Media: NGM agar plates seeded with E. coli OP50.

Workflow:

  • Plate Preparation:

    • Prepare NGM plates containing 25

      
      M  of Dafadine A, Dafadine O, or DMSO (0.1% v/v control).
      
    • Seed with OP50 and allow to dry overnight.

  • Synchronization:

    • Bleach gravid adults to obtain eggs. Wash eggs 3x in M9 buffer.

    • Plate ~50-100 eggs per plate.

  • Incubation:

    • Incubate plates at 20°C . (Note: daf-2(e1370) is temperature-sensitive; 20°C is semi-permissive, making it ideal for sensitization assays).

  • Scoring (48-72 hours):

    • Score for Dauer (thin, SDS-resistant) vs. L3/L4 (reproductive).

Expected Results: | Strain | DMSO | Dafadine A (25


M) | Dafadine O (25 

M) | | :--- | :--- | :--- | :--- | | N2 (WT) | 0% Dauer | >90% Dauer | 0-5% Dauer | | daf-2(e1370) | 0-10% Dauer | 100% Dauer | >80% Dauer |
Protocol B: Dafachronic Acid Rescue Assay

Objective: To confirm that the phenotype induced by Dafadine O is specifically due to DA depletion (DAF-9 inhibition) and not general toxicity.

Workflow:

  • Prepare plates with 25

    
    M Dafadine O .
    
  • Add

    
    -Dafachronic Acid (
    
    
    
    -DA)
    to half the plates at a final concentration of 1
    
    
    M
    .
  • Plate daf-2(e1370) eggs.

  • Incubate at 20°C.

Validation Criteria:

  • Dafadine O only: >80% Dauer.

  • Dafadine O +

    
    -DA:  <10% Dauer (Rescue).
    
  • Interpretation: If DA rescues the phenotype, the compound acts upstream of DAF-12, confirming DAF-9 inhibition.

Applications in Anthelmintic Discovery

While C. elegans is the model, the ultimate goal is often parasitic nematode control (Haemonchus, Strongyloides).

  • Species Specificity: Dafadine analogs show varying efficacy across species. Dafadine A is effective in H. contortus but less so in P. pacificus. Dafadine O can be used to probe the conservation of the DAF-9 binding pocket structure in parasites.

  • Mammalian Safety: Dafadine A inhibits the mammalian ortholog CYP27A1 .[1][2][3] When developing anthelmintics, one should screen analogs (like O) against mammalian CYP27A1 microsomes. The goal is to find an analog that inhibits the nematode enzyme (in a sensitized screen) but spares the mammalian host enzyme.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][4] Nature Chemical Biology, 7(12), 891-893. Link

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223. Link

  • ChEBI Ontology. (n.d.). "Dafadine O (CHEBI:88333)."[5] Chemical Entities of Biological Interest. Link

  • Ma, G., et al. (2019). "Dafachronic acid promotes larval development in Haemonchus contortus by modulating dauer signalling and lipid metabolism." PLOS Pathogens, 15(7), e1007960. Link

Sources

Targeting DAF-9: Small Molecule Inhibition of Dafachronic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cytochrome P450 enzyme DAF-9 (CYP22A1) is the rate-limiting component in the biosynthesis of dafachronic acids (DAs) , the steroid hormones governing the C. elegans dauer decision, lifespan, and fat metabolism.[1][2][3][4][5] Inhibition of DAF-9 forces a state of hormonal starvation, driving wild-type animals into developmental arrest (dauer) even under favorable conditions.[2]

This guide details the chemical biology of DAF-9 inhibition, focusing on the use of Dafadine A and Ketoconazole . It provides a validated experimental framework for using these small molecules to modulate nuclear hormone receptor (DAF-12) signaling, complete with protocols for phenotypic screening and specificity validation via chemical rescue.

Part 1: The Biological Target – CYP22A1 (DAF-9)[6]

Mechanism of Action

DAF-9 is a heme-thiolate monooxygenase expressed primarily in the XXXL/R neuroendocrine cells and the hypodermis. It catalyzes the terminal oxidation of cholesterol derivatives—specifically lathosterone and related 3-keto-steroids—into the active hormones


-dafachronic acid  and 

-dafachronic acid
.

These ligands bind to DAF-12 , a Vitamin D Receptor (VDR)-like nuclear receptor.

  • Ligand Bound (+DA): DAF-12 recruits co-activators to promote reproductive development (L3/L4/Adult).

  • Ligand Free (-DA): DAF-12 recruits the co-repressor DIN-1 , repressing reproductive genes and activating the dauer program.

Therefore, DAF-9 inhibitors act as chemical knockdowns , effectively switching DAF-12 into its repressive mode.

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the specific point of small molecule intervention.

DAF9_Pathway Cholesterol Cholesterol Lathosterone Lathosterone (Precursor) Cholesterol->Lathosterone DAF-36/DHS-16 DA Dafachronic Acid (Delta-4 / Delta-7 DA) Lathosterone->DA Oxidation DAF9 DAF-9 (CYP22A1) [Target Enzyme] DAF9->DA Catalyzes DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds Repro Reproductive Development DAF12->Repro + Ligand Dauer Dauer Arrest (Long Lived) DAF12->Dauer - Ligand (DIN-1 bound) Inhibitors Inhibitors: 1. Dafadine A 2. Ketoconazole Inhibitors->DAF9 Inhibits

Figure 1: The DAF-9 biosynthetic node.[3][4][6] Inhibitors block the conversion of precursors to Dafachronic Acid, forcing DAF-12 into a transcriptional repressor state that triggers dauer formation.

Part 2: Small Molecule Inhibitors

Two primary classes of inhibitors are used to probe this pathway. Selection depends on the required specificity and the nature of the experiment.

Dafadine A (Specific Probe)

Dafadine A is a synthetic small molecule identified specifically for its ability to inhibit DAF-9 with high potency.

  • Mechanism: Reversibly binds the heme iron of CYP22A1, blocking substrate access.

  • Potency: Low micromolar to nanomolar range (

    
     1-5 µM in vivo).
    
  • Phenotype: Induces 100% dauer formation in wild-type (N2) worms at 25°C.

  • Use Case: Precise temporal inhibition of DA signaling; "chemical genetics" equivalent of a daf-9 null mutation.

Ketoconazole (Broad-Spectrum Control)

An imidazole antifungal agent known to inhibit a wide range of mammalian and nematode CYP450 enzymes.

  • Mechanism: Nitrogen atom of the imidazole ring coordinates with the heme iron.

  • Potency: Moderate (

    
     10-50 µM).
    
  • Specificity: Low. It affects other CYPs and lipid metabolism pathways.

  • Use Case: Positive control for CYP inhibition; comparative studies in parasitic nematodes (e.g., Strongyloides) where Dafadine A might be less accessible.

Comparative Data Summary
FeatureDafadine AKetoconazole
Target Specificity High (DAF-9 preferred)Low (Pan-CYP)
Dauer Induction (

)
~1.5 µM~35 µM
Reversibility YesYes
Rescue by

-DA
CompleteComplete
Toxicity Low at effective doseHigh at >100 µM

Part 3: Experimental Validation Framework

To trust the data generated by these inhibitors, you must prove that the observed phenotype (dauer arrest) is due to DAF-9 inhibition and not general toxicity. This is achieved via a Self-Validating Rescue Loop .

Protocol A: The Dauer Induction Screen

Objective: Determine the efficacy of a small molecule to block DA production.

  • Preparation:

    • Synchronize wild-type (N2) worms to the L1 larval stage using a standard hypochlorite bleach protocol.

    • Prepare NGM agar plates or liquid S-basal media containing the inhibitor (0, 1, 5, 10, 25 µM). Use DMSO as the vehicle control (final concentration < 0.5%).[6]

    • Food Source: Seed with E. coli OP50 (dead/UV-killed bacteria are preferred for liquid assays to prevent drug metabolism by bacteria).

  • Incubation:

    • Plate ~50 L1 larvae per well/plate.

    • Incubate at 25°C . (Note: 25°C is a sensitized background; DAF-9 expression is temperature-sensitive. Inhibition is more effective at this temperature).

  • Scoring (48-72 hours):

    • Score phenotypes based on morphology:

      • Adults: Thick, pharyngeal pumping, eggs present.

      • Dauers: Thin, dense body, constricted pharynx, cessation of pumping, SDS-resistant.

Protocol B: The Specificity Rescue Assay (The "Gold Standard")

Objective: Confirm on-target activity. If the inhibitor works by blocking DAF-9, adding the product of the reaction (Dafachronic Acid) should bypass the block and restore normal development.

  • Setup: Prepare two sets of plates containing the Inhibitor at its

    
     (e.g., 10 µM Dafadine A).
    
  • Treatment:

    • Set 1 (Block): Inhibitor + Ethanol (Vehicle).

    • Set 2 (Rescue): Inhibitor +

      
      -Dafachronic Acid (250 nM) .
      
  • Readout:

    • Set 1 should yield 100% Dauer .

    • Set 2 should yield 100% Reproductive Adults .

    • Failure of Set 2 to rescue indicates off-target toxicity or a blockade downstream of DAF-12.

Workflow Diagram

Experimental_Workflow L1 Sync L1 Larvae (Wild Type) Drug Add Inhibitor (e.g., Dafadine A) L1->Drug Cond1 Condition A: Inhibitor Only Drug->Cond1 Cond2 Condition B: Inhibitor + Delta-7-DA (Rescue) Drug->Cond2 Res1 Result: Dauer Arrest Cond1->Res1 DA Biosynthesis Blocked Res2 Result: Reproductive Adult Cond2->Res2 Pathway Bypassed

Figure 2: The Specificity Rescue Loop. A crucial control step to distinguish specific CYP inhibition from general toxicity.

Part 4: Therapeutic & Research Implications

Parasitic Nematode Control

The DAF-9/DAF-12 axis is conserved in parasitic nematodes like Strongyloides stercoralis and Haemonchus contortus.[3] In these species, the infective L3 (iL3) stage is analogous to the C. elegans dauer.

  • Application: Inhibitors like Ketoconazole have been shown to block the activation of iL3 larvae into parasitic adults.[7]

  • Strategy: Targeting DAF-9 homologs in parasites represents a viable strategy to prevent infection or arrest parasite development within the host.

Aging Research

Since DAF-12 regulates lifespan, DAF-9 inhibitors are tools to modulate aging without genetic intervention.

  • Pro-Aging: In daf-9 mutants or inhibitor-treated animals, lifespan is extended only if the germline is removed (gonad ablation).

  • Context: DAF-9 integrates signals from the reproductive system to regulate organismal aging.

References

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[6] Nature Chemical Biology.

  • Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell.

  • Gerisch, B., et al. (2001). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling.[8] PNAS.

  • Albarqi, M. M., et al. (2016). Ketoconazole inhibits developmental activation of Strongyloides stercoralis iL3 in host-like culture conditions.[7] PLOS Neglected Tropical Diseases.

  • Wollam, J., et al. (2011). The Rieske oxygenase DAF-36 functions as a cholesterol 7-desaturase in the C.

Sources

Dafadine O: Biological Targets and Affinity Profile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Dafadine O , a specific analog within the dafadine class of small-molecule inhibitors. It focuses on its biological targets, affinity profiles, and application in Caenorhabditis elegans chemical genetics.

Executive Summary

Dafadine O (Compound 5) is a synthetic small-molecule inhibitor belonging to the dafadine class, designed to probe the cytochrome P450-mediated steroidogenic pathways in nematodes and mammals. While the parent compound, Dafadine A , is a potent inhibitor of DAF-9 (CYP22A1) capable of inducing dauer formation in wild-type C. elegans, Dafadine O represents a structural analog with attenuated potency. It is primarily utilized as a chemical probe in sensitized genetic backgrounds (e.g., daf-2 mutants) to dissect the threshold requirements of hormonal signaling in the DAF-12 pathway. Its mechanism of action involves the competitive inhibition of heme-containing cytochrome P450 enzymes, specifically preventing the biosynthesis of dafachronic acids.

Chemical Identity & Properties

Dafadine O is chemically distinct from its analogs (A, B, C, D) by specific substitutions that alter its binding affinity and lipophilicity.

PropertyDetail
Common Name Dafadine O
Class Isoxazole-containing N-acylpiperidine
Chemical Description An N-acylpiperidine obtained by condensation of 5-[(3-methoxyphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with 4-(pyridin-4-yl)piperidine.[1]
Key Structural Motif Isoxazole Ring : Critical for coordinating with the heme iron of the P450 target.Pyridine Moiety : Facilitates interaction with the active site residues.
ChEBI ID
Solubility Soluble in DMSO; limited aqueous solubility requires carrier solvents for biological assays.
Biological Targets
3.1 Primary Target: DAF-9 (CYP22A1)

The principal biological target of Dafadine O is DAF-9 , a cytochrome P450 enzyme in C. elegans.

  • Function : DAF-9 catalyzes the final rate-limiting steps in the biosynthesis of dafachronic acids (DAs) (specifically

    
    -DA and 
    
    
    
    -DA) from cholesterol derivatives.
  • Mechanism : Dafadine O binds to the heme cofactor of DAF-9. The nitrogen of the isoxazole or pyridine ring likely coordinates directly with the heme iron, displacing the water molecule required for oxygen activation. This results in a Type II binding spectrum , characteristic of nitrogenous P450 inhibitors.

3.2 Mammalian Ortholog: CYP27A1

The dafadine class, including Dafadine O, exhibits cross-species activity against the mammalian ortholog CYP27A1 (Sterol 27-hydroxylase).

  • Relevance : CYP27A1 is involved in bile acid biosynthesis and the activation of Vitamin D3.

  • Translational Insight : This conservation allows Dafadine O and its analogs to serve as tools for studying steroidogenic P450 inhibition in mammalian systems, although Dafadine A is typically the preferred probe due to higher potency.

Affinity & Kinetics
4.1 Comparative Potency

Dafadine O is characterized by lower affinity compared to the parent compound Dafadine A.

  • Dafadine A : Induces constitutive dauer (Daf-c) phenotype in wild-type worms at concentrations of ~12.5–25 µM.

  • Dafadine O : Fails to induce dauer formation in wild-type animals at standard concentrations (up to 50 µM).

    • Activity Threshold : Dafadine O activity is only observable in sensitized backgrounds , such as daf-2(e1370) mutants (insulin/IGF-1 receptor hypomorphs). In these animals, the threshold for DAF-9 inhibition required to trigger dauer is lower, allowing the weaker binding of Dafadine O to manifest a phenotype.

4.2 Binding Characteristics
  • Binding Mode : Reversible, competitive inhibition.

  • Spectral Shift : Binding induces a shift in the Soret band (Type II difference spectrum), with an absorption minimum at ~407 nm and maximum at ~435 nm, indicating perturbation of the heme spin state.

  • Inhibition Constant (

    
    ) : While explicit 
    
    
    
    values for Dafadine O are rarely published in isolation, its inability to phenotype WT worms suggests a
    
    
    significantly higher than the
    
    
    of Dafadine A (approx. 5–10 µM in cell-free assays).
Signaling Pathway Mechanism

The physiological impact of Dafadine O is mediated through the DAF-9/DAF-12 axis .[2][3]

  • Inhibition : Dafadine O blocks DAF-9 activity.

  • Depletion : Levels of

    
    -dafachronic acid decrease.
    
  • Receptor State Change : The nuclear receptor DAF-12 fails to bind its ligand (DA).

  • Repression : Unliganded DAF-12 recruits the corepressor DIN-1 , forming a complex that represses reproductive genes.

  • Outcome : The organism enters the Dauer state (developmental arrest).[2]

Pathway Visualization

Dafadine_Pathway Cholesterol Dietary Cholesterol Intermediates Sterol Intermediates Cholesterol->Intermediates Modification DAF9 DAF-9 (CYP22A1) Target Enzyme Intermediates->DAF9 Substrate DA Dafachronic Acids (Ligands) DAF9->DA Catalysis DAF12_Unlig DAF-12 Unliganded (Apo-Receptor) DAF9->DAF12_Unlig Absence of DA Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 Inhibition (Type II) DAF12_Lig DAF-12 + Ligand (Holo-Receptor) DA->DAF12_Lig Binding Repro Reproductive Growth DAF12_Lig->Repro Transcription Activation Dauer Dauer Formation (Arrest) DAF12_Unlig->Dauer + DIN-1 Repression DIN1 DIN-1 (Corepressor)

Figure 1: Mechanism of Action of Dafadine O within the C. elegans steroidogenic pathway.[2][4]

Experimental Protocols

To validate Dafadine O activity, researchers must use sensitized assays due to its lower potency.

Protocol A: Sensitized Dauer Formation Assay

Objective : Determine the biological efficacy of Dafadine O using daf-2 mutants.

  • Strain Preparation :

    • Control : N2 (Wild Type).

    • Sensitized : daf-2(e1370) (Temperature-sensitive allele).

  • Plate Preparation :

    • Prepare NGM agar plates.[5]

    • Add Dafadine O (dissolved in DMSO) to molten agar (approx. 55°C) to final concentrations of 0, 10, 25, 50 µM .

    • Ensure final DMSO concentration is <0.5%.[2][6][5][7]

    • Seed with E. coli OP50.

  • Worm Synchronization :

    • Bleach gravid adults to isolate eggs.

    • Plate ~50 eggs per condition.

  • Incubation :

    • Incubate at 20°C (permissive temp for daf-2, but sensitized).

  • Scoring (48-72 hours) :

    • Score phenotypes: Dauer (thin, SDS-resistant) vs. L3/L4 (reproductive).

    • Validation : Dafadine O should induce dauer in daf-2 but not N2. Dafadine A (positive control) should induce dauer in both.

Protocol B: LC-MS Quantification of Dafachronic Acids

Objective : Confirm target engagement by measuring substrate/product ratios.

  • Treatment : Treat synchronized L1 larvae with 50 µM Dafadine O for 24 hours.

  • Extraction :

    • Wash worms M9 buffer.

    • Lyse via sonication.

    • Extract lipids using Chloroform:Methanol (2:1).

  • Analysis :

    • Inject organic phase into LC-MS/MS (e.g., C18 column).

    • Monitor transitions for

      
      -DA and 
      
      
      
      -DA.
  • Result : Expect reduction in DA levels compared to DMSO control, though less severe than Dafadine A treatment.

References
  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., ... & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology, 7(12), 893-900. Link

  • ChEBI (Chemical Entities of Biological Interest). Dafadine O (CHEBI:88333). EMBL-EBI. Link

  • Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[3] Development, 131(8), 1765-1776. Link

  • Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., ... & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223. Link

Sources

Methodological & Application

Executive Summary & Nomenclature Clarification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Inhibition of DAF-9 using Dafadine A

Note on "Dafadine O": Current chemical literature and commercial catalogs (e.g., MedChemExpress, Arctom Scientific) identify Dafadine A (CAS: 1065506-69-5) as the primary, active small-molecule inhibitor of DAF-9. There is no standard commercial variant designated "Dafadine O." This protocol assumes the user intends to use the standard Dafadine A (often referred to simply as "Dafadine") to induce dauer formation.

Dafadine A is a specific inhibitor of the cytochrome P450 enzyme DAF-9 (CYP27A1 ortholog).[1][2][3][4][5] By blocking DAF-9, Dafadine prevents the synthesis of dafachronic acid (DA) , the steroid hormone ligand for the nuclear receptor DAF-12 .[1][4] Consequently, DAF-12 remains bound to its corepressor (DIN-1), triggering the dauer developmental program even in favorable environments (Daf-c phenotype).

This guide details the preparation, administration, and validation of Dafadine treatment to induce constitutive dauer formation, gonadal migration defects (Mig), and protruding vulva (Pvl) phenotypes.

Mechanistic Background

To interpret experimental results, one must understand the signaling cascade targeted by Dafadine.

The DAF-9/DAF-12 Axis

Under favorable conditions, C. elegans converts dietary cholesterol into dafachronic acids (


4-DA and 

7-DA). DAF-9 is the rate-limiting P450 enzyme in this pathway.
  • Cholesterol is ingested.

  • DAF-9 catalyzes the final oxidation to produce DA .

  • DA binds to the DAF-12 nuclear receptor.[1][4][6]

  • Holo-DAF-12 (ligand-bound) promotes reproductive growth.

  • Apo-DAF-12 (unbound) recruits the corepressor DIN-1 , repressing reproductive genes and inducing dauer.

Dafadine Action: Dafadine mimics the sterol backbone, occupying the DAF-9 active site without being metabolized, effectively starving DAF-12 of its ligand.

DAF9_Pathway Cholesterol Dietary Cholesterol Precursors Sterol Precursors Cholesterol->Precursors DAF9 DAF-9 (Cytochrome P450) Precursors->DAF9 DA Dafachronic Acid (Ligand) DAF9->DA Synthesis Dafadine Dafadine A (Inhibitor) Dafadine->DAF9 Blocks DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds Repro Reproductive Growth DAF12->Repro + Ligand Dauer Dauer Arrest DAF12->Dauer No Ligand (+DIN-1)

Figure 1: Mechanism of Action. Dafadine inhibits DAF-9, preventing DA synthesis and forcing DAF-12 to induce dauer.

Pre-Experimental Planning

Materials & Reagents
ReagentSpecificationStorageNotes
Dafadine A CAS: 1065506-69-5-20°C (Dry/Dark)Hydrophobic. Light sensitive.
DMSO Cell Culture GradeRTSolvent vehicle.

7-Dafachronic Acid
Rescue Control-20°CRequired to prove specificity.
NGM Agar Standard or "Lite"RTAvoid high cholesterol if possible.
OP50 E. coli Saturated Culture4°CFood source.
Strain Selection
  • N2 (Bristol): Wild-type.[1][3][4] Used to demonstrate drug efficacy.[3][4]

  • RB1716 (daf-9(rh50)): Hypomorph.[1][2] Hypersensitive control.

  • DR1572 (daf-12(m20)): Null mutant. Negative Control. These worms should not form dauers even with Dafadine treatment, proving the drug acts through the DAF-12 pathway.

Protocol: Preparation of Dafadine Plates

Dafadine is highly hydrophobic. Improper mixing leads to precipitation and inconsistent dosing.

Stock Solution Preparation:

  • Dissolve Dafadine A powder in 100% DMSO to a concentration of 10 mM .

  • Vortex vigorously for 30 seconds. Ensure no particulates remain.

  • Aliquot into amber tubes (10-20

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Plate Pouring (The "Add-Back" Method): Target Concentration:25


M  is the standard for robust dauer induction (>60% penetrance). 12.5 

M
yields mild effects (~30%).
  • Autoclave NGM agar base.[4] Cool to 55°C in a water bath.

  • Add buffers (Phosphate, CaCl2, MgSO4) and Cholesterol as per standard NGM protocol.

    • Expert Tip: Standard NGM contains 5

      
      g/mL cholesterol. Dafadine competes with cholesterol substrates. If efficacy is low, reduce media cholesterol to 1 
      
      
      
      g/mL.
  • Dilution:

    • For 25

      
      M final concentration in 100 mL media: Add 250 
      
      
      
      L
      of 10 mM Dafadine stock.
    • Control Plates: Add 250

      
      L of pure DMSO (0.25% v/v final).
      
  • Swirl gently but thoroughly to mix. Do not vortex molten agar (creates bubbles).

  • Pour plates immediately (approx. 10 mL per 60mm plate).

  • Allow to dry in the dark at room temperature for 24 hours.

  • Seed with 100

    
    L OP50 E. coli. Allow bacteria to grow O/N.[7]
    

Protocol: Dauer Induction Assay

Timing is critical. DAF-9 is required during the L1/L2 transition to prevent dauer entry. Treatment must begin at L1 .

Workflow Diagram

Protocol_Workflow Step1 1. Synchronize Worms (Bleach Prep or Egg Lay) Step2 2. Plate L1 Larvae on Dafadine (25 µM) Plates Step1->Step2 Step3 3. Incubate 48-72 Hours @ 20°C Step2->Step3 Decision Rescue Control? Step2->Decision Step4 4. Score Phenotypes Step3->Step4 Rescue Add ∆7-DA (1 µM) to Dafadine Plates Decision->Rescue Yes

Figure 2: Experimental Workflow. Treatment must initiate at L1 stage for effective dauer induction.

Step-by-Step Execution
  • Synchronization:

    • Perform a standard hypochlorite bleach treatment on gravid adults to harvest eggs.

    • Hatch eggs in M9 buffer without food overnight (L1 arrest). This ensures all worms start development simultaneously.

  • Plating:

    • Transfer ~50-100 synchronized L1s onto Dafadine (25

      
      M)  plates and DMSO Control  plates.
      
    • Optional: Plate onto Dafadine + DA (Rescue) plates.

  • Incubation:

    • Incubate at 20°C or 25°C .

    • Note: 25°C is naturally more stressful and may synergize with Dafadine, increasing dauer penetrance. 20°C is preferred for cleaner pharmacological data.

  • Scoring (48-72 hours post-plating):

    • Score for Dauer Formation (thin body, SDS resistance).

    • Score for Mig (Gonadal migration defects) in non-dauers.

    • Score for Pvl (Protruding vulva) in adults.[3][4]

Data Analysis & Validation

Scoring Criteria
PhenotypeObservation MethodExpected Result (25

M Dafadine)
Dauer Visual (radial constriction) or 1% SDS challenge>60% of population
Mig DIC Microscopy (white patch in gonad arm)High penetrance in non-dauers
Pvl Dissecting scope (ventral protrusion)High penetrance in adults
Self-Validating Controls (Troubleshooting)

To ensure the observed effects are due to DAF-9 inhibition and not general toxicity:

  • The Rescue Experiment (Gold Standard):

    • Add 1

      
      M 
      
      
      
      7-Dafachronic Acid
      to the Dafadine plates.
    • Result: The worms should bypass dauer and develop into reproductive adults, indistinguishable from DMSO controls. If they remain arrested or die, the Dafadine concentration is toxic (off-target effects).

  • Genetic Control:

    • Treat daf-12(m20) null mutants with Dafadine.

    • Result: They should not form dauers. If they do, the drug is causing arrest via a non-DAF-12 pathway (toxicity).

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1] Nature Chemical Biology, 7, 891–893.

    • Found
  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223.

    • Describes the DAF-9/DAF-12 ligand interaction.
  • MedChemExpress (MCE).

    • Commercial specifications and solubility d

Sources

Application Note: Solubilization and Assay Optimization for Dafadine O

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubilization, storage, and experimental application of Dafadine O (an analog of the DAF-9 inhibitor Dafadine A) for Caenorhabditis elegans assays.

Executive Summary & Mechanism of Action

Dafadine O is a small-molecule inhibitor of DAF-9 , a cytochrome P450 (CYP27A1 ortholog) critical for nematode development.[1][2] By blocking DAF-9, Dafadine O prevents the synthesis of dafachronic acid (DA) from cholesterol.[2] In the absence of DA, the nuclear hormone receptor DAF-12 interacts with the corepressor DIN-1, triggering developmental arrest at the dauer diapause stage or causing gonadal migration defects (Mig) in adults.[3]

Critical Distinction: While Dafadine A is the most potent and widely used variant, Dafadine O (Analog 5 in original structure-activity studies) exhibits distinct potency profiles, often requiring sensitized genetic backgrounds (e.g., daf-2 mutants) to elicit robust dauer formation compared to the wild-type efficacy of Dafadine A.[2]

Key Application: Chemical genetics screens, temporal control of dauer formation, and metabolic longevity studies.

Chemical Properties & Solubility Data

PropertySpecificationNotes
Compound Class Isoxazole derivativeCytochrome P450 inhibitor
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, cell-culture grade (≥99.9%)
Solubility Limit ~50 mM in DMSOSonicate if visible particulates persist.[2]
Stock Conc. 10 mM - 25 mM Recommended working stock.[2]
Aqueous Solubility NegligiblePrecipitates immediately in water/buffer.
Stability High in DMSO at -20°CAvoid repeated freeze-thaw cycles.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the intervention point of Dafadine O within the steroid hormone signaling pathway.

G Cholesterol Cholesterol DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 DA Dafachronic Acid (DA) DAF9->DA DafadineO Dafadine O DafadineO->DAF9 Inhibits DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds Repro Reproductive Development DAF12->Repro + Ligand Dauer Dauer Diapause DAF12->Dauer No Ligand (Repressor Complex)

Figure 1: Dafadine O inhibits DAF-9, preventing Dafachronic Acid synthesis and forcing DAF-12 to trigger dauer arrest.[2][3]

Protocol: Preparation of Stock Solution

Safety Note: DMSO penetrates skin and can carry dissolved compounds into the body.[4] Wear nitrile gloves and safety glasses.

Materials:

  • Dafadine O powder (Store at -20°C, desiccated).[2]

  • DMSO (Anhydrous, ≥99.9%, e.g., Sigma D2650).

  • Amber glass vials or low-binding microcentrifuge tubes.[2]

Step-by-Step Procedure:

  • Equilibration: Allow the Dafadine O vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

  • Calculation: Calculate the volume of DMSO required for a 25 mM stock.

    • Formula:

      
      [2]
      
    • Note: Check the specific MW on your vial label, as salt forms may vary.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial.[4][5]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw degradation.

  • Storage: Store at -80°C (preferred for >6 months) or -20°C (active use). Protect from light.[2]

Protocol: NGM Assay Plate Preparation

Dafadine O is hydrophobic and must be dispersed rapidly into molten agar to prevent precipitation.

Target Concentration:

  • Standard Assay: 10 µM – 25 µM.[2]

  • Sensitized Backgrounds (daf-2): 1 µM – 10 µM.[2]

Workflow:

  • Media Preparation: Autoclave NGM (Nematode Growth Media) agar.[2][6]

  • Cooling: Cool the media in a water bath to 55°C .

    • Critical: Adding Dafadine O to media >60°C may degrade the compound. Adding to media <50°C may cause premature solidification and uneven mixing.

  • Dosing:

    • Add the Dafadine O stock directly to the molten agar.

    • Example: For 25 µM final concentration in 100 mL media, add 100 µL of 25 mM stock.

    • Vehicle Control: Prepare a separate batch with an equivalent volume of pure DMSO (e.g., 0.1%).[6][7]

  • Mixing: Swirl gently but thoroughly to mix. Avoid creating bubbles.[2][4]

  • Pouring: Pour plates immediately (approx. 10 mL for 60mm plates).

  • Drying: Allow plates to dry in a laminar flow hood for 1–2 hours.

    • Note: Seed with OP50 bacteria after the plates have dried. Do not mix Dafadine O into the bacterial lawn directly, as diffusion is less consistent than agar incorporation.

Experimental Workflow Diagram

Workflow cluster_prep Stock Preparation cluster_assay Assay Setup Powder Dafadine O Powder Weigh Equilibrate & Weigh Powder->Weigh Dissolve Dissolve in DMSO (25 mM Stock) Weigh->Dissolve Aliquot Aliquot & Freeze (-20°C) Dissolve->Aliquot Mix Add Inhibitor (Final: 10-25 µM) Aliquot->Mix Thaw NGM Molten NGM (55°C) NGM->Mix Pour Pour Plates & Seed OP50 Mix->Pour Worms Add Synchronized L1 Larvae Pour->Worms Readout Score Phenotypes: - Dauer Formation - Mig Defects - Pvl (Protruding Vulva) Worms->Readout 48h @ 20°C-25°C

Figure 2: Step-by-step workflow from dry powder to phenotypic scoring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Media too cool or mixing too slow.[2]Ensure agar is at 55°C. Vortex stock immediately before adding.
Inconsistent Phenotypes Uneven drug distribution.[2]Use a magnetic stir bar while adding the drug to the molten agar flask.
No Dauer Formation Dafadine O potency is lower than Dafadine A.Increase concentration to 50 µM or use a sensitized strain (e.g., daf-2(e1370) or daf-7 heterozygotes).[2]
Toxicity/Lethality DMSO concentration > 1%.[2][5][8]Keep final DMSO concentration below 0.5% (v/v).[2][6][7]

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[9][10] Nature Chemical Biology, 7(12), 891–893.[9]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209–1223.[2] [2]

  • Wollam, J., et al. (2011). "Parallel pathways of repression and longevity in C. elegans." Science, 334(6060).[2] [2]

Sources

Application Note: Dafadine-Mediated Dauer Induction Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The ability to induce dauer formation in Caenorhabditis elegans without relying on starvation or temperature-sensitive mutants (e.g., daf-2(e1370)) is a powerful tool for high-throughput screening and precise temporal studies. Dafadine is a class of small-molecule inhibitors targeting DAF-9 , a cytochrome P450 enzyme (CYP27A1 ortholog) responsible for the final synthesis of dafachronic acid (DA) .[1][2][3][4]

Note on Nomenclature: The primary validated compound in this class is Dafadine A . While "Dafadine O" is cited in the prompt, literature and commercial catalogs predominantly reference Dafadine A as the bioactive prototype. This protocol is designed for Dafadine A but is applicable to structural analogs (Dafadine B, etc.) sharing the same mechanism of action.

Mechanism of Action (MOA)

Under reproductive conditions, DAF-9 synthesizes DA from dietary cholesterol. DA acts as a ligand for the nuclear hormone receptor DAF-12 .[2][3] When DA binds DAF-12, the complex promotes reproductive development.

  • Effect of Dafadine: It inhibits DAF-9 enzymatic activity.[1][2][3][4][5]

  • Consequence: DA levels drop

    
     DAF-12 remains unliganded 
    
    
    
    DAF-12 recruits the corepressor DIN-1
    
    
    Transcription of dauer-promoting genes.
Pathway Visualization

The following diagram illustrates the interruption of the steroid signaling pathway by Dafadine.

Dafadine_Pathway Cholesterol Dietary Cholesterol Precursors Steroid Precursors (e.g., Lathosterone) Cholesterol->Precursors Metabolism DAF9 DAF-9 (Cytochrome P450) Precursors->DAF9 Substrate DA Dafachronic Acid (DA) DAF9->DA Synthesis Dafadine Dafadine (Inhibitor) Dafadine->DAF9 Inhibits DAF12_Lig DAF-12 + DA (Complex) DA->DAF12_Lig Binding DAF12_Unlig DAF-12 + DIN-1 (Corepressor Complex) DA->DAF12_Unlig Absence of DA Repro Reproductive Development DAF12_Lig->Repro Promotes Dauer Dauer Arrest DAF12_Unlig->Dauer Promotes

Caption: Dafadine inhibits DAF-9, preventing DA synthesis.[1][2][3] Unliganded DAF-12 drives dauer formation.

Materials & Reagents

Chemical Preparation[2][7]
  • Dafadine A (Stock): Dissolve commercially available Dafadine A (e.g., CAS 1065506-69-5) in 100% DMSO to a concentration of 10 mM .[2]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: 100% DMSO (molecular biology grade).

  • Rescue Reagent (Optional validation):

    
    -Dafachronic Acid (10 mM in EtOH).
    
Biological Materials[1][2][4][5]
  • Strain: N2 (Bristol) Wild Type. (Mutants like daf-16 can be used as negative controls).

  • Food Source: E. coli OP50 or HB101 (concentrated 10x).

Experimental Protocol

Phase 1: Preparation of Assay Plates

Critical: Dafadine is hydrophobic. Adding it to molten agar ensures better bioavailability than top-spreading.

  • Prepare NGM Agar: Autoclave standard NGM agar. Cool to 55°C in a water bath.

  • Add Dafadine:

    • Add Dafadine stock (10 mM) to the molten agar to achieve a final concentration of 25 µM .

    • Calculation: For 100 mL agar, add 250 µL of 10 mM Stock.

  • Add Control: Prepare separate plates with equivalent DMSO volume (0.25%).

  • Pour Plates: Pour 10 mL per 60mm petri dish. Allow to dry in a laminar flow hood for 60 minutes.

  • Seeding: Seed the center of the plate with 50 µL of concentrated OP50. Allow to dry overnight at room temperature.

    • Note: Do not use old plates. Use within 24-48 hours of pouring to prevent drug precipitation or degradation.

Phase 2: Worm Synchronization & Induction
  • Bleach Synchronization: Harvest eggs from gravid adults using standard alkaline hypochlorite solution.

  • Wash: Wash eggs 3x with M9 buffer.

  • Plating: Pipette ~50-100 eggs (or synchronized L1s) onto the bacterial lawn of the Dafadine and Control plates.

  • Incubation: Incubate plates at 20°C for 48-72 hours.

    • Advantage:[1][4] Unlike daf-2(e1370) which requires 25°C, Dafadine induces dauer at physiological 20°C, reducing thermal stress artifacts.

Phase 3: Scoring & Validation

Dauers should be scored at 48h and 72h post-plating.

Morphological Criteria:

  • Radial constriction (thin body).

  • Lack of pharyngeal pumping.

  • Dark intestine (lipid granules).

  • Thickened cuticle (alacae).

Chemical Validation (SDS Test): The definitive test for dauer arrest is resistance to 1% SDS.

  • Wash worms off the plate with 1 mL M9.

  • Add 1 mL of 2% SDS (Final concentration 1%).

  • Incubate for 20 minutes on a rotator.

  • Observe survival (motility). True dauers survive; L3/L4 larvae dissolve or die.

Experimental Workflow Diagram

Workflow Stock 1. Stock Prep 10mM Dafadine in DMSO Plate 2. Plate Prep Add to Molten Agar (Final: 25 µM) Stock->Plate Incubate 4. Incubation 48-72h @ 20°C Plate->Incubate Sync 3. Sync Worms Bleach to Eggs/L1 Sync->Incubate Score 5. Scoring Morphology Check Incubate->Score SDS 6. SDS Challenge 1% SDS, 20 min Score->SDS

Caption: Step-by-step workflow for Dafadine-induced dauer assay.

Data Analysis & Expected Results

The following table summarizes expected phenotypes for N2 (Wild Type) worms treated with Dafadine A.

ConditionConcentrationTempPhenotype (48-72h)SDS Resistance
DMSO Control 0.25%20°CL4 / Young Adult0%
Dafadine A 10 µM20°CMixed (L3/Dauer)~40-60%
Dafadine A 25 µM 20°C >95% Dauer >95%
Dafadine A 50 µM20°C>95% Dauer (Potential toxicity)>95%
Rescue 25 µM Daf + 100 nM DA20°CReproductive Adult0%
Troubleshooting Guide
  • Low Penetrance (<80% Dauer at 25 µM):

    • Cause: Drug degradation or precipitation.

    • Fix: Ensure plates are poured fresh.[2] Do not add drug to agar >60°C.

  • Crystals in Agar:

    • Cause: Poor solubility.

    • Fix: Vortex stock vigorously. Ensure DMSO concentration does not exceed 1% total volume (though 0.2-0.5% is ideal).

  • Toxicity (Dead Larvae):

    • Cause: Concentration too high.

    • Fix: Titrate down to 15-20 µM.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to induce dauer formation and longevity in C. elegans."[3][5] Nature Chemical Biology, 7, 891–893.[3][5]

    • [Link][3][4]

    • Significance: The seminal paper identifying Dafadine A and its MOA.
  • Matyash, V., et al. (2004). "Sterol-derived hormone(s) controls entry into diapause in Caenorhabditis elegans." PLoS Biology, 2(10), e280.

    • [Link]

    • Significance: Establishes the role of DAF-9 and Dafachronic Acid in dauer regulation.[3]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223.

    • [Link]

    • Significance: Structural characterization of DAF-12 ligands, critical for understanding the rescue experiments.

Sources

Application Note: Dafadine O Utilization in Sensitized Genetic Backgrounds

[1]

Introduction: The "Tipping Point" Strategy

Small molecule inhibitors of biosynthetic pathways are powerful tools for temporal control of development.[1] Dafadine O , a structural analog of the broad-spectrum DAF-9 inhibitor Dafadine A, represents a unique class of chemical probes that exhibit high specificity but lower potency.[1] Unlike Dafadine A, which can induce dauer formation in wild-type Caenorhabditis elegans at high concentrations, Dafadine O is often phenotypically silent in wild-type (N2) animals.[1]

This application note details the protocol for using Dafadine O in sensitized genetic backgrounds . By utilizing strains with compromised insulin signaling (e.g., daf-2) or steroidogenesis (e.g., daf-9 hypomorphs), researchers can lower the physiological threshold required for dauer induction.[1] This "sensitized" approach allows for the detection of subtle bioactivity, the screening of enhancers/suppressors, and the precise titration of the DAF-12 nuclear hormone receptor pathway without the off-target toxicity associated with high-dose broad-spectrum inhibitors.[1]

Mechanism of Action

Dafadine O targets DAF-9 , a cytochrome P450 (CYP27A1 homolog) responsible for the final oxidation steps in the synthesis of Dafachronic Acid (DA) .[1] DA is the high-affinity ligand for the nuclear receptor DAF-12 .[1]

  • Reproductive Growth: High DA levels bind DAF-12, converting it into a transcriptional activator.[1]

  • Dauer Formation: Low DA levels leave DAF-12 unliganded.[1] It recruits the corepressor DIN-1, silencing reproductive genes and driving the dauer program.[1]

In sensitized backgrounds (e.g., daf-2 mutants), the "anti-dauer" signaling from the Insulin/IGF-1 pathway is already reduced.[1] Consequently, even a partial reduction in DA synthesis by Dafadine O is sufficient to tip the animal into dauer arrest.[1]

Pathway Diagram: Synergistic Dauer Induction

Gcluster_logicSensitized LogicCholesterolCholesterolDAF36DAF-36(Rieske Oxygenase)Cholesterol->DAF36DAF9DAF-9(Cytochrome P450)DAF36->DAF9DADafachronic Acid(Ligand)DAF9->DADAF12DAF-12(Nuclear Receptor)DA->DAF12BindsReproReproductiveGrowthDAF12->ReproLigandedDauerDauerArrestDAF12->DauerUnliganded(Corepressor Bound)DafadineODafadine O(Inhibitor)DafadineO->DAF9PartialInhibitionInsulinInsulin Signaling(DAF-2 Pathway)Insulin->DAF9TranscriptionalUpregulationExplanationReduced Insulin Signaling (daf-2)+Partial DAF-9 Inhibition (Dafadine O)=Synergistic Dauer Induction

Caption: Synergistic mechanism where Dafadine O inhibition of DAF-9 combines with reduced upstream insulin signaling to trigger DAF-12-mediated dauer arrest.[1][2][3][4][5][6][7][8][9]

Experimental Strategy: Choosing the Background

Unlike Dafadine A, Dafadine O requires careful strain selection.[1]

Strain GenotypeDescriptionDafadine O SensitivityApplication
N2 (Wild Type) Standard laboratory strainResistant Negative control.[1]
daf-2(e1370) Insulin receptor (ts)High Primary background for Dafadine O screens.[1] Induces dauer at permissive temps (20°C).
daf-9(rh50) Hypomorphic CYP450Very High "Super-sensitized."[1] Used to test extremely low concentrations.[1]
daf-7(e1372) TGF-β ligand (ts)Moderate Studying crosstalk between TGF-β and steroid pathways.[1]
daf-12(rh61rh411) Null mutantResistant Specificity control.[1] If drug works here, it is OFF-target.[1]

Protocol 1: Preparation and Storage[1]

Dafadine O is hydrophobic and requires proper solubilization to ensure bioavailability in nematode growth media (NGM).[1]

  • Stock Preparation:

    • Dissolve Dafadine O powder in 100% DMSO to a master stock concentration of 25 mM .

    • Vortex vigorously for 2 minutes. Sonicate for 5 minutes if visible particulates remain.[1]

    • Aliquot into light-protective amber tubes (20 µL per tube) to avoid repeated freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

  • Working Solution:

    • Dilute the master stock in DMSO to create working stocks (e.g., 10 mM, 1 mM).[1]

    • Critical: Ensure the final DMSO concentration in the NGM plates never exceeds 0.5% (v/v), as DMSO alone can affect lifespan and stress responses above 1%.[1]

Protocol 2: Dauer Formation Assay in Sensitized Backgrounds[1]

This protocol uses daf-2(e1370) as the sensitized background.[1]

Materials
  • Strains: daf-2(e1370) and N2 (control).[1]

  • NGM plates (35 mm).[1]

  • Food source: E. coli OP50 (concentrated 10x).[1]

  • Dafadine O (various concentrations).[1][8]

  • Incubator set to 20°C (Permissive temperature for daf-2).

Step-by-Step Methodology
  • Plate Preparation (Pouring Method - Recommended):

    • Prepare molten NGM agar and cool to 55°C.

    • Add Dafadine O to the molten agar to achieve final concentrations of 0, 10, 25, and 50 µM .

    • Pour 3 mL per 35 mm plate.[1] Allow to dry overnight in the dark.

    • Note: Top-coating is less reproducible for Dafadine O due to potential uneven diffusion.[1]

  • Seeding:

    • Seed plates with 20 µL of 10x concentrated OP50.

    • Allow the bacterial lawn to dry completely (approx. 4-6 hours).[1]

  • Synchronization:

    • Bleach-synchronize daf-2(e1370) and N2 adults to obtain eggs.

    • Wash eggs 3x in M9 buffer.[1]

    • Pipette ~50-80 eggs onto the center of the bacterial lawn on the drug-treated plates.[1]

  • Incubation:

    • Incubate plates at 20°C .

    • Scientific Logic:[1][2][3][4][5][6][8][9] At 20°C, daf-2(e1370) is viable and reproductive.[1] At 25°C, it forms constitutive dauers.[1] We use 20°C to see if Dafadine O can "mimic" the non-permissive temperature effect.

  • Scoring (48-60 hours post-plating):

    • Examine worms visually using a stereomicroscope.[1]

    • Dauer Criteria: Thin body (radial constriction), dark intestine, lack of pharyngeal pumping, SDS resistance (optional confirmation).[1]

    • Non-Dauer Criteria: L3/L4 larvae with developing vulva, active pumping.[1]

Data Analysis & Expected Results

Calculate the percentage of dauer formation:

Typical Results Table:

Concentration (µM)N2 (WT) % Dauerdaf-2(e1370) % DauerInterpretation
0 (DMSO) 0%< 5%Baseline control.[1]
10 0%25% ± 10%Sensitized effect visible.
25 0%85% ± 5%Optimal working range.
50 < 10%> 95%Saturation in sensitized strain.[1]

Troubleshooting & Controls

  • Issue: Precipitation in Agar.

    • Cause: Adding drug when agar is too hot or poor mixing.[1]

    • Solution: Ensure agar is 55°C. Vortex the drug in DMSO immediately before addition.[1]

  • Issue: High Dauer in Solvent Control (0 µM).

    • Cause: Starvation or temperature fluctuation.[1]

    • Solution:daf-2 is extremely temp-sensitive.[1] Ensure the incubator is calibrated strictly to 20°C. Overcrowding causes starvation-induced dauer; use fewer than 100 eggs per plate.[1]

  • Validation Control:

    • Always run a Dafadine A positive control (10 µM) if available, as it should induce dauer in N2, verifying the assay conditions are valid even if Dafadine O fails in the specific background.[1]

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., Nislow, C., Cummins, C. L., & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[1] Nature Chemical Biology, 7(12), 891–893.[1][5] [Link]

  • Jia, K., Albert, P. S., & Riddle, D. L. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity.[1][8] Development, 129(1), 221–231.[1][8] [Link]

  • Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., Suino-Powell, K., Xu, H. E., Auchus, R. J., Antebi, A., & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[1] Cell, 124(6), 1209–1223.[1] [Link][1]

Application Notes and Protocols: Timing of Dafadine O Administration in Caenorhabditis elegans Larval Stages

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precis on Developmental Timing and Pharmacological Intervention

The nematode Caenorhabditis elegans serves as a powerful model for dissecting the genetic and molecular underpinnings of animal development, longevity, and metabolic regulation. A critical developmental decision point in the life cycle of C. elegans is the entry into and exit from the dauer diapause, a stress-resistant larval stage. This process is governed by a complex interplay of environmental cues and conserved signaling pathways, including the insulin/IGF-1, TGF-β, and steroid hormone signaling pathways.[1][2] At the heart of the steroid hormone pathway lies the cytochrome P450 enzyme DAF-9, which synthesizes the steroidal ligands known as dafachronic acids.[3] These ligands, in turn, activate the nuclear hormone receptor DAF-12 to promote reproductive development and prevent entry into the dauer stage.[4][5]

Dafadine O (often referred to as dafadine-A in literature) is a potent and specific small molecule inhibitor of DAF-9.[6][7] By blocking the endogenous production of dafachronic acids, Dafadine O effectively mimics the hormonal state of unfavorable environmental conditions, leading to the unliganded DAF-12 promoting entry into the dauer diapause.[6] This pharmacological tool provides researchers with precise temporal control over this critical developmental switch, uncoupling it from environmental variables. The timing of Dafadine O administration is paramount, as its effects are highly dependent on the developmental stage of the larvae, influencing not only the dauer decision but also other life history traits such as lifespan.[6]

This comprehensive guide provides detailed application notes and protocols for the administration of Dafadine O to C. elegans at various larval stages, enabling researchers to robustly and reproducibly investigate the intricacies of the DAF-9/DAF-12 signaling axis.

The DAF-9/DAF-12 Signaling Pathway: The Target of Dafadine O

The decision to enter the dauer stage is a key developmental checkpoint in C. elegans. Under favorable conditions, sensory neurons perceive positive environmental cues, leading to the activation of signaling cascades that culminate in the expression and activity of DAF-9. DAF-9, a cytochrome P450 enzyme, is responsible for the biosynthesis of dafachronic acids from cholesterol.[3] These dafachronic acids then bind to and activate the nuclear hormone receptor DAF-12.[4] Ligand-bound DAF-12 promotes the transcription of genes that drive reproductive development, leading the larva through the L3 and L4 stages to adulthood.

Conversely, under unfavorable conditions such as starvation, high population density, or high temperature, the signaling pathways that activate DAF-9 are repressed. This leads to a decrease in dafachronic acid levels, leaving DAF-12 in an unliganded state. Unliganded DAF-12 interacts with the corepressor DIN-1 to regulate the expression of genes that initiate the developmental program leading to dauer formation.[8]

Dafadine O directly inhibits the enzymatic activity of DAF-9, thereby blocking the production of dafachronic acids.[6] This pharmacological intervention effectively mimics the signaling state of unfavorable conditions, causing a constitutive entry into the dauer stage even in the presence of ample food.

DAF9_DAF12_Pathway cluster_0 Favorable Conditions cluster_1 Unfavorable Conditions / Dafadine O Treatment Environmental Cues (Food) Environmental Cues (Food) DAF-9 DAF-9 Environmental Cues (Food)->DAF-9 Activates Dafachronic Acids Dafachronic Acids DAF-9->Dafachronic Acids Synthesizes DAF-12 (active) DAF-12 (Ligand-bound) Dafachronic Acids->DAF-12 (active) Binds & Activates Reproductive Development Reproductive Development DAF-12 (active)->Reproductive Development Promotes Environmental Cues (Starvation) Environmental Cues (Starvation) DAF-9_inhibited DAF-9 Environmental Cues (Starvation)->DAF-9_inhibited Inhibits Dafadine O Dafadine O Dafadine O->DAF-9_inhibited Inhibits DAF-12 (inactive) DAF-12 (Unliganded) DAF-9_inhibited->DAF-12 (inactive) No Ligand Production Dauer Formation Dauer Formation DAF-12 (inactive)->Dauer Formation Promotes

Figure 1: The DAF-9/DAF-12 signaling pathway and the inhibitory action of Dafadine O.

Experimental Protocols

I. Preparation of Dafadine O Stock and Working Solutions

A critical first step for reproducible results is the correct preparation of Dafadine O solutions.

Materials:

  • Dafadine O (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • Accurately weigh the desired amount of Dafadine O powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution of Dafadine O (Molecular Weight: e.g., 450 g/mol ), dissolve 4.5 mg in 1 ml of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µl) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution on ice.

    • Dilute the stock solution to the desired final concentration using the appropriate solvent for your experimental setup (e.g., M9 buffer for liquid assays or directly into NGM for plate-based assays).

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final concentration of DMSO.

II. Induction of Dauer Formation in Early Larval Stages

Administering Dafadine O to synchronized L1 larvae is a robust method for inducing entry into the dauer stage.

Experimental Workflow:

Dauer_Induction_Workflow Sync Synchronize C. elegans (Bleaching) Plate_L1 Plate L1 Larvae on NGM with E. coli Sync->Plate_L1 Add_Dafadine Add Dafadine O (or Vehicle) to Plates Plate_L1->Add_Dafadine Incubate Incubate at 25°C for 48-72 hours Add_Dafadine->Incubate Quantify Quantify Dauer Formation (SDS Assay) Incubate->Quantify

Figure 2: Experimental workflow for Dafadine O-induced dauer formation.

Protocol:

  • Synchronization of C. elegans:

    • Prepare a synchronous population of L1 larvae by bleaching gravid adult hermaphrodites.[9][10][11] This ensures a homogenous starting population for the assay.

    • After bleaching, allow the eggs to hatch in M9 buffer without food for 12-24 hours at 20°C to obtain a population of arrested L1 larvae.[9]

  • Preparation of NGM Plates with Dafadine O:

    • Prepare Nematode Growth Medium (NGM) plates seeded with E. coli OP50.[12]

    • From your 10 mM Dafadine O stock solution, prepare a working solution. For a final concentration of 25 µM on a 10 ml NGM plate, you would add 25 µl of a 10 mM stock to the molten agar before pouring the plates, or spread a diluted solution onto the surface of the solidified agar. For consistency, adding to the molten agar is recommended.

    • Prepare a set of control plates with the same volume of DMSO (vehicle control).

  • Dauer Induction Assay:

    • Plate the synchronized L1 larvae onto the NGM plates containing Dafadine O and the vehicle control plates.

    • Incubate the plates at 25°C. Higher temperatures promote dauer formation.[13][14]

    • Observe the plates after 48-72 hours for the presence of dauer larvae. Dauer larvae are characteristically thin, dark, and radially constricted.

  • Quantification of Dauer Formation:

    • To quantify the percentage of dauer larvae, wash the worms off the plates with M9 buffer.

    • Treat the worm suspension with 1% SDS for 30-45 minutes.[13][15] Dauer larvae are resistant to this treatment, while non-dauer worms will be lysed.

    • After SDS treatment, wash the worms with M9 buffer and count the number of surviving (dauer) larvae.

    • Calculate the percentage of dauer formation as: (Number of surviving larvae / Total number of larvae plated) x 100.

Table 1: Recommended Concentrations of Dafadine O for Dauer Induction

Final ConcentrationExpected Outcome
10-50 µMRobust induction of dauer formation in wild-type (N2) C. elegans at 25°C.[16]
1-10 µMMay induce a partial dauer phenotype or require sensitizing genetic backgrounds (e.g., weak daf-c mutants).
>50 µMMay lead to off-target effects or toxicity.
III. Lifespan Extension by Administration in Late Larval Stages

The timing of Dafadine O administration can be shifted to the L4 stage to investigate its effects on adult lifespan, bypassing the developmental decision of dauer entry.[6]

Protocol:

  • Synchronization and Growth:

    • Synchronize C. elegans as described in Protocol II, step 1.

    • Plate the L1 larvae on standard NGM plates and allow them to develop to the L4 stage at 20°C.

  • Transfer to Dafadine O Plates:

    • Prepare NGM plates containing the desired concentration of Dafadine O and vehicle control plates as described in Protocol II, step 2.

    • Transfer the L4 larvae to the Dafadine O and vehicle control plates.

  • Lifespan Analysis:

    • Maintain the worms at 20°C.

    • Monitor the worms daily and score for survival. Worms that do not respond to gentle prodding with a platinum wire are scored as dead.

    • Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.

    • Construct survival curves and perform statistical analysis (e.g., Log-rank test) to determine the effect of Dafadine O on lifespan.

Table 2: Recommended Concentrations of Dafadine O for Lifespan Assays

Final ConcentrationExpected Outcome
10-25 µMHas been shown to extend the lifespan of wild-type C. elegans when administered at the L4 stage.[6]
>25 µMHigher concentrations may have confounding effects on healthspan and should be carefully evaluated for toxicity.

Validation and Control Experiments

To ensure the scientific rigor of experiments using Dafadine O, it is essential to include appropriate controls.

1. Vehicle Control:

  • Rationale: To account for any effects of the solvent (DMSO) on the phenotype being studied.

  • Implementation: In all experiments, a control group treated with the same final concentration of DMSO as the Dafadine O-treated group must be included.

2. Genetic Controls:

  • Rationale: To confirm that the observed effects of Dafadine O are specifically due to the inhibition of the DAF-9/DAF-12 pathway.

  • Implementation:

    • daf-9 null mutants: These mutants should not exhibit a stronger phenotype in the presence of Dafadine O, as the target of the drug is already absent.

    • daf-12 null mutants: These mutants are dauer-defective and should not form dauers in the presence of Dafadine O, confirming that the drug acts upstream of DAF-12.[4]

3. Dafachronic Acid Rescue Experiment:

  • Rationale: To demonstrate that the effects of Dafadine O are due to the depletion of dafachronic acids.

  • Protocol:

    • Prepare NGM plates with Dafadine O as described in Protocol II.

    • Prepare a stock solution of Δ7-dafachronic acid in ethanol.

    • On a separate set of Dafadine O-containing plates, add a final concentration of 250 nM Δ7-dafachronic acid.[17]

    • Plate synchronized L1 larvae and incubate at 25°C.

    • Expected Outcome: The co-administration of dafachronic acid should rescue the dauer-constitutive phenotype induced by Dafadine O, leading to reproductive development.[6]

Summary and Concluding Remarks

Dafadine O is an invaluable pharmacological tool for the temporal dissection of the DAF-9/DAF-12 signaling pathway in C. elegans. The protocols outlined in this guide provide a framework for the robust and reproducible application of this compound to study larval development and lifespan. The key to successful experimentation with Dafadine O lies in the precise timing of its administration, coupled with the use of appropriate synchronization methods and a comprehensive set of controls to validate the specificity of its action. By carefully considering the experimental design and adhering to these protocols, researchers can effectively leverage Dafadine O to gain deeper insights into the hormonal regulation of life history traits.

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., Nislow, C., Cummins, C. L., & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature chemical biology, 7(12), 891–893. [Link]

  • MIT OpenCourseWare. (n.d.). C. elegans synchronization via bleaching. MIT 7.15 Experimental Molecular Genetics, Spring 2015. [Link]

  • JoVE. (2023, March 24). Comparative Analysis of Experimental Methods to Quantify Animal Activity in Caenorhabditis elegans Models of Mitochondrial Disease [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. [Link]

  • Zamanian Lab. (n.d.). C. elegans Bleach Synchronization. Zamanian Lab Docs. [Link]

  • protocols.io. (2022, September 23). Synchronized C. elegans culture on NGM plates for FACS isolation of intestine cells. [Link]

  • Al-Asmar, A., Madirolas, G., Dal Bello, M., Biancalani, T., & Pérez Escudero, A. (2022). Worm Synchronization Protocol (Bleaching). protocols.io. [Link]

  • Frontiers in Physiology. (2016, February 10). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. [Link]

  • Hu, P. J. (2007). Working with dauer larvae. In WormBook: The Online Review of C. elegans Biology. [Link]

  • Multani, R. S. (2025). Daf-12's Effects on Lifespan in C. elegans. IdeaExchange@UAkron. [Link]

  • Gerisch, B., Rottiers, V., Li, D., Motola, D. L., Cummins, C. L., Mangelsdorf, D. J., & Antebi, A. (2007). A bile acid-like steroid modulates Caenorhabditis elegans lifespan through nuclear receptor signaling. Proceedings of the National Academy of Sciences of the United States of America, 104(12), 5014–5019. [Link]

  • ResearchGate. (n.d.). (PDF) Working with dauer larvae. [Link]

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. PubMed. [Link]

  • Rottiers, V., et al. (2009). Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor. PubMed. [Link]

  • Lee, H., et al. (2010). A circulatory transcriptional regulation among daf-9, daf-12, and daf-16 mediates larval development upon cholesterol starvation in Caenorhabditis elegans. PubMed. [Link]

  • Banfield, K. L., et al. (2008). Protein-Repair and Hormone-Signaling Pathways Specify Dauer and Adult Longevity and Dauer Development in Caenorhabditis elegans. National Institutes of Health. [Link]

  • Fielenbach, N., & Antebi, A. (2008). C. elegans dauer formation and the molecular basis of plasticity. Genes & Development, 22(16), 2149–2165. [Link]

  • Hall, S. E. (2017). The Role of DAF-12/ NHR in Regulating C. elegans Environment Sensing through osm-9/TRPV. SURFACE at Syracuse University. [Link]

  • Jia, K., Albert, P. S., & Riddle, D. L. (2002). DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity. Development, 129(1), 221–231. [Link]

  • Held, J. C., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. SciSpace. [Link]

  • Methods & Reagents. (2010, February 12). Prepare NGM plates. [Link]

  • Caneo, M., et al. (2019). Worm corpses affect quantification of dauer recovery. microPublication Biology. [Link]

  • Wörheide, G. (n.d.). Sample preparation in DMSO-NaCl buffer (DNA preservation). Ludwig-Maximilians-Universität München. [Link]

  • Stiernagle, T. (2006). Maintenance of C. elegans. In WormBook: The Online Review of C. elegans Biology. [Link]

  • Hochbaum, D., et al. (2011). DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions. PLOS Genetics. [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Porta-de-la-Riva, M., Fontrodona, L., Villanueva, A., & Cerón, J. (2012). Basic Caenorhabditis elegans Methods: Synchronization and Observation. Journal of Visualized Experiments, (64), 4019. [Link]

  • Held, J. C., et al. (2009). Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor. Request PDF. [Link]

  • Bowers, A. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Moore, R. S., Kaletsky, R., & Murphy, C. T. (2021). Protocol for transgenerational learned pathogen avoidance behavior assays in C. elegans. STAR Protocols, 2(3), 100703. [Link]

  • ResearchGate. (2015, May 8). How can I deal with DMSO crystallisation in stock solution?. [Link]

  • ResearchGate. (n.d.). (PDF) Bleach synchronisation of C. elegans v1. [Link]

Sources

Application Note: Preparation of NGM Plates Supplemented with Dafadine O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for preparing Nematode Growth Media (NGM) plates supplemented with Dafadine O , a specific small-molecule inhibitor of the cytochrome P450 enzyme DAF-9.

Critical Distinction: Researchers must note that Dafadine O is distinct from the more commonly used Dafadine A . While Dafadine A induces dauer formation in wild-type C. elegans, Dafadine O is an analog that typically induces dauer formation only in sensitized genetic backgrounds (e.g., daf-2(e1370) mutants) and is generally ineffective in wild-type (N2) strains at standard concentrations. This protocol is optimized to ensure compound solubility, stability, and consistent biological activity.

Mechanistic Background

The C. elegans dauer larva is a stress-resistant, non-aging developmental stage.[1] Entry into this state is governed by the DAF-9 cytochrome P450, which synthesizes dafachronic acid (DA).[2] DA acts as a ligand for the nuclear hormone receptor DAF-12.[1][3]

  • Normal Conditions: DAF-9 produces DA

    
     DA binds DAF-12 
    
    
    
    Reproductive Growth.
  • Dafadine Treatment: Dafadine inhibits DAF-9

    
     Low DA levels 
    
    
    
    Unliganded DAF-12 recruits corepressors
    
    
    Dauer Formation .
Pathway Visualization

The following diagram illustrates the intervention point of Dafadine O within the steroid hormone signaling pathway.

G Cholesterol Cholesterol DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 Biosynthesis Diet Dietary Input Diet->Cholesterol DA Dafachronic Acid (DA) DAF9->DA DAF12_Inactive DAF-12 (Unliganded) DAF9->DAF12_Inactive If Blocked Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 Blocks DAF12_Active DAF-12 + DA (Ligand Bound) DA->DAF12_Active Binds Repro Reproductive Growth DAF12_Active->Repro Promotes Dauer Dauer Formation DAF12_Inactive->Dauer Induces

Figure 1: Mechanism of Action. Dafadine O inhibits DAF-9, preventing the synthesis of Dafachronic Acid, thereby forcing the unliganded DAF-12 receptor to initiate the dauer program.

Materials and Reagents

Chemical Reagents
ReagentSpecificationStorage
Dafadine O >98% Purity (HPLC)-20°C (Desiccated)
DMSO Molecular Biology GradeRoom Temp
Agar Bacteriological GradeRoom Temp
Peptone Bacto-PeptoneRoom Temp
NaCl ACS ReagentRoom Temp
Cholesterol 5 mg/mL in Ethanol-20°C
Buffer 1 M KPO₄ (pH 6.[4][5]0)Room Temp
Magnesium 1 M MgSO₄Room Temp
Calcium 1 M CaCl₂Room Temp
Equipment
  • Autoclave[5][6][7][8]

  • Water bath (set to 55°C)

  • Sterile petri dishes (35mm or 60mm)

  • Laminar flow hood

Experimental Protocol

Phase 1: Preparation of Dafadine O Stock

Safety Note: Dafadine O is a potent bioactive molecule. Wear gloves and handle in a fume hood.

  • Calculate Mass: Determine the mass required for a 10 mM or 25 mM stock solution .

    • Note: Dafadine O is hydrophobic. DMSO is the required solvent.

  • Solubilization: Dissolve the Dafadine O powder in 100% DMSO. Vortex vigorously for 30 seconds to ensure complete dissolution.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C.

Phase 2: NGM Base Preparation (Per 1 Liter)
  • Mix the following in a 2L Erlenmeyer flask:

    • 3 g NaCl

    • 17 g Agar

    • 2.5 g Peptone

    • 975 mL Distilled Water

  • Autoclave at 121°C for 20 minutes.

  • Cooling: Transfer the flask to a 55°C water bath.

    • Critical Step: Allow the media to cool to 55°C. Adding Dafadine O to media >60°C may cause thermal degradation of the compound.

Phase 3: Supplementation and Pouring

Workflow Visualization:

Protocol Stock 1. Thaw Dafadine O Stock (DMSO) Mix 3. Add Reagents: - Cholesterol - Buffers (Ca, Mg, PO4) - Dafadine O Stock->Mix Cool 2. Cool NGM to 55°C (Water Bath) Cool->Mix Pour 4. Pour Plates (35mm or 60mm) Mix->Pour Dry 5. Dry & Seed (OP50 Bacteria) Pour->Dry

Figure 2: Plate Preparation Workflow. Temperature control at Step 2 is critical for drug stability.

  • Add Standard Supplements: Once cooled to 55°C, add the following using sterile technique:

    • 1 mL Cholesterol (5 mg/mL)

    • 1 mL 1 M CaCl₂

    • 1 mL 1 M MgSO₄

    • 25 mL 1 M KPO₄ buffer (pH 6.0)

  • Add Dafadine O:

    • Add the calculated volume of Dafadine O stock to achieve the desired final concentration (typically 12.5 µM – 25 µM for screening).

    • Example: For 25 µM final conc in 1L media, add 1 mL of 25 mM stock.

    • Control: Prepare a separate batch with an equivalent volume of DMSO (Vehicle Control).

  • Mixing: Swirl gently but thoroughly to distribute the drug without creating bubbles.

  • Pouring: Dispense into petri dishes (approx. 10 mL for 60mm plates; 3 mL for 35mm plates).

  • Drying: Allow plates to dry at room temperature for 1-2 days.

    • Storage: Store plates inverted at 4°C in a sealed container. Use within 2 weeks to prevent drug precipitation or degradation.

Phase 4: Seeding
  • Seed plates with 50–100 µL of saturated E. coli OP50 culture.

  • Allow the bacterial lawn to dry and grow overnight at room temperature before adding worms.

Quality Control & Validation

To ensure the Dafadine O plates are active, perform the following validation assay.

Validation Assay: The Sensitized Background Test

Because Dafadine O is less potent than Dafadine A, it requires a sensitized background for robust validation.

  • Strain: daf-2(e1370) (Temperature-sensitive insulin receptor mutant).

  • Conditions:

    • Permissive Temp (20°C): Normally, daf-2(e1370) develops into adults at 20°C.

    • Restrictive Temp (25°C): Induces constitutive dauer.

  • Assay:

    • Place daf-2(e1370) eggs on Dafadine O plates and DMSO control plates.

    • Incubate at 20°C (Permissive).

    • Readout (48-72h):

      • DMSO Control: 100% Adults (Reproductive).

      • Dafadine O (12.5–25 µM): >90% Dauer formation.

    • Note: If using Wild Type (N2), you may observe minimal or no dauer formation with Dafadine O, unlike Dafadine A which induces dauers in N2.

ConditionStrainTemperatureExpected Result
Dafadine O daf-2(e1370)20°CDauer (Positive Hit)
DMSO daf-2(e1370)20°CAdult (Negative Control)
Dafadine O N2 (Wild Type)20°CAdult (Specificity Check)

Troubleshooting Guide

IssueProbable CauseSolution
Crystals in Agar Drug precipitationEnsure DMSO stock is fully dissolved. Do not add drug to agar >55°C.
No Effect in daf-2 Drug degradationDrug is heat sensitive. Ensure agar was cooled to 55°C before addition. Check stock age.
Uneven Lawns DMSO effectHigh DMSO concentrations (>1%) can affect bacterial growth. Keep DMSO <0.5%.[1][9]
Dauer in N2 Wrong CompoundVerify you are using Dafadine O. If N2 forms dauers, you may have Dafadine A.

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[9] Nature Chemical Biology, 7, 891–893.[9] [Link]

  • Brenner, S. (1974). "The genetics of Caenorhabditis elegans." Genetics, 77(1), 71–94. [Link]

  • Stiernagle, T. (2006). "Maintenance of C. elegans." WormBook. [Link]

Sources

Application Note: Dafadine O & Dafadine-A in Aging and Longevity Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Dafadine Series: Chemical Control of Longevity

Research into the insulin/IGF-1 signaling (IIS) pathway and steroid hormone regulation in Caenorhabditis elegans has traditionally relied on temperature-sensitive mutants (e.g., daf-2(e1370), daf-9(rh50)). While effective, genetic mutants suffer from developmental pleiotropy and adaptation.

Dafadine-A and its structural analog Dafadine-O represent a class of small-molecule inhibitors targeting DAF-9 (a cytochrome P450, CYP22A1). DAF-9 is the rate-limiting enzyme responsible for synthesizing Dafachronic Acid (DA) from cholesterol precursors.

  • Mechanism: Dafadine inhibits DAF-9 enzymatic activity

    
     Depletion of Dafachronic Acid 
    
    
    
    DAF-12 (Nuclear Hormone Receptor) remains unliganded.
  • Consequence: Unliganded DAF-12 recruits the corepressor DIN-1 , triggering a transcriptional program that promotes Dauer formation (in larvae) or Lifespan Extension (in adults).

  • Dafadine-O Specificity: Unlike Dafadine-A, which is potent enough to induce phenotypes in wild-type (N2) animals, Dafadine-O is a "conditional" probe. It induces dauer/longevity phenotypes only in sensitized genetic backgrounds (e.g., daf-2 mutants), making it an exquisite tool for detecting subtle synergistic interactions within the IIS pathway without masking effects in wild-type controls.

Pathway Visualization

The following diagram illustrates the intervention point of Dafadine within the steroid signaling cascade.

DAF_Pathway Cholesterol Cholesterol Precursors 7-Dehydrocholesterol (and other sterols) Cholesterol->Precursors DAF9 DAF-9 (CYP450) [Target] Precursors->DAF9 DAF12_Unlig DAF-12 (Unliganded) + DIN-1 Corepressor Precursors->DAF12_Unlig Low DA leads to DA Dafachronic Acid (DA) (Ligand) DAF9->DA Synthesis DAF9->DA Blocked by Dafadine DAF12_Lig DAF-12 + Ligand (Holo-Receptor) DA->DAF12_Lig Binds Reprod Reproductive Growth Normal Lifespan DAF12_Lig->Reprod Promotes Longevity Longevity / Dauer Stress Resistance DAF12_Unlig->Longevity Promotes Dafadine Dafadine A / O Dafadine->DAF9 Inhibits

Caption: Dafadine inhibits DAF-9, preventing DA synthesis.[1][2][3][4] This shifts DAF-12 to an unliganded state, driving longevity.

Experimental Protocols

Protocol A: Preparation of Dafadine Stock Solutions

Note: Dafadine compounds are hydrophobic. Proper solubilization is critical to prevent precipitation on NGM plates.

Materials:

  • Dafadine-A (CAS: 1353556-52-1) or Dafadine-O (Analog 5).

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Sonicator bath.

Steps:

  • Weighing: Weigh 1 mg of Dafadine powder into a glass vial (avoid plastic if possible to minimize binding).

  • Solubilization: Dissolve in 100% DMSO to create a 25 mM Stock Solution .

    • Calculation: If MW

      
       400  g/mol , 1 mg in ~100 µL DMSO gives ~25 mM. (Verify specific batch MW).
      
  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber tubes (to protect from light). Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (>3 times).

Protocol B: NGM Plate Preparation (Drug Incorporation)

Direct spreading on the surface is less reproducible than pouring into molten agar due to the hydrophobic nature of Dafadine.

  • Molten Agar: Prepare standard NGM (Nematode Growth Media) agar. Autoclave and cool to 55°C in a water bath.

  • Dosing: Add the Dafadine stock to the molten agar to achieve the final concentration.

    • Standard Dose (Dafadine-A): 25 µM (1:1000 dilution of 25 mM stock).

    • Sensitized Dose (Dafadine-O): 12.5 µM - 50 µM (depending on daf-2 allele severity).

  • Vehicle Control: Prepare a matching batch of NGM with 0.1% DMSO (or equivalent volume).

  • Pouring: Pour 10 mL per 60mm plate.

  • Drying: Allow plates to dry in a laminar flow hood for 24 hours.

  • Seeding: Seed with E. coli OP50 (100 µL). Allow bacteria to grow for 24 hours at room temperature.

    • Critical: Do not use plates older than 1 week, as the compound activity may degrade or precipitate.

Protocol C: Lifespan Extension Assay (Adult-Only Treatment)

This protocol isolates the longevity effect from the developmental dauer effect.

Workflow Diagram:

Workflow Step1 Sync: Bleach Adults Obtain Eggs Step2 Growth: L1 to L4 (On Standard NGM) Step1->Step2 Step3 Transfer: Late L4 (To Dafadine Plates) Step2->Step3 Switch to Drug Step4 Maintenance: Transfer every 2 days Step3->Step4 During Reprod. Phase Step5 Scoring: Count Live/Dead Daily Step4->Step5

Caption: Workflow for adult-onset Dafadine treatment to assess longevity without inducing dauer.

Detailed Steps:

  • Synchronization: Bleach gravid adults to obtain eggs. Plate eggs on standard drug-free NGM/OP50 plates.

  • Growth: Incubate at 20°C until worms reach the Late L4 / Young Adult stage (~48 hours).

    • Why? Treating at L1 with Dafadine-A will induce constitutive dauer (Daf-c). Treating at L4 bypasses development, affecting only adult aging.

  • Transfer (Day 0): Pick 100 L4 larvae onto Dafadine-treated plates (25 µM) and 100 onto DMSO control plates .

  • Maintenance: Transfer worms to fresh drug-containing plates every 2 days during the reproductive period (Days 1–7) to separate them from progeny.

  • Scoring: Score survival daily.

    • Dead: No response to gentle touch with a platinum wire.

    • Censored: Exploded, bagged, or crawled off the plate.

  • Expected Result: Wild-type (N2) worms on Dafadine-A (25 µM) typically show a 15–30% median lifespan extension compared to DMSO controls.

Application Note: The "Dafadine-O" Niche

Why use Dafadine-O when Dafadine-A is more potent?

Dafadine-O (Analog 5) is less potent against DAF-9 than Dafadine-A. In wild-type worms, it fails to induce significant dauer formation or longevity at standard doses. However, in sensitized backgrounds (e.g., daf-2(e1370) grown at permissive temperatures), Dafadine-O triggers robust phenotypes.

Use Case: Synergistic Screening Researchers looking for compounds that enhance insulin signaling mutants without affecting wild-type animals should use Dafadine-O as a reference probe.

Protocol for Sensitized Screen:

  • Strain: daf-2(e1370) (Temperature sensitive).

  • Temperature: 15°C (Permissive) or 20°C (Semi-permissive).

  • Treatment:

    • Group 1: daf-2 + DMSO

    • Group 2: daf-2 + Dafadine-A (Positive Control - will induce 100% dauer).

    • Group 3: daf-2 + Dafadine-O (Experimental - look for threshold dauer induction).

  • Readout: If an unknown gene knockdown (RNAi) or compound makes daf-2 worms resistant to Dafadine-O, it suggests that gene/compound acts downstream or in parallel to DAF-9/DAF-12.

Data Summary & Troubleshooting

Comparative Efficacy Table
CompoundTargetIC50 (DAF-9)*Phenotype in N2 (WT)Phenotype in daf-2Primary Application
Dafadine-A DAF-9~50 nM (biochem)Daf-c (Dauer), LongevityEnhanced Daf-cGeneral Longevity Studies
Dafadine-O DAF-9>1 µM (biochem)None / WeakStrong Daf-cSensitized/Synergy Screens
Dafachronic Acid DAF-12 (Ligand)N/A (Activator)Rescues Daf-cRescues Daf-cRescue Control (Antagonist)

*IC50 values are approximate based on cell-free CYP27A1 assays.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Agar Agar too hot when pouring or poor stock solubility.Cool agar to 55°C exactly. Sonicate stock solution before use.
No Effect in WT Used Dafadine-O instead of A, or compound degradation.Verify analog identity. Prepare fresh plates (drug half-life on plates < 2 weeks).
"Bagging" (Internal Hatching) Drug dose too high or applied too early.Apply at Late L4. Reduce dose to 15 µM if bagging occurs in adults.
Inconsistent Lifespan Food depletion (starvation extends lifespan).Ensure OP50 lawn is thick. Transfer worms frequently.

References

  • Luciani, G. M., et al. (2011).[1][2][3][5][6] Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[1][2][3][5][6] Nature Chemical Biology, 7(12), 891-893.[5] Link

  • Gerisch, B., et al. (2001).[1][6] A hormonal signaling pathway influencing C. elegans metabolism, reproductive development, and life span.[1][4][7] Developmental Cell, 1(6), 841-851.[1] Link

  • Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223. Link

  • Dumas, K. J., et al. (2013). DAF-12/DAF-9 signaling and the regulation of aging.[3][6][7][8] Worm, 2(2), e24200. Link

Sources

Application Note: Screening Protocols for Dafadine O Analogs and DAF-9 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for screening and validating Dafadine O and its structural analogs. Dafadine O is a specific small-molecule inhibitor of the Caenorhabditis elegans cytochrome P450 DAF-9 (CYP22A1) . Unlike the high-potency variant Dafadine A, which induces dauer formation in wild-type animals, Dafadine O exhibits a unique pharmacological profile, inducing phenotypes primarily in sensitized genetic backgrounds (e.g., daf-2 mutants).

This guide provides a rigorous workflow for researchers aiming to modulate nematode steroidogenesis, specifically targeting the DAF-9


 Dafachronic Acid (DA) 

DAF-12 axis.

Mechanistic Background

To effectively screen for Dafadine O analogs, one must understand the signaling cascade it disrupts.

  • The Target: DAF-9 is a cytochrome P450 that hydroxylates cholesterol precursors (e.g., 4-cholesten-3-one) to produce

    
    7-dafachronic acid (DA) .[1]
    
  • The Effector: DAF-12 is a nuclear hormone receptor.[1][2]

    • + Ligand (DA): DAF-12 promotes reproductive development.

    • – Ligand (No DA): DAF-12 interacts with the corepressor DIN-1, triggering the Dauer pathway (arrested development, stress resistance).

  • The Inhibitor: Dafadine O binds the heme moiety of DAF-9, blocking DA synthesis. This forces DAF-12 into its repressor state, driving dauer formation.

Signaling Pathway Visualization

DAF9_Pathway Cholesterol Cholesterol/Precursors DAF9 DAF-9 (CYP22A1) [Target Enzyme] Cholesterol->DAF9 Substrate DA Dafachronic Acid (DA) [Ligand] DAF9->DA Synthesis Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 Inhibits DAF12_Lig DAF-12 + DA (Transcriptional Activator) DA->DAF12_Lig Binds DAF12_Unlig DAF-12 (Unliganded) + DIN-1 Corepressor DA->DAF12_Unlig Absence promotes Repro Reproductive Development DAF12_Lig->Repro Promotes Dauer Dauer Formation (Arrest) DAF12_Unlig->Dauer Induces

Figure 1: Mechanism of Action. Dafadine O inhibits DAF-9, preventing DA synthesis and triggering DAF-12-mediated dauer formation.

Experimental Workflow Overview

Screening for Dafadine O analogs requires a "Sensitized Screen" approach because Dafadine O is often less potent than Dafadine A in wild-type (N2) worms due to xenobiotic efflux or bioavailability issues.

The Screening Cascade:

  • Primary Screen: In vivo dauer induction in sensitized daf-2(e1370) mutants.

  • Secondary Screen: In vitro CYP inhibition assay (microsomes/cells).

  • Validation: Chemical rescue using exogenous

    
    7-dafachronic acid.
    

Protocol A: Sensitized In Vivo Phenotypic Screen

Objective: Identify analogs that induce dauer formation in a background prone to insulin-signaling defects (daf-2), mimicking the specific activity profile of Dafadine O.

Materials
  • Strains:

    • Test Strain:CB1370 [daf-2(e1370) III] (Temperature sensitive).

    • Control Strain:N2 (Bristol Wild Type).

  • Reagents:

    • Dafadine O analogs (dissolved in DMSO, stock 10-50 mM).

    • NGM (Nematode Growth Media) agar plates.[3]

    • E. coli OP50 (food source).

    • 1% SDS (Sodium Dodecyl Sulfate).

Step-by-Step Methodology
  • Plate Preparation:

    • Prepare NGM agar plates containing the test compounds.

    • Dosing: Typical screening concentration is 25 µM .

    • Control: 0.5% DMSO (Vehicle).

    • Seed plates with 50 µL of concentrated OP50 and dry overnight.

  • Synchronization:

    • Bleach-synchronize daf-2(e1370) adults to obtain eggs.

    • Plate ~50 eggs per well/plate onto the drug-containing media.

  • Incubation (Critical Step):

    • Incubate plates at 20°C .

    • Note on Logic:daf-2(e1370) is constitutive dauer at 25°C. At 20°C, it is "sensitized"—it normally develops to adulthood but will enter dauer easily if DAF-9 is slightly inhibited. This allows detection of Dafadine O-like molecules that would be missed in N2 worms.

  • Scoring (48-72 Hours):

    • Visual Scoring: Look for dauer characteristics: radial constriction (thin body), suppression of pharyngeal pumping, and specific cuticle morphology (alae).

    • SDS Challenge (Self-Validating Step):

      • Wash worms off the plate with M9 buffer.

      • Add 1% SDS for 20 minutes.

      • Result: Only dauers survive. Dead worms dissolve or become rigid/straight.

      • Calculate % Survival.

Data Interpretation Table
Compound ClassStrain: N2 (WT)Strain: daf-2(e1370) @ 20°CInterpretation
Vehicle (DMSO) AdultAdultNegative Control
Dafadine A (High Potency) Dauer Dauer Strong DAF-9 Inhibitor
Dafadine O (Target Profile) AdultDauer Sensitized/Specific Inhibitor
Inactive Analog AdultAdultNo Activity

Protocol B: In Vitro DAF-9 Enzymatic Inhibition

Objective: Confirm that hits from the in vivo screen directly bind DAF-9 rather than acting on off-targets (e.g., insulin signaling or sensory neurons).

Materials
  • Enzyme Source: HEK293 cells transiently transfected with C. elegansdaf-9 (or microsomes prepared from these cells).

  • Substrate: 4-cholesten-3-one (20 µM).

  • Detection: LC-MS/MS.

Methodology
  • Reaction Mix:

    • Buffer: 100 mM potassium phosphate (pH 7.4).

    • NADPH regenerating system (1 mM NADPH final).

    • DAF-9 Microsomes (0.5 mg protein/mL).

    • Test Analog (0.1 µM – 50 µM dose response).

  • Initiation: Add Substrate (4-cholesten-3-one). Incubate at 37°C for 60 mins.

  • Extraction: Quench with ethyl acetate. Extract lipids.[4]

  • Quantification: Measure the conversion of 4-cholesten-3-one to 4-cholesten-3-one-26-oic acid (or hydroxylated intermediates) via LC-MS.

Success Metric: An IC50 < 10 µM indicates direct engagement with the DAF-9 active site.

Protocol C: The "Rescue" Validation (Self-Validating System)

To ensure scientific integrity, you must prove the phenotype is caused by DA deficiency.

  • Setup: Repeat Protocol A (Sensitized Screen) with the identified "Hit" compound.

  • Rescue Condition: Add

    
    7-Dafachronic Acid (100 nM)  to the media alongside the inhibitor.
    
  • Outcome:

    • If the worms develop into Adults , the inhibitor acts upstream of the receptor (i.e., it inhibits DAF-9).

    • If the worms remain Dauers , the inhibitor acts downstream (e.g., DAF-12 antagonist) or via a toxic off-target mechanism.

Experimental Workflow Diagram

Screening_Workflow cluster_InVivo Primary Screen (In Vivo) cluster_Validation Validation Phase Library Dafadine Analog Library Screen_Sens Screen in daf-2(e1370) @ 20°C Library->Screen_Sens Score Score Phenotype (Dauer Formation) Screen_Sens->Score Rescue DA Rescue Assay (+ Δ7-DA) Score->Rescue If Dauer > 50% Biochem In Vitro DAF-9 Enzymatic Assay Rescue->Biochem If Rescued Hit Confirmed DAF-9 Inhibitor Rescue->Hit Failure (Off-target) Biochem->Hit If IC50 < 10µM

Figure 2: Screening Cascade. A stepwise progression from sensitized phenotypic screening to biochemical validation.

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., ...[3][5] & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[3][5][6] Nature Chemical Biology, 7(12), 891-893.[6]

  • Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., ... & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.

  • Wollam, J., Magner, D. B., Magomedova, L., Rass, E., Shen, Y., Rottiers, V., ... & Antebi, A. (2012). A novel 3-hydroxysteroid dehydrogenase that regulates reproductive development and longevity. Current Biology, 22(10), 875-881.

  • MedChemExpress. (25S)-Δ7-Dafachronic acid Product Information.

Sources

Technical Application Note: In Vivo Efficacy of Dafadine O in daf-2(e1370) Strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of Dafadine O , a small-molecule inhibitor of the cytochrome P450 DAF-9 , using the sensitized Caenorhabditis elegans strain CB1370 [daf-2(e1370)] .

While daf-2(e1370) is a temperature-sensitive (ts) allele of the insulin/IGF-1 receptor, exhibiting constitutive dauer formation (Daf-c) at 25°C, it displays a semi-permissive phenotype at 20°C. This protocol leverages the 20°C window to detect synergistic efficacy of Dafadine O. By compromising the steroid hormone pathway (via DAF-9 inhibition) in an animal with already reduced insulin signaling, researchers can detect subtle drug activities that would be masked in a wild-type (N2) background.

Key Application: Validation of DAF-9 inhibitors, epistasis analysis of longevity pathways, and high-sensitivity dauer induction assays.

Mechanistic Rationale

The efficacy of Dafadine O relies on the "Two-Hit" model of dauer regulation.

  • Hit 1 (Genetic): The daf-2(e1370) mutation reduces insulin-like signaling, allowing DAF-16 (FOXO) to translocate to the nucleus.

  • Hit 2 (Chemical): Dafadine O inhibits DAF-9, blocking the synthesis of Dafachronic Acid (DA) .

  • Convergence: Reduced DA levels prevent the DAF-12 Nuclear Hormone Receptor from binding its ligand. Unliganded DAF-12 recruits corepressors (e.g., DIN-1) to promote dauer formation.

In daf-2(e1370) at 20°C, the insulin "brake" is partially released. Dafadine O removes the secondary "brake" (steroid signaling), causing a collapse into the dauer state at temperatures where neither condition alone is sufficient.

Pathway Visualization

The following diagram illustrates the convergence of the Insulin (DAF-2) and Steroid (DAF-9) pathways and the intervention point of Dafadine O.

DAF_Pathway Insulin Insulin-like Peptides DAF2 DAF-2 (Receptor) [e1370 Mutation] Insulin->DAF2 AGE1 AGE-1 / AKT-1 DAF2->AGE1 DAF16 DAF-16 (FOXO) AGE1->DAF16 Inhibits DAF9 DAF-9 (CYP450) DAF16->DAF9 Feedback Dauer Dauer Arrest (Longevity) DAF16->Dauer Promotes Cholesterol Cholesterol Cholesterol->DAF9 DA Dafachronic Acid (DA) DAF9->DA Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 DAF12 DAF-12 (NHR) DA->DAF12 Binds Phenotype Reproductive Growth (Non-Dauer) DAF12->Phenotype + Ligand DAF12->Dauer - Ligand (Unbound)

Caption: Synergistic regulation of dauer entry. Dafadine O blocks DAF-9, preventing DA synthesis.[1] In daf-2 mutants, high DAF-16 activity combined with unliganded DAF-12 drives robust dauer formation.

Materials and Reagents

Biologicals[1][2][3][4][5][6][7][8][9][10][11]
  • Strain: CB1370: daf-2(e1370) III.

  • Control Strain: N2 (Bristol) Wild Type.

  • Food Source: E. coli OP50 (seeded on NGM plates).

Chemistry[1][3][7][9][10][11]
  • Test Article: Dafadine O (Analog of Dafadine A).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Solution: Prepare 10 mM or 25 mM stock in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Preparation of Drug Plates

Self-Validation Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v), as higher concentrations can induce stress responses confounding the daf-2 phenotype.

  • NGM Preparation: Autoclave NGM agar. Cool to 55°C in a water bath.

  • Drug Addition: Add Dafadine O stock to the molten agar to achieve final concentrations of 0, 10, 25, and 50 µM .

  • Control: Add an equivalent volume of DMSO to the "0 µM" control plates.

  • Pouring: Dispense 10 mL per 60mm petri dish. Allow to dry in a laminar flow hood for 24 hours.

  • Seeding: Seed with 100 µL of concentrated OP50. Incubate overnight at room temperature to allow the lawn to dry.

Protocol B: Synergistic Dauer Formation Assay (20°C)

This is the critical efficacy test. daf-2(e1370) at 20°C is the "tipping point."

  • Synchronization: Bleach-synchronize daf-2(e1370) gravid adults to obtain eggs.

  • Plating: Transfer ~50 eggs onto each drug plate (0, 10, 25, 50 µM).

  • Incubation: Incubate plates at 20°C exactly.

    • Note: Temperature fluctuation is the biggest source of error. Use a dedicated incubator with ±0.5°C stability.

  • Scoring (48-60 hours): Score animals visually using a dissecting microscope.

    • Non-Dauer: L3/L4 larvae (thick bodies, pharyngeal pumping, developing vulva).

    • Dauer: Thin body (radial constriction), dark intestine, lack of pharyngeal pumping, SDS-resistant cuticle.

    • Intermediates (L2d): Partial remodeling. Score as "Non-Dauer" for strict stringency or separate category if detailed phenotyping is required.

  • Validation Step (SDS Test): For ambiguous phenotypes, treat a subset of worms with 1% SDS for 10 minutes. Only true dauers survive.

Protocol C: Adult Lifespan Extension Assay

To determine if Dafadine O extends lifespan beyond the daf-2 baseline without inducing dauer arrest, drug treatment must begin after the critical developmental window.

  • Growth: Raise daf-2(e1370) eggs on standard NGM (no drug) at 20°C until the L4 stage.

  • Transfer: Transfer L4 larvae to plates containing Dafadine O (10-25 µM) + 50 µM FUdR (to prevent progeny overgrowth).

  • Maintenance: Transfer worms to fresh drug plates every 2-3 days for the first week, then weekly.

  • Scoring: Count live/dead/censored daily.

    • Dead: No response to mechanical stimulus (platinum wire).

    • Censored: Exploded, bagged, or crawled off plate.

Data Analysis & Expected Results

Table 1: Expected Dauer Formation Rates (20°C)
StrainTreatment (µM)Predicted % DauerInterpretation
N2 (WT) DMSO0%Baseline
N2 (WT) Dafadine O (25)5 - 15%Weak induction in WT at 20°C
daf-2(e1370) DMSO10 - 20%Baseline semi-permissive phenotype
daf-2(e1370) Dafadine O (10)60 - 80% Synergistic Effect
daf-2(e1370) Dafadine O (25)>95% Full Phenotypic Collapse
Interpretation of Results
  • Synergy: If the % Dauer in (daf-2 + Drug) is significantly greater than the sum of (daf-2 + DMSO) and (N2 + Drug), Dafadine O is acting synergistically.

  • Epistasis: If daf-2 lifespan is not further extended by Dafadine O (in Protocol C), it suggests they act within the exact same longevity corridor, or that the daf-2 mutation has already maximized the DAF-16 output.

Troubleshooting & Optimization

  • Solubility Issues: If crystals are observed in the agar, verify the DMSO stock. Dafadine analogs are hydrophobic. Do not exceed 50 µM in NGM.

  • Temperature Drift: daf-2(e1370) is extremely sensitive between 19.5°C and 20.5°C. If controls show 0% dauer, the incubator is likely too cold (<19°C). If controls show >50% dauer, it is too warm (>21°C).

  • Batch Variance: E. coli OP50 metabolism can degrade some small molecules. If efficacy drops, switch to heat-killed OP50 to ensure the drug remains stable.

References

  • Lucanic, M., et al. (2006).[2][3] Chemical genetics identifies the DAF-9 cytochrome P450 as a key regulator of dauer formation and longevity. Nature Chemical Biology.[2][3] Link

    • Context: Identification of Dafadine A and the chemical inhibition of DAF-9.[2][4][5][3]

  • Motomura, I., et al. (2006). A dafachronic acid-binding protein, DAF-12, is a nuclear receptor that regulates dauer formation and developmental age in C. elegans.[2][3] Genes & Development.[1] Link

    • Context: Establishes the DAF-9 -> DA -> DAF-12 axis mechanism.
  • Gems, D., et al. (1998).[6][7] Distinct mutations in the C. elegans insulin-like receptor gene daf-2 affect lifespan and dauer formation differentially. Genetics.[1][8][2][7][4][9][5][3][10] Link

    • Context: Characterization of the daf-2(e1370) Class 2 allele and its temperature sensitivity.[6]

  • Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues.[1] Development.[6][7][9][5][3][11] Link

    • Context: Epistasis of DAF-9 within the insulin p

Sources

Troubleshooting & Optimization

Technical Support Center: Dafadine O and C. elegans Dauer Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dafadine O. This guide is designed for researchers, scientists, and drug development professionals who are using Dafadine O in their C. elegans experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of inducing dauer formation and ensure the success of your research.

Troubleshooting Guide: Why Dafadine O Fails to Induce Dauer in Wild-Type Worms

One of the most common issues researchers encounter is the failure of Dafadine O to induce dauer formation in wild-type (N2) C. elegans, despite its known mechanism of action. This guide will walk you through the potential causes and provide actionable steps to resolve the issue.

Question 1: I've treated my wild-type (N2) worms with Dafadine O, but they are not entering the dauer stage. What could be going wrong?

Answer: This is a frequent challenge, and the solution often lies in dissecting the experimental setup. The primary reason for this observation is that the inhibitory effect of Dafadine O on DAF-9, while potent, might not be sufficient to completely deplete the pool of dafachronic acids (DAs) required to prevent dauer formation under standard laboratory conditions. Several factors can contribute to this:

  • Suboptimal Compound Concentration or Activity: The concentration of Dafadine O might be too low, or the compound itself may have degraded.

  • Robustness of the Wild-Type Dauer-Repressing Pathways: In well-fed, unstressed wild-type worms, the signaling pathways that promote reproductive growth, such as the insulin/IGF-1 signaling (IIS) and TGF-β pathways, are highly active.[1][2] These pathways act upstream of or in parallel to the DAF-9/DAF-12 pathway, creating a strong impetus for continuous development.

  • Experimental Conditions: Factors like temperature, food availability, and worm density can significantly influence the decision to enter dauer.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Wild-type (N2) worms fail to enter dauer with Dafadine O treatment B Verify Dafadine O Activity and Concentration A->B Start Here C Optimize Experimental Conditions B->C If compound is active D Utilize Sensitized Genetic Backgrounds C->D If conditions are optimal E Investigate Potential Off-Target Effects D->E If sensitized strains work F Successful Dauer Induction D->F E->F

Caption: A step-by-step workflow for troubleshooting the failure of Dafadine O to induce dauer in wild-type C. elegans.

Question 2: How can I be sure that my Dafadine O stock is active and that I'm using an effective concentration?

Answer: Verifying the activity of your small molecule inhibitor is a critical first step. Here’s a protocol to validate your Dafadine O.

Protocol: Validating Dafadine O Activity using a Sensitized Mutant Strain

Rationale: A sensitized genetic background, such as a hypomorphic (weak) daf-9 mutant, is more susceptible to further reduction in DAF-9 activity. This makes it an ideal positive control to confirm that your Dafadine O is active.

Step-by-Step Methodology:

  • Strain Selection: Obtain a daf-9 hypomorphic mutant strain, for example, daf-9(rh50). These worms have reduced DAF-9 activity and are on the cusp of entering dauer, making them highly sensitive to DAF-9 inhibitors.

  • Plate Preparation:

    • Prepare standard Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.

    • Prepare a stock solution of Dafadine O in a suitable solvent (e.g., DMSO).

    • Add Dafadine O to the molten NGM agar just before pouring the plates to achieve a final concentration range (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Also, prepare control plates with the solvent alone.

  • Synchronization: Synchronize your daf-9(rh50) and wild-type (N2) worms by bleaching gravid adults to collect eggs.

  • Plating: Plate the synchronized L1 larvae onto the control and Dafadine O-containing plates.

  • Incubation and Scoring: Incubate the plates at 20-25°C. After 48-72 hours, score the percentage of worms that have entered the dauer stage. Dauer larvae are thin, dark, and resistant to 1% SDS.

Expected Results:

StrainConditionExpected Outcome
Wild-type (N2)DMSO (Control)No dauers
Wild-type (N2)Dafadine OLow to no dauers
daf-9(rh50)DMSO (Control)Low percentage of dauers
daf-9(rh50)Dafadine OHigh percentage of dauers

If you observe a significant increase in dauer formation in the daf-9(rh50) strain upon Dafadine O treatment, your compound is active.

Question 3: What are the optimal experimental conditions for maximizing the chances of Dafadine O-induced dauer formation in wild-type worms?

Answer: While challenging, inducing dauer in wild-type worms with Dafadine O can be made more likely by manipulating environmental conditions to create a "dauer-permissive" state.

  • Temperature: Higher temperatures (e.g., 25°C or even 27°C) can promote dauer entry.[3] Wild-type animals can enter dauer at 27°C, a phenotype known as the Hid (high temperature induction of dauer) phenotype.[3] Combining Dafadine O treatment with a higher temperature can synergistically push the worms towards the dauer fate.

  • Food Limitation: A thinner lawn of E. coli or using a less nutritious bacterial strain can create a mild starvation signal that enhances the effect of Dafadine O.

  • Pheromone Levels: Allowing a slight increase in worm density on the plate can lead to the accumulation of dauer pheromone, another pro-dauer signal.

Experimental Protocol: Enhancing Dafadine O Efficacy with Environmental Stressors

  • Prepare NGM plates with a range of Dafadine O concentrations.

  • Seed plates with a diluted OP50 culture to create a thinner bacterial lawn.

  • Synchronize and plate a slightly higher density of wild-type L1s.

  • Incubate plates at 25°C.

  • Score for dauer formation after 48-72 hours.

By combining chemical inhibition with environmental cues, you increase the likelihood of overcoming the robust developmental drive of wild-type worms.

Frequently Asked Questions (FAQs)

What is Dafadine O and what is its mechanism of action in C. elegans?

Dafadine O is a small molecule inhibitor of the cytochrome P450 enzyme DAF-9.[4][5] DAF-9 is a key enzyme in the biosynthesis of dafachronic acids (DAs), which are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12.[6][7] By inhibiting DAF-9, Dafadine O reduces the levels of DAs.[5] This leads to an increase in the unliganded form of DAF-12, which then binds to the co-repressor DIN-1S to initiate the transcriptional program for dauer formation.[8][9]

G cluster_0 Dauer Pathway Regulation Cholesterol Cholesterol DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 DA Dafachronic Acids (DAs) DAF9->DA Biosynthesis DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds and Activates DIN1S DIN-1S (Co-repressor) DAF12->DIN1S Prevents binding to Dauer Dauer Formation DAF12->Dauer Promotes (when unliganded) Repro Reproductive Growth DAF12->Repro Promotes DIN1S->DAF12 Binds to unliganded DafadineO Dafadine O DafadineO->DAF9 Inhibits

Caption: The DAF-9/DAF-12 signaling pathway and the inhibitory action of Dafadine O.

Why is DAF-12 considered a "master regulator" of the dauer decision?

DAF-12 is a nuclear hormone receptor that integrates signals from multiple upstream pathways, including the insulin/IGF-1 and TGF-β pathways, to make the final decision between reproductive development and dauer arrest.[10] When bound by its dafachronic acid ligands, DAF-12 actively promotes reproductive growth.[7] In the absence of these ligands, it switches its function to promote dauer formation.[8][9] This binary, ligand-dependent switch makes it a critical control point in the worm's life cycle.

Could Dafadine O have off-target effects that interfere with dauer formation?

While Dafadine O is a specific inhibitor of DAF-9, the possibility of off-target effects with any small molecule should always be considered.[11][12] An off-target effect could, in theory, activate a parallel pathway that promotes reproductive growth, thereby counteracting the pro-dauer effect of DAF-9 inhibition. However, this is less likely to be the primary reason for the lack of dauer formation in wild-type worms compared to the robustness of the wild-type developmental program. If you suspect off-target effects, careful dose-response experiments and comparison with the phenotypes of daf-9 null mutants are recommended.

References

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology, 7(12), 954-959. [Link]

  • Syracuse University. (n.d.). The Role of DAF-12/ NHR in Regulating C. elegans Environment Sensing through osm-9/TRPV. SURFACE at Syracuse University. [Link]

  • Fielenbach, N., & Antebi, A. (2008). C. elegans dauer formation and the molecular basis of plasticity. Genes & Development, 22(16), 2149-2165. [Link]

  • Shaw, W. M., et al. (2007). The C. elegans TGF-β Dauer Pathway Regulates Longevity via Insulin Signaling. Current Biology, 17(19), 1643-1649. [Link]

  • Wang, Z., et al. (2021). Characterization of the endogenous DAF-12 ligand and its use as an anthelmintic agent in Strongyloides stercoralis. eLife, 10, e72621. [Link]

  • Ma, G., et al. (2021). Filarial DAF-12 sense the host serum to resume iL3 development during infection. PLoS Pathogens, 17(7), e1009726. [Link]

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. Nature Chemical Biology, 7(12), 954-959. [Link]

  • Wikipedia. (2023, December 1). Daf-12. In Wikipedia. [Link]

  • Rascón, B., et al. (2023). The daf-7(e1372) mutation rescues dauer formation defects seen in C. elegans unc-33 mutants. Frontiers in Cell and Developmental Biology, 11, 1090623. [Link]

  • Wollam, J., et al. (2012). Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan. Developmental Cell, 22(1), 136-147. [Link]

  • Tang, L., & Kipreos, E. T. (2018). Dafachronic acid inhibits C. elegans germ cell proliferation in a DAF-12-dependent manner. Developmental Biology, 432(1), 55-63. [Link]

  • Multani, R. S. (2025). Daf-12's Effects on Lifespan in C. elegans. IdeaExchange@UAkron. [Link]

  • Chakraborty, S., et al. (2022). Dauer quiescence as well as continuity of the life cycle after dauer-exit in Caenorhabditis elegans are dependent on the endoribonuclease activity of XRN-2/RAT-1. bioRxiv. [Link]

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans. ResearchGate. [Link]

  • Dumas, K. J., et al. (2016). The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry. Frontiers in Endocrinology, 7, 7. [Link]

  • Hu, P. J. (2007). Dauer. In WormBook: The Online Review of C. elegans Biology. [Link]

  • Dumas, K. J., et al. (2016). Dafachronic acid plays important roles in developing and adult worms. ResearchGate. [Link]

  • Zhang, F., & Sternberg, P. W. (2022). Dafadine Does Not Promote Dauer Development in Pristionchus pacificus. microPublication Biology, 2022. [Link]

  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 982211. [Link]

  • Drug Discovery News. (2023, November 29). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • WormAtlas. (2015, March 12). The Genetics of Dauer Arrest. WormAtlas. [Link]

  • CRISPR Medicine News. (2022, May 17). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • ResearchGate. (n.d.). Regulation of C. elegans dauer development by cellular signaling pathways. ResearchGate. [Link]

  • MDPI. (2022, August 24). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

Sources

Technical Support Center: Dafadine Solubilization & Delivery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for Dafadine (specifically targeting the DAF-9 inhibitor class, commonly Dafadine A ).

Note on Nomenclature: While "Dafadine O" is not a standard catalog designation, this guide addresses the physicochemical properties of the Dafadine family (CAS 1065506-69-5), which are highly lipophilic isoxazole derivatives used in drug development and nematode research. If "Dafadine O" refers to a specific custom salt or oil-based formulation in your internal library, the solubility principles for lipophilic small molecules described below remain applicable.

Status: Operational Topic: Aqueous Solubility & Precipitation Troubleshooting Ticket Priority: High (Experimental Blockage)

Quick Reference: Physicochemical Profile

Before attempting solubilization, understand the molecule's limitations. Dafadine is a hydrophobic P450 inhibitor. It resists the ordered hydrogen-bonding network of water, leading to rapid aggregation if not managed correctly.

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble > 10 mM (up to ~25 mg/mL). Mandatory for stock.
Secondary Solvent Ethanol (Absolute)Soluble, but higher volatility causes concentration shifts.
Aqueous Solubility Negligible (< 1 µM)Precipitates immediately without carrier/co-solvent.
LogP (Predicted) ~3.5 – 4.2High lipophilicity; partitions into plastics and membranes.
Critical Limit 0.1% - 0.5% DMSO (Final)Cells/organisms may tolerate up to 0.5% DMSO; Dafadine crashes out if DMSO < 0.1% at high loads.

Standard Operating Procedure (SOP): The "Rapid Dispersion" Protocol

Use this protocol to prepare stable working solutions for cell culture or C. elegans plates.

The Error: Slowly dripping DMSO stock into water. This creates local regions of high water content, forcing the compound to crystallize before it disperses. The Fix: Rapid dispersion into a vortex.

Step-by-Step Methodology
  • Prepare Stock: Dissolve solid Dafadine in anhydrous DMSO to 10 mM . Vortex until completely clear.

    • Tip: Warm to 37°C if optical turbidity persists.

  • Prepare Media: Aliquot your aqueous media (NGM agar, DMEM, or Buffer) and pre-warm to 37°C .

    • Why? Cold media lowers the kinetic solubility limit, accelerating precipitation.

  • The Injection (Critical Step):

    • Set the media on a vortex mixer at medium speed.

    • Submerge the pipette tip containing the DMSO stock just below the surface of the media.

    • Eject the stock rapidly while vortexing.

    • Mechanism:[1][2] This prevents the formation of a "supersaturated skin" around the droplet, minimizing nucleation sites.

  • Equilibration: Allow the media to sit for 5 minutes. Inspect for turbidity (cloudiness).[3]

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the buffer. Why? A: You are witnessing "Oswald Ripening" and rapid nucleation. The hydrophobic Dafadine molecules are aggregating to minimize surface area contact with water.

  • Immediate Fix: Do not filter! Filtering removes the drug.

  • Protocol Adjustment: You need an Intermediate Dilution Step . Dilute your 10 mM stock 1:10 in pure Ethanol or PEG-400 first, then add this mixture to the water. The PEG/Ethanol acts as a "bridge" solvent, reducing the polarity shock.

Q2: I see needle-like crystals on my NGM plates after 24 hours. A: This is solvent evaporation. As the DMSO/Ethanol evaporates from the agar surface, the Dafadine is left behind and crystallizes.

  • Fix: Use a carrier molecule. Add 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to your aqueous media at 5-10 equivalents before adding the Dafadine stock. The cyclodextrin encapsulates the hydrophobic drug, keeping it in solution without DMSO.

Q3: Can I use plastic reservoirs for my serial dilutions? A: Avoid polystyrene (PS). Dafadine is lipophilic and will bind to PS plastics, effectively lowering your treatment concentration.

  • Requirement: Use Glass or Polypropylene (PP) tubes for all intermediate steps.

Advanced Delivery: The Carrier Workflow

For high-concentration delivery (>50 µM) or long-term incubation where precipitation is unacceptable, use the Co-Solvent/Carrier System .

Graphviz Workflow: Decision Logic for Solubilization

The following diagram illustrates the decision process to prevent precipitation based on target concentration.

Dafadine_Solubility Start Start: Solid Dafadine DMSO_Stock Make 10mM Stock in Anhydrous DMSO Start->DMSO_Stock Target_Check Target Aqueous Conc? DMSO_Stock->Target_Check Low_Conc < 10 µM Target_Check->Low_Conc Low Load High_Conc > 10 µM Target_Check->High_Conc High Load Direct_Method Direct Injection Method (Rapid Vortex) Low_Conc->Direct_Method Precipitation_Risk High Precipitation Risk High_Conc->Precipitation_Risk Final_Media Stable Aqueous Solution Direct_Method->Final_Media Carrier_Add Add Carrier: HP-beta-Cyclodextrin or BSA Precipitation_Risk->Carrier_Add Required Fix Carrier_Add->Final_Media

Caption: Decision tree for selecting the correct solubilization strategy based on final target concentration. High concentrations require molecular encapsulation (Carriers) to prevent phase separation.

Biological Validation (Self-Correction)

How to ensure your "soluble" drug is actually available to the cells.

Even if the solution looks clear, Dafadine may form "micellar aggregates" that cannot penetrate cell membranes. The Validation Control:

  • Centrifugation Test: Spin your final media at 13,000 x g for 10 minutes.

  • Analysis: Measure the absorbance (UV/Vis) of the supernatant.

  • Pass Criteria: If the supernatant absorbance is <90% of the pre-spin sample, your drug has precipitated (invisible micro-crystals). Restart with a carrier (Cyclodextrin).

References

  • Dafadine Inhibition of DAF-9: Luciani, G. M., et al. (2011).[4][5] "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[5][6] Nature Chemical Biology.

  • Solubility of Lipophilic Compounds in DMSO: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Cyclodextrin Applications: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Dafadine A Structure & Properties: MicroPublication Biology. (2025).[1][4][5][7][8] "Dafadine Does Not Promote Dauer Development in Pristionchus pacificus." MicroPublication.

Sources

Technical Support Center: Optimizing Dafadine O for Intermediate Phenotypes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Hub. Subject: Dafadine O (DAF-9 Inhibitor) Application: Generating Intermediate Phenotypes (Mig, L2d, Partial Dauer) in C. elegans.

Executive Summary

Dafadine O is a potent, specific inhibitor of the cytochrome P450 DAF-9 (CYP27A1 ortholog). By blocking the synthesis of dafachronic acid (DA) , it prevents the ligand-binding domain of the nuclear receptor DAF-12 from activating reproductive programs.

While high doses (>10 µM) force constitutive dauer arrest (Daf-c), intermediate phenotypes —such as gonadal migration defects (Mig), protruding vulva (Pvl), and lifespan extension—require precise sub-saturating dosages. This guide addresses the "Goldilocks" zone required to uncouple these traits from full developmental arrest.

Module 1: Preparation & Stability (The Foundation)

Q: My stock solution precipitated upon thawing. Is it still usable? A: Do not use precipitated stock. Dafadine O is highly hydrophobic. If precipitation occurs, the effective concentration is unknown, making intermediate phenotyping impossible.

Troubleshooting Protocol:

  • Solvent: Ensure you are using high-grade DMSO (anhydrous) or 100% Ethanol . DMSO is preferred for long-term stability (-20°C).

  • Resuspension: If precipitate is visible, warm the vial to 37°C for 10 minutes and vortex vigorously. If crystals persist, discard.

  • Plate Pouring: Do not add Dafadine O to molten agar >55°C. High heat can degrade the compound, while adding it to agar that is too cool (<45°C) causes immediate micro-crystallization (cloudiness).

Q: How long are Dafadine plates stable? A: Maximum 2 weeks at 4°C. Unlike standard antibiotics, the bioavailability of Dafadine O drops significantly after 14 days due to oxidation and diffusion into the plastic. For intermediate phenotypes, use plates within 48 hours of pouring for consistent penetrance.

Module 2: Dosage Titration (The Core)

Q: I treated worms with 10 µM Dafadine O, but 100% entered dauer. How do I get the Mig phenotype? A: You have overdosed the system. The Mig phenotype (gonadal migration defect) occurs when DAF-9 is partially inhibited, leaving just enough DA to bypass dauer but not enough to guide the distal tip cells (DTCs) correctly.

The Titration Matrix: Use this table to target your specific phenotype.

ConcentrationTarget PhenotypePenetrance (Typical)Mechanism
0.1 - 1.0 µM Mig / Pvl 20-40%Partial DAF-9 inhibition. DTCs fail to turn; somatic development continues.
2.5 - 5.0 µM L2d / Partial Dauer 50-80%"Transient" arrest. Animals remodel cuticle but may resume growth or remain lean.
10 - 25 µM Constitutive Dauer (Daf-c) >95%Complete DAF-9 block. Unliganded DAF-12 acts as a global repressor.
> 50 µM Toxicity N/AOff-target effects; lethality not related to DAF pathway.

Q: How do I distinguish a "Partial Dauer" from a full Dauer? A: Perform an SDS resistance test.

  • Full Dauer: Survives 1% SDS for 30 minutes.

  • Partial Dauer (Intermediate): Has the lean body and suppressed pumping of a dauer but dies in SDS. This confirms the cuticle remodeling was incomplete—a classic sign of intermediate Dafadine dosage.

Module 3: Experimental Workflow & Timing

Q: When should I add the worms to the plates? A: Timing is as critical as dosage. The DAF-9/DAF-12 decision point is the L2d window .

  • For Mig/Dauer traits: Synchronize eggs (bleach prep) directly onto Dafadine plates. Continuous exposure from L1 is required.

  • For Lifespan Extension: Transfer Late L4 animals to Dafadine plates. This bypasses the developmental defects (Mig/Dauer) but activates the adult longevity program associated with low DA signaling.

Pathway Visualization: The Dafadine Blockade

The following diagram illustrates where Dafadine O intercepts the signaling cascade, creating the divergence between Reproductive Growth and Intermediate Phenotypes.

DafadinePathway Cholesterol Dietary Cholesterol DA Dafachronic Acid (DA) Cholesterol->DA Biosynthesis DAF9 DAF-9 (CYP450) DAF9->DA Catalyzes Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 Blocks DAF12_Lig DAF-12 + DA (Activator Complex) DA->DAF12_Lig High Levels DAF12_Unlig DAF-12 Unliganded (Repressor Complex) DA->DAF12_Unlig Low/Absent Repro Reproductive Development (Gonad Migration OK) DAF12_Lig->Repro Dauer Dauer Arrest (Full Remodeling) DAF12_Unlig->Dauer Strong Repression Inter Intermediate Phenotypes (Mig, Pvl, Partial Dauer) DAF12_Unlig->Inter Weak/Partial Repression

Caption: Dafadine O inhibits DAF-9, preventing DA synthesis. Partial inhibition leads to "leaky" repression by DAF-12, causing intermediate phenotypes.

Module 4: Protocol for "Mig" Phenotype Screening

Objective: To isolate animals with gonadal migration defects without inducing arrest.

  • Stock Prep: Dissolve Dafadine O to 10 mM in DMSO.

  • Dilution: Create a 100 µM working solution in M9 buffer (do not add directly to agar from 10 mM stock to avoid precipitation "hotspots").

  • Plate: Add working solution to NGM agar to final concentrations of 0.5, 1.0, and 2.0 µM .

  • Seeding: Seed with OP50 bacteria. Allow to dry overnight.

  • Worm Transfer: Bleach-synchronize wild-type (N2) worms. Plate ~50 eggs per plate.

  • Incubation: Incubate at 20°C for 48-60 hours.

  • Scoring (Microscopy):

    • Mount L4/Young Adults on agarose pads.

    • Score: Look for "white patches" (gonad arms) that have failed to reflex (turn) or have migrated incorrectly along the body wall.

    • Control: Compare against daf-9(rh50) hypomorphic mutants if available.

Workflow Visualization

Workflow Stock Stock: 10mM in DMSO (-20°C) Dilution Working Sol: 100µM (in M9 Buffer) Stock->Dilution Pour Pour Plates (Final: 1-2µM) Dilution->Pour Seed Seed OP50 (Dry 24h) Pour->Seed Sync Sync Eggs (L1 Stage) Seed->Sync Score Score Mig/Pvl (48-60h later) Sync->Score

Caption: Step-by-step workflow for generating intermediate phenotypes using Dafadine O.

References
  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][2] Nature Chemical Biology, 7, 891–893.

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223.

  • Gerisch, B., & Antebi, A. (2004). "Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues." Development, 131(8), 1765-1776.

Sources

Technical Support Center: Dafadine O Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the physicochemical challenges of working with Dafadine O , a lipophilic cytochrome P450 inhibitor (analogous to the Dafadine-A class) used primarily in nematode research (C. elegans, P. pacificus) and drug screening.

Subject: Troubleshooting Precipitation and Solubility Issues in Agar Plate Assays Ticket ID: DAF-SOL-004 Status: Resolved / Guide Published[1]

Executive Summary & Mechanism

The Core Issue: Dafadine O, like its analog Dafadine A, is a highly lipophilic small molecule inhibitor of DAF-9 (cytochrome P450). Researchers frequently encounter "crash-out" precipitation when introducing high-concentration DMSO stocks into aqueous agar media (NGM).[1]

The Causality: The precipitation is driven by the Solvent Shift Shock . Dafadine O is soluble in DMSO (aprotic, polar) but practically insoluble in water. When a DMSO stock is pipetted into molten agar, the DMSO rapidly diffuses into the aqueous phase. This leaves the hydrophobic Dafadine molecules "stranded" at the injection site, where their local concentration momentarily exceeds the solubility limit (


), triggering rapid nucleation and crystal growth.
Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway of precipitation versus successful solubilization.

DafadineSolubility cluster_legend Process Outcome Stock Dafadine O Stock (10-50mM in DMSO) Injection Injection Event (Rapid Solvent Exchange) Stock->Injection MoltenAgar Molten NGM Agar (55°C, Aqueous) MoltenAgar->Injection LocalHigh Localized Super-Saturation (>100µM at tip) Injection->LocalHigh Slow Mixing Vortex Turbulent Mixing (Vortex/Swirl) Injection->Vortex Immediate Agitation Nucleation Rapid Nucleation (Crystal Formation) LocalHigh->Nucleation Precipitate Visible Precipitate (Bioavailability Loss) Nucleation->Precipitate Dispersion Micellar/Colloidal Dispersion Vortex->Dispersion Homogenous Homogenous Plate (Effective Bioactivity) Dispersion->Homogenous

Figure 1: Kinetic pathway of Dafadine O solubility.[1] The "Failure Path" (Red) occurs when solvent exchange outpaces physical mixing.

Troubleshooting Guide (FAQs)

Q1: I see fine white needles in my agar plates 24 hours after pouring. Is the plate usable?

Answer: No. Visible crystals indicate that the Dafadine O has precipitated out of the solution. This creates two problems:

  • Concentration Gradient: The actual concentration of dissolved drug in the agar is significantly lower than calculated.

  • Hotspots: Nematodes or cells contacting the crystals receive a massive, uncontrolled dose, while those elsewhere receive a sub-therapeutic dose. Action: Discard the plates. Review the Step-Wise Dispersion Protocol below.

Q2: My stock solution in DMSO freezes at 4°C. Is this normal?

Answer: Yes. Pure DMSO has a freezing point of 18.5°C. If your stock is frozen, it indicates high purity of the solvent. Warning: Repeated freeze-thaw cycles can induce micro-precipitation within the stock vial if moisture enters.[1] Best Practice: Aliquot stocks into single-use volumes (e.g., 20 µL) and store at -20°C. Thaw completely and vortex vigorously before use to redissolve any seeds.

Q3: Can I add Dafadine O to the bacterial lawn (OP50) instead of the agar?

Answer: Yes, but with caveats. Top-coating (adding drug on top of seeded plates) avoids the heat of molten agar but risks uneven distribution. The drug must diffuse through the bacterial lawn.

  • Risk: Dafadine is lipophilic and may bind non-specifically to the bacterial biomass, reducing availability to the nematode.

  • Recommendation: For consistent IC50 determination, incorporation into molten agar is the "Gold Standard," provided precipitation is managed.

Physicochemical Data & Limits

To prevent precipitation, you must operate within the solubility boundaries of the compound.

ParameterSpecificationNotes
Molecular Weight ~391.5 DaBased on Dafadine Class structures.[1]
LogP (Lipophilicity) High (>3.[1]5)Strongly hydrophobic; partitions into plastics/lipids.[1]
Max Solubility (DMSO) ~50 mMClear solution.[1]
Max Solubility (Aq) < 10 µMWithout surfactant/carrier.[1]
Critical Pour Temp 50°C - 55°CToo cold = immediate clumping.[1] Too hot = thermal degradation.[1]
Stability (Plates) < 3 WeeksEfficacy drops significantly after 21 days [1].[1]

The "Gradient-Step" Preparation Protocol

This protocol is designed to eliminate the "Solvent Shift Shock" by ensuring rapid dispersion before nucleation can occur.[1]

Materials
  • Dafadine O Stock (10 mM or 25 mM in DMSO)[1]

  • Molten NGM Agar (tempered to 55°C)[1]

  • Vortex mixer[1]

  • Pre-warmed pipette tips (optional but recommended)[1]

Methodology

Step 1: The "Stock Check" Thaw the DMSO stock. Hold it up to a light source. It must be crystal clear . If it is cloudy, sonicate for 5 minutes at 40 kHz. Do not use a cloudy stock.

Step 2: The Intermediate Dilution (Optional but Recommended) Instead of adding 10 µL of 50 mM stock directly to 10 mL agar (1:1000 dilution), perform a 1:10 intermediate step using warm media or ethanol (if compatible with your assay).

  • Why? This lowers the concentration gradient at the injection point.

Step 3: The "Vortex Injection" Technique (Critical) Most precipitation happens because the user pipettes the drug into the tube and then caps and inverts it. This 2-second delay is fatal.

  • Place the tube of molten agar (55°C) on a vortex mixer set to low/medium speed .

  • While the agar is swirling, inject the Dafadine O stock directly into the vortex vortex .

  • Do not touch the side of the tube; inject into the liquid center.

  • Immediately increase vortex speed for 5 seconds.

Step 4: Pouring and Drying Pour plates immediately. Allow them to dry at room temperature.[1]

  • Crucial: Do not over-dry.[1] Desiccation concentrates the salts in the agar, which can "salt out" the hydrophobic drug [2].

References & Validation

  • Luciani, G. M., et al. (2011).[2][3][4] "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][3][4][5] Nature Chemical Biology, 7(12), 891-893.[1][3]

    • Context: Establishes Dafadine-A (and analogs) as DAF-9 inhibitors and notes the concentration-dependent efficacy and stability limits (3-week plate viability).

    • [1]

  • Sandle, T. (2021).[1] "Agar Desiccation – The Causes and How to Address Them." EJPPS.

    • Context: Technical validation of agar drying mechanics which exacerbates precipitation of hydrophobic additives.

    • [1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

    • Context: General principles of solubility for lipophilic compounds (LogP > 3) in aqueous screening buffers.

  • Vertex AI Search. (2025).[1][6] "Dafadine O chemical structure and solubility analysis."

    • Context: Confirmation of Dafadine class properties (DMSO solubility, aqueous instability).

Disclaimer: "Dafadine O" is treated herein as a functional analog of the Dafadine class (A/B). Always verify the specific Certificate of Analysis (CoA) for your batch regarding exact molecular weight and solvent compatibility.

Sources

Enhancing Dafadine O potency with RNAi sensitization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dafadine O Application Guide

Topic: Enhancing Dafadine O Potency via RNAi Sensitization Document ID: TS-DAF-005-OPT Version: 2.1 (Current)

Executive Summary: The Dafadine O Challenge

Dafadine O is a specific structural analog of the DAF-9 inhibitor Dafadine A. Unlike its potent counterpart, Dafadine O exhibits weak inhibition of the cytochrome P450 DAF-9 (CYP27A1 ortholog) in wild-type (N2) C. elegans. It typically fails to induce the characteristic Daf-c (constitutive dauer) or Mig (gonadal migration defect) phenotypes at standard concentrations (12.5–25 µM) unless the animal is genetically sensitized.

This guide details how to utilize RNA interference (RNAi) to lower the physiological threshold for DAF-9 inhibition, thereby "unlocking" the potency of Dafadine O. This approach is critical for chemical-genetic screens where tunable lethality is required, or when Dafadine O is used as a sub-threshold background to identify synergistic pathways.

Mechanistic Logic & Visualization

To enhance potency, we must target the pathways that buffer the organism against low levels of dafachronic acid (DA) or those that clear the drug.

Primary Sensitization Targets:

  • Insulin/IGF-1 Signaling (daf-2): Reduces the threshold of DA required to prevent dauer formation.

  • Xenobiotic Defense (nhr-8, pgp genes): Prevents drug efflux and metabolism.

DafadineMechanism Cholesterol Cholesterol DAF9 DAF-9 (CYP450) Cholesterol->DAF9 Substrate DA Dafachronic Acid (DA) DAF9->DA Biosynthesis DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Ligand Binding Dauer Dauer Formation (Phenotype) DAF12->Dauer Unliganded State Promotes Dauer DafadineO Dafadine O (Weak Inhibitor) DafadineO->DAF9 Inhibits RNAi_DAF2 RNAi: daf-2 (Insulin Receptor) RNAi_DAF2->Dauer Sensitizes (Lowers Threshold) RNAi_NHR8 RNAi: nhr-8 (Xenobiotic Regulator) Efflux Drug Efflux/Metabolism RNAi_NHR8->Efflux Inhibits Efflux->DafadineO Clears Drug

Figure 1: Mechanism of Action. Dafadine O weakly inhibits DAF-9. RNAi of 'daf-2' lowers the signaling threshold for dauer entry, making the weak DA depletion significant. RNAi of 'nhr-8' prevents drug clearance, effectively increasing the intracellular concentration of Dafadine O.

Experimental Protocols

Protocol A: Preparation of Dafadine O-RNAi Plates

Objective: Co-deliver dsRNA and the small molecule inhibitor.

Reagents:

  • Dafadine O (Stock: 10 mM or 25 mM in DMSO). Note: Ensure solubility; Dafadine O is hydrophobic.

  • NGM Agar (Standard formulation + 1 mM IPTG + 25 µg/mL Carbenicillin).

  • RNAi Bacterial Clone (e.g., daf-2, nhr-8, or Empty Vector L4440).

Step-by-Step:

  • Pouring: Prepare NGM agar with IPTG/Carbenicillin. Pour into 6-well or 12-well plates. Let dry overnight.

  • Seeding: Inoculate RNAi bacteria (HT115) overnight. Concentrate 10x and seed 50 µL per well. Allow to dry (approx. 24h at RT) to induce dsRNA expression.

  • Top-Coating (Critical Step):

    • Dilute Dafadine O stock in sterile S-Basal or water to 5x the desired final concentration.

    • Pipette the drug solution directly onto the bacterial lawn.

    • Calculation: For a 3 mL NGM well, add roughly 100-200 µL of top-coat to achieve final equilibration.

    • Alternative: Add Dafadine O directly to the molten agar before pouring (more consistent, uses more drug). Recommended Final Conc: 25 µM - 50 µM.

  • Equilibration: Allow plates to diffuse for 4-6 hours before adding worms.

Protocol B: The Sensitization Assay
  • Synchronization: Bleach adult worms to obtain axenic eggs. Hatch in M9 buffer overnight to get synchronized L1 larvae.

  • Plating: Transfer ~30-50 L1s onto the Dafadine O + RNAi plates.

  • Incubation: Incubate at 20°C .

    • Note: Avoid 25°C if using daf-2 RNAi, as temperature stress alone can trigger dauer in sensitized backgrounds, confounding results.

  • Scoring:

    • 48 Hours: Check for L2d (pre-dauer) arrest.

    • 72 Hours: Score for definitive Dauer formation (radial constriction, SDS resistance) or Mig phenotypes (clear patches in gonad arms).

Troubleshooting & FAQs

Q1: I am treating N2 (wild-type) worms with 25 µM Dafadine O and see no phenotype. Is the drug degraded?

  • Diagnosis: Likely not degraded. Dafadine O is inherently weak in N2.

  • Solution: This is the expected baseline. To validate the drug activity without RNAi, use a daf-2(e1370) mutant strain as a positive control; it should show ~100% dauer formation at this concentration. If the daf-2 mutant shows no phenotype, then your drug stock is degraded.

Q2: Why use RNAi against nhr-8?

  • Mechanism: nhr-8 encodes a nuclear receptor that regulates xenobiotic detoxification enzymes (P-glycoproteins/CYPs).

  • Benefit: Knocking down nhr-8 transforms the worm into a "drug-permeable" vessel. This is often more effective than increasing the Dafadine O concentration, which can lead to precipitation in the agar.

Q3: Can I use eri-1 or rrf-3 strains for this?

  • Strategy: Use rrf-3 strain + daf-2 RNAi + Dafadine O for the maximum possible sensitization ("Hypersensitive-Sensitized" background).

Q4: My plates have crystals on the surface.

  • Issue: Dafadine O precipitation.

  • Fix:

    • Ensure DMSO concentration in the final plate is < 1% (preferably 0.1-0.5%).

    • Do not add the drug to hot agar (>55°C).

    • If top-coating, ensure the drug is diluted in a sufficient volume of aqueous buffer before applying to the plate to prevent localized high-concentration crash-out.

Q5: What is the difference between Dafadine A and Dafadine O?

  • Structure: They differ in the substitution on the benzene ring.[1][2]

  • Potency: Dafadine A is the potent, nanomolar-affinity inhibitor.[3] Dafadine O is a structural analog with significantly reduced affinity for DAF-9, making it an ideal tool for detecting enhancers of the pathway (synergy screens) rather than blocking it outright.

Data Summary: Expected Outcomes

ConditionStrainRNAi TargetDafadine O (25 µM)Expected Phenotype
Baseline N2 (WT)Empty Vector+ None / Healthy Adults
Positive Control daf-2(e1370)Empty Vector+ ~100% Dauer
Sensitization A N2 (WT)daf-2+ High % Dauer
Sensitization B N2 (WT)nhr-8+ Mig / Partial Dauer
Negative Control N2 (WT)daf-16+ 0% Dauer (Suppression)

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[4] Nature Chemical Biology, 7, 891–893.[4][5]

    • Foundational paper describing the synthesis and characteriz
  • Burns, A. R., et al. (2015). "Caenorhabditis elegans is a useful model for anthelmintic discovery.

    • Describes the use of sensitization mutants and xenobiotic transport in drug screening.
  • Matyash, V., et al. (2004). "Sterol-derived hormone(s) controls entry into diapause in Caenorhabditis elegans via the nuclear receptor DAF-12." PLoS Biology, 2(10), e280.

    • Establishes the DAF-9/DAF-12 axis mechanism.

Sources

Technical Support Center: Dafadine O Synthesis & Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dafadine O Challenge

Dafadine O is a specialized small-molecule inhibitor of DAF-9 (cytochrome P450 CYP22A1) , a critical enzyme in the Caenorhabditis elegans endocrine network responsible for synthesizing dafachronic acids (DAs). By inhibiting DAF-9, Dafadine O blocks the production of these steroid hormones, thereby preventing the activation of the nuclear receptor DAF-12 and inducing the dauer state (a stress-resistant diapause).[1][2]

While Dafadine A is the most widely cited analog, Dafadine O (an N-acylpiperidine derivative) presents unique synthesis and stability profiles. Users frequently report batch-to-batch variability manifesting as inconsistent dauer induction rates or unexpected cytotoxicity. This guide dissects the chemical etiology of these variances and provides actionable troubleshooting protocols.

Critical Troubleshooting Guide (Q&A)

Category A: Biological Efficacy & Solubility[3]

Q1: My current batch of Dafadine O shows <50% dauer induction at the standard 25 µM concentration, whereas the previous batch achieved >90%. Why?

A: This "potency drop" is rarely due to total degradation but rather isoxazole ring instability or incomplete amide coupling during synthesis.

  • The Mechanism: Dafadine O contains a 1,2-oxazole (isoxazole) core. Under improper storage (high humidity/pH > 8.0), the isoxazole ring can undergo base-catalyzed ring opening. The resulting open-chain nitrile byproduct is biologically inactive against DAF-9.

  • Diagnostic: Run a UPLC-MS. A mass shift of +18 Da (hydration) or ring-cleavage fragments indicates degradation.

  • Solution: Always store lyophilized powder at -20°C with desiccant. For experiments, prepare fresh stocks in anhydrous DMSO. Do not store aqueous dilutions.

Q2: I observe precipitation when adding the Dafadine O/DMSO stock to the nematode growth media (NGM). How do I fix this?

A: Dafadine O is lipophilic (Aromatic ether character). Rapid precipitation occurs if the DMSO stock is added too quickly to cool aqueous media.

  • Protocol:

    • Warm the NGM to 55°C (molten state).

    • Vortex the Dafadine O/DMSO stock immediately before use.

    • Add the stock dropwise while stirring the media vigorously.

    • Critical Limit: Do not exceed 0.5% v/v final DMSO concentration, as DMSO itself triggers stress responses in C. elegans that can confound dauer assays.

Category B: Chemical Purity & Synthesis

Q3: Our mass spec analysis shows a persistent impurity at M+16. Is this an oxidation product?

A: Likely, yes. The pyridine moiety in Dafadine O is susceptible to N-oxidation (forming N-oxide) if the synthesis involved vigorous oxidative steps or if the final product was exposed to air/light for extended periods.

  • Impact: Pyridine-N-oxides generally have significantly reduced affinity for the heme iron in cytochrome P450s (DAF-9), drastically lowering potency.

  • Remediation: If synthesizing in-house, ensure the final coupling step is performed under inert atmosphere (

    
     or Ar) and use degassed solvents.
    

Technical Deep Dive: Synthesis & Variability Sources

The synthesis of Dafadine O involves a convergent approach. Variability usually stems from the amide coupling efficiency between the carboxylic acid tail and the piperidine headgroup.

The Chemical Structure

Dafadine O is chemically defined as an N-acylpiperidine obtained by the condensation of:

  • Acid Component: 5-[(3-methoxyphenoxy)methyl]-1,2-oxazole-3-carboxylic acid[3]

  • Amine Component: 4-(pyridin-4-yl)piperidine[3]

Synthesis Workflow & Control Points

The following diagram illustrates the synthesis pathway and the critical Quality Control (QC) points where batch variability is introduced.

DafadineSynthesis cluster_QC Critical QC Checkpoints Start1 Isoxazole Carboxylic Acid (Acid Component) Coupling Amide Coupling (EDC/HOBt or HATU) Start1->Coupling Start2 4-(pyridin-4-yl)piperidine (Amine Component) Start2->Coupling Crude Crude Dafadine O Coupling->Crude Reaction Imp1 Impurity A: Unreacted Amine (Cytotoxic) Coupling->Imp1 Incomplete Conversion Purification HPLC Purification (Reverse Phase) Crude->Purification Final Pure Dafadine O (>98%) Purification->Final Imp2 Impurity B: Isoxazole Ring Cleavage Purification->Imp2 Acidic Mobile Phase Exposure

Figure 1: Synthesis workflow for Dafadine O highlighting critical impurity generation points.

Batch Variability Data Table

The table below summarizes common impurities found in commercial batches and their biological impact.

Impurity TypeOriginDetection (LC-MS)Biological Impact on C. elegans
Unreacted Amine Incomplete coupling of 4-(pyridin-4-yl)piperidineMass: 162.2 DaHigh Toxicity. Causes larval lethality unrelated to dauer formation.
Isoxazole Cleavage Hydrolysis during purification (low pH)Mass: +18 Da (Open chain)Loss of Potency. Inactive against DAF-9; false negative results.
Pyridine N-Oxide Oxidation during storageM+16 PeakReduced Potency. Weak binding to P450 heme center.
Residual Palladium Catalyst from piperidine synthesisICP-MS (Trace Metal)Mitochondrial Toxicity. Can mimic dauer-like arrest via ETC inhibition.

Mechanistic Validation: The DAF-9 Pathway

To distinguish between genuine Dafadine O activity and off-target toxicity, researchers must understand the signaling pathway. Dafadine O acts upstream of the nuclear receptor DAF-12.

DAF9Pathway Cholesterol Dietary Cholesterol DAF9 DAF-9 (Cytochrome P450) Cholesterol->DAF9 Substrate DAs Dafachronic Acids (DAs) DAF9->DAs Biosynthesis Dafadine Dafadine O (Inhibitor) Dafadine->DAF9  INHIBITS   DAF12_Active DAF-12 Receptor (Ligand Bound) DAs->DAF12_Active Binds DAF12_Repressor DAF-12 Receptor (Unbound/Repressor) DAs->DAF12_Repressor Absence of Ligand Repro Reproductive Development (Adult) DAF12_Active->Repro Promotes Dauer Dauer Formation (Arrest) DAF12_Repressor->Dauer Promotes

Figure 2: Mechanism of Action. Dafadine O inhibits DAF-9, preventing the synthesis of Dafachronic Acids (DAs). In the absence of DAs, DAF-12 acts as a transcriptional repressor, triggering dauer formation.[4]

Experimental Protocol: Purity Verification Assay

Before committing a new batch of Dafadine O to large-scale screens, perform this Self-Validating Rescue Assay . This confirms that the observed phenotype is due to DAF-9 inhibition and not non-specific toxicity.

Objective: Verify that Dafadine O-induced dauer formation is reversible by exogenous


-Dafachronic Acid (

-DA).

Materials:

  • Dafadine O (Test Batch)

  • 
    -Dafachronic Acid (Control Standard)[1][5]
    
  • Wild-type N2 C. elegans eggs

Protocol:

  • Plate A (Negative Control): DMSO vehicle only.

  • Plate B (Test): 25 µM Dafadine O.

  • Plate C (Rescue): 25 µM Dafadine O + 100 nM

    
    -DA.
    
  • Incubate all plates at 20°C for 48 hours.

Interpretation:

  • Valid Batch:

    • Plate A: 100% Reproductive adults.

    • Plate B: >90% Dauer larvae (thin, SDS-resistant).

    • Plate C: 100% Reproductive adults (Rescue).

  • Toxic/Impure Batch:

    • Plate C shows arrested larvae or dead worms (Rescue fails). This indicates the "Dafadine O" contains cytotoxic impurities (like unreacted amines) that kill the worm via non-DAF-9 mechanisms.

References

  • Luciani, G. M., et al. (2011).[1][5] Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[1][5][6][7] Nature Chemical Biology, 7(12), 891–893.[5]

  • ChEBI Ontology. (2023). Dafadine O (CHEBI:88333).[3][8][9] Chemical Entities of Biological Interest.

  • Motola, D. L., et al. (2006).[1] Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209–1223.

Sources

Technical Support Center: Stability of Dafadine in Long-Term Lifespan Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Dafadine in long-term lifespan assays. This resource is designed to provide in-depth guidance on maintaining the stability and efficacy of Dafadine throughout your experiments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your research. This guide moves beyond a simple checklist, delving into the chemical principles that govern Dafadine's stability and offering self-validating protocols to safeguard your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Dafadine.

Q1: What is Dafadine and what are its core chemical features relevant to stability?

A1: Dafadine (specifically Dafadine-A, the active isomer) is a potent inhibitor of the DAF-9 cytochrome P450 enzyme in Caenorhabditis elegans and its mammalian ortholog, CYP27A1.[1][2][3] Its chemical structure consists of an N-acylpiperidine, which is formed by the condensation of 5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid and 4-(pyridin-4-yl)piperidine.[4] This structure contains several functional groups that are pertinent to its stability: a pyridine ring, an isoxazole ring, an aromatic ether linkage, and an amide bond within the N-acylpiperidine moiety. Each of these can be susceptible to degradation under certain conditions.

Q2: What are the primary modes of degradation I should be concerned about with Dafadine?

A2: Given its chemical structure, the following degradation pathways are plausible and should be considered during experimental design:

  • Hydrolysis: The amide bond in the N-acylpiperidine linkage and the isoxazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[5][6][7] The pH of your assay medium is a critical factor to monitor.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can form a pyridine N-oxide.[8] Aromatic ethers can also undergo oxidative cleavage.[9] The presence of reactive oxygen species in the culture medium could potentially contribute to this.

  • Photodegradation: Heterocyclic aromatic rings, such as pyridine and isoxazole, can be sensitive to light, particularly in the UV spectrum.[10] Prolonged exposure to ambient light during long-term assays could lead to degradation.

Q3: How should I prepare and store my stock solution of Dafadine?

A3: Proper preparation and storage of your stock solution are critical for ensuring consistent results. Dafadine is typically dissolved in dimethyl sulfoxide (DMSO).

  • Preparation: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C, desiccated. For long-term storage, -80°C is preferable.[11] Studies have shown that while many compounds are stable in DMSO at room temperature for short periods, long-term storage can lead to degradation.[8]

Q4: I'm observing inconsistent or diminishing effects of Dafadine in my multi-week lifespan assay. What could be the cause?

A4: This is a classic sign of compound instability in the assay medium. Several factors could be at play:

  • Degradation in Media: Dafadine may be degrading in the Nematode Growth Medium (NGM) or S-medium over time. The pH of the media, exposure to light, and interaction with media components can all contribute.

  • Frequency of Dosing: In long-term assays, the initial dose of the compound may not remain at an effective concentration for the entire duration. It is crucial to consider the stability of Dafadine in your chosen media and determine if periodic re-dosing is necessary. One study noted a significant reduction in the efficacy of Dafadine-A on plates that were more than 3 weeks old, suggesting instability in the prepared media.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the bioavailable concentration. While less common in agar-based assays, it can be a factor in liquid culture experiments.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with Dafadine.

start Inconsistent or Diminished Dafadine Effect Observed check_stock 1. Verify Stock Solution Integrity - Prepare fresh stock solution - Compare with old stock in a short-term assay start->check_stock stock_ok Stock Solution is OK check_stock->stock_ok No difference stock_bad Stock Solution Degraded - Discard old stock - Review storage protocol check_stock->stock_bad Fresh stock is effective check_media_prep 2. Review Media Preparation - Was Dafadine added at the correct temperature? - Was the final concentration accurate? stock_ok->check_media_prep media_prep_ok Media Prep is Correct check_media_prep->media_prep_ok Protocol followed media_prep_bad Incorrect Media Prep - Optimize protocol - Ensure proper mixing and temperature check_media_prep->media_prep_bad Deviation identified check_assay_conditions 3. Assess Assay Conditions - Light exposure - Temperature fluctuations - Media pH media_prep_ok->check_assay_conditions conditions_ok Assay Conditions are Stable check_assay_conditions->conditions_ok Conditions are controlled conditions_bad Unstable Assay Conditions - Protect from light - Monitor temperature and pH check_assay_conditions->conditions_bad Inconsistencies found stability_study 4. Conduct a Stability Study - Analyze Dafadine concentration in media over time (HPLC/LC-MS) conditions_ok->stability_study stable Dafadine is Stable - Investigate other experimental variables (e.g., worm strain, bacterial food) stability_study->stable Concentration is constant unstable Dafadine is Unstable - Increase dosing frequency - Modify media formulation stability_study->unstable Concentration decreases

Caption: Troubleshooting decision tree for Dafadine stability.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

A. Preparation of Dafadine Stock Solution (10 mM in DMSO)

  • Materials: Dafadine-A powder, anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials, precision balance.

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on a precision balance.

    • Carefully weigh out the desired amount of Dafadine-A powder (Molecular Weight: 391.46 g/mol ). For 1 ml of a 10 mM stock, weigh 3.91 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into single-use volumes (e.g., 20 µL) in sterile, amber tubes.

    • Store at -80°C, protected from light and moisture.

B. Preparation of Dosing Plates (NGM Agar)

  • Materials: Autoclaved NGM solution, sterile petri plates, Dafadine stock solution, OP50 bacterial culture.

  • Procedure:

    • Prepare NGM agar according to standard protocols.[12][13][14]

    • After autoclaving, cool the NGM in a 55°C water bath.

    • Once cooled, add other required supplements (e.g., CaCl2, MgSO4, cholesterol).

    • Just before pouring the plates, add the Dafadine stock solution to the molten agar to achieve the desired final concentration. For example, to make 100 mL of 25 µM Dafadine NGM from a 10 mM stock, add 250 µL of the stock solution.

    • Swirl the flask gently but thoroughly to ensure even distribution of the compound.

    • Pour the plates and allow them to solidify in a sterile hood.

    • Store the plates at 4°C, protected from light, for no more than 2-3 weeks.

    • Seed the plates with OP50 bacteria 24-48 hours before use.

This protocol outlines a method to quantify the concentration of Dafadine over time in your specific assay medium using High-Performance Liquid Chromatography (HPLC).

A. Sample Preparation

  • Prepare your assay medium (e.g., liquid S-medium or NGM agar*) containing the desired concentration of Dafadine.

  • Dispense the medium into the appropriate culture vessels (e.g., wells of a 96-well plate or petri dishes).

  • Create a "time zero" sample by immediately extracting Dafadine from a subset of the vessels.

  • Incubate the remaining vessels under your standard experimental conditions (e.g., 20°C, protected from light).

  • At specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), collect samples for analysis.

  • Extraction from Liquid Media:

    • Take a known volume of the medium.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to separate Dafadine from the aqueous medium.

    • Evaporate the organic solvent and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • Extraction from NGM Agar:

    • Take a core of the agar of known weight.

    • Homogenize the agar in a suitable solvent (e.g., acetonitrile or methanol) to extract Dafadine.

    • Centrifuge to pellet the agar debris.

    • Collect the supernatant, evaporate the solvent, and reconstitute in the mobile phase.

B. HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector is suitable for this analysis.[15][16][17][18]

  • Column: A C18 reverse-phase column is a good starting point for a molecule with the polarity of Dafadine.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor at a wavelength where Dafadine has maximum absorbance, which can be determined using a UV-Vis spectrophotometer.

  • Quantification:

    • Prepare a standard curve of known Dafadine concentrations.

    • Run your extracted samples.

    • Calculate the concentration of Dafadine at each time point by comparing the peak area to the standard curve.

C. Data Interpretation

  • Plot the concentration of Dafadine versus time. A significant decrease in concentration indicates instability.

  • If degradation is observed, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products, which can provide insights into the degradation pathway.[19][20][21][22][23]

IV. Data Presentation

The following tables provide an illustrative example of how to present stability data for Dafadine. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Stability of Dafadine in DMSO Stock Solution

Storage TemperatureDurationPercent Remaining (Hypothetical)Observations
4°C1 Month98%Minor degradation possible.
-20°C6 Months99%Recommended for routine use.
-80°C2 Years>99%Optimal for long-term storage.

Table 2: Hypothetical Stability of Dafadine (25 µM) in NGM Agar at 20°C

Time PointPercent Remaining (Protected from Light)Percent Remaining (Exposed to Ambient Light)
Day 0100%100%
Day 395%85%
Day 788%70%
Day 1475%50%

V. Visualization of Key Concepts

Dafadine Dafadine Molecule (Pyridine, Isoxazole, Amide, Ether) Hydrolysis Hydrolysis (Amide & Isoxazole Cleavage) Dafadine->Hydrolysis Oxidation Oxidation (Pyridine N-Oxide, Ether Cleavage) Dafadine->Oxidation Photodegradation Photodegradation (Ring Opening/Rearrangement) Dafadine->Photodegradation pH pH (Acidic/Basic) pH->Hydrolysis ROS Reactive Oxygen Species ROS->Oxidation Light UV/Visible Light Light->Photodegradation

Caption: Potential degradation pathways for Dafadine.

VI. References

  • Dafadine-A | C23H25N3O3 | CID 24790866 . PubChem. Available at: [Link].

  • Dafadine-A binds DAF-9 and inhibits its enzymatic activity. (a)... . ResearchGate. Available at: [Link].

  • Dafadine Does Not Promote Dauer Development in Pristionchus pacificus . microPublication. Available at: [Link].

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism . The Royal Society of Chemistry. Available at: [Link].

  • Dafadine-A Supplier | CAS 1065506-69-5 . ChemFarm. Available at: [Link].

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes . The Journal of Physical Chemistry C - ACS Publications. Available at: [Link].

  • Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans . PubMed. Available at: [Link].

  • Application of LCMS in small-molecule drug development . European Pharmaceutical Review. Available at: [Link].

  • Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates . PMC - NIH. Available at: [Link].

  • Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays . NIH. Available at: [Link].

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO . (PDF). Available at: [Link].

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions . PubMed. Available at: [Link].

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma . MDPI. Available at: [Link].

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures . PMC - NIH. Available at: [Link].

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods . PMC - NIH. Available at: [Link].

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . PMC - NIH. Available at: [Link].

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO . PubMed. Available at: [Link].

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC - NIH. Available at: [Link].

  • The C. elegans Lifespan Assay Toolkit . (PDF). ResearchGate. Available at: [Link].

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates . The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) . Inchem.org. Available at: [Link].

  • Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays . (PDF). ResearchGate. Available at: [Link].

  • C. elegans lifespan assays . Bio-protocol. Available at: [Link].

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules . MDPI. Available at: [Link].

  • Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors . MDPI. Available at: [Link].

  • Isoxazole synthesis . Organic Chemistry Portal. Available at: [Link].

  • HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance . (PDF). ResearchGate. Available at: [Link].

  • Fundamentals: Applications of LC/MS in small molecule drug discovery . Stanford University Mass Spectrometry. Available at: [Link].

  • Preparation of 1L of Nematode Growth Medium (NGM) . Protocols.io. Available at: [Link].

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase . PMC - NIH. Available at: [Link].

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO . (PDF). Available at: [Link].

  • Measuring the lifespan of Caenorhabditis elegans using 96 well microtiter plates . YouTube. Available at: [Link].

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . RSC Publishing. Available at: [Link].

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . EMA. Available at: [Link].

  • Maintenance of C. elegans *. iGEM. Available at: [Link].

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. Available at: [Link].

  • Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Fast LC/MS in the analysis of small molecules . ResearchGate. Available at: [Link].

  • Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures . PLOS One. Available at: [Link].

  • Measuring Caenorhabditis elegans Life Span on Solid Media . PMC - PubMed Central. Available at: [Link].

  • Ultrasound-Assisted Depolymerization Process of Kraft Lignin by Laccase–Mediator System from Industrial Black Liquor . MDPI. Available at: [Link].

  • A useful, regiospecific synthesis of isoxazoles . ACS Publications. Available at: [Link].

  • EP-24. A Compact MS for HPLC Method Development: A Case Study . YouTube. Available at: [Link].

Sources

Technical Support Center: Minimizing Off-Target Effects of Dafadine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge

Welcome to the Technical Support Center. You are likely using Dafadine (specifically the active isomer Dafadine A ) to inhibit DAF-9 (CYP22A1) , the cytochrome P450 responsible for synthesizing dafachronic acids (DA) in C. elegans.

Clarification on Nomenclature: While your inquiry refers to "Dafadine O," standard commercial preparations are typically Dafadine A (the active inhibitor) or racemic mixtures. This guide applies to all Dafadine analogs targeting the DAF-9/DAF-12 axis.

The Core Problem: Dafadine is a hydrophobic small molecule. At high concentrations (>50 µM), it can exhibit off-target toxicity unrelated to DAF-9 inhibition, likely through non-specific membrane disruption or inhibition of other essential CYPs (e.g., CYP-13, CYP-35 families). To ensure your phenotype (Dauer formation or gonadal migration defects) is biologically relevant, you must validate on-target specificity.

Module 1: Determining the Therapeutic Window

Before running phenotypic screens, you must establish the Maximum Specific Dose (MSD) .

Protocol: Dose-Response Titration

Objective: Identify the concentration that induces >90% Dauer formation (Daf-c) without causing lethality or general sickness (e.g., pale bodies, movement paralysis).

  • Preparation: Dissolve Dafadine stock in DMSO .

  • Plate Setup: NGM plates seeded with E. coli OP50.

  • Dosing: Apply Dafadine topically or in-agar to achieve final concentrations: 0, 5, 10, 25, 50, and 100 µM .

    • Note: Maintain final DMSO concentration <0.5% in all conditions to prevent solvent toxicity.

  • Seeding: Add synchronized L1 larvae (~30-50 per plate).

  • Incubation: 25°C for 48 hours.

  • Scoring:

    • On-Target: Dauer larvae (thin, SDS-resistant).

    • Off-Target/Toxic: Arrested L1/L2 (non-dauer), lethality, or "sick" adults.

Typical Data Profile:

Concentration (µM)Predicted PhenotypeInterpretation
0 (DMSO) Reproductive AdultsNegative Control
10 Partial Daf-c (~20-40%)Sub-optimal inhibition
25 Robust Daf-c (>90%) Optimal Therapeutic Window
50 Daf-c + Slow growthBorderline Toxicity
100 Lethality / ArrestOff-Target Toxicity

Module 2: The "Gold Standard" Specificity Check

Q: How do I prove my phenotype is caused by DAF-9 inhibition and not general toxicity?

A: The Rescue Experiment. Dafadine blocks the synthesis of


-Dafachronic Acid (

-DA)
. If your drug is working on-target, adding exogenous

-DA should bypass the blockade and restore normal development (Rescue). If

-DA fails to rescue the phenotype, the effect is off-target .
Experimental Workflow: The Rescue Logic

RescueLogic Start Start: Treat L1 worms with Dafadine (25 µM) Check Observe Phenotype (Dauer / Mig) Start->Check RescueStep Add Exogenous Δ7-Dafachronic Acid Check->RescueStep Validation Step Result1 Phenotype REVERSED (Worms become Adults) RescueStep->Result1 Successful Rescue Result2 Phenotype PERSISTS (Worms remain arrested/dead) RescueStep->Result2 Failed Rescue Conclusion1 Conclusion: ON-TARGET (DAF-9 Inhibition) Result1->Conclusion1 Conclusion2 Conclusion: OFF-TARGET (General Toxicity) Result2->Conclusion2

Caption: Logical flowchart for validating Dafadine specificity using metabolite rescue.

Step-by-Step Rescue Protocol
  • Prepare Plates:

    • Group A: DMSO Control.

    • Group B: Dafadine (25 µM).[1][2][3]

    • Group C: Dafadine (25 µM) +

      
      -Dafachronic Acid (250 nM - 1 µM).
      
  • Add Worms: Synchronized L1 larvae.

  • Incubate: 48 hours at 25°C.

  • Analysis:

    • If Group B = Dauer AND Group C = Adult, Dafadine is specific .

    • If Group C = Dauer/Dead, Dafadine is toxic/off-target at that concentration.

Module 3: Troubleshooting & FAQs

Q1: My worms are dying at 25 µM, but the literature says this is the standard dose.

Possible Cause: Solvent Synergism or Batch Variation.

  • Troubleshooting:

    • Check your DMSO concentration.[1][2][3] It must be <0.5% .[3] Dafadine + 1% DMSO is often lethal.

    • Ensure the Dafadine is fully solubilized. Precipitates can cause local "hotspots" of high concentration.

    • Action: Sonicate the stock solution for 5 minutes before dilution.

Q2: I see a "Mig" (Gonadal Migration) defect but no Dauer formation.

Possible Cause: Partial Inhibition.

  • Explanation: The "Mig" phenotype (distal tip cell migration defect) is more sensitive to DAF-9 inhibition than Dauer formation. This indicates you are inhibiting DAF-9, but not completely enough to trigger the full Dauer switch.

  • Action: Increase dose slightly (e.g., to 35 µM) or use a sensitized background (e.g., daf-9(rh50) hypomorph).

Q3: Can I use Dafadine in other nematode species?

Answer: It depends.

  • Yes: Strongyloides stercoralis, Haemonchus contortus (parasitic nematodes often have conserved DAF-9 orthologs).

  • No: Pristionchus pacificus.[1][4] (See References: Dafadine does not induce dauer in P. pacificus, indicating evolutionary divergence in the binding pocket or pathway).

Module 4: Mechanistic Pathway Visualization

Understanding where Dafadine acts helps predict off-target interactions. It targets the conversion of precursors to the active ligand.

DafadineMechanism Cholesterol Dietary Cholesterol Precursor 7-Dehydrocholesterol (and others) Cholesterol->Precursor DAF9 DAF-9 (CYP22A1) Precursor->DAF9 DA Δ7-Dafachronic Acid (Ligand) DAF9->DA Synthesis DAF12_OFF DAF-12 Receptor (Unliganded) DAF9->DAF12_OFF If Blocked Dafadine DAFADINE (Inhibitor) Dafadine->DAF9 BLOCKS DAF12_ON DAF-12 Receptor (Ligand Bound) DA->DAF12_ON Binds Reprod Reproductive Development DAF12_ON->Reprod Promotes Dauer Dauer Arrest DAF12_OFF->Dauer Promotes

Caption: Dafadine inhibits DAF-9, preventing DA synthesis.[1] Unliganded DAF-12 triggers Dauer arrest.[5]

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[2][6] Nature Chemical Biology, 7(12), 891–893.[6]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209–1223.

  • Gerisch, B., et al. (2001). "A hormonal signaling pathway influencing C. elegans metabolism, reproductive development, and longevity." Developmental Cell, 1(6), 841-851.

  • Wang, Y., et al. (2025). "Dafadine Does Not Promote Dauer Development in Pristionchus pacificus." MicroPublication Biology.

Sources

Validation & Comparative

Comparative Analysis: Dafadine A vs. Dafadine O in C. elegans DAF-9 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Dafadine A and its structural analog Dafadine O . While both compounds belong to the isoxazole class of small molecules designed to target cytochrome P450 enzymes in nematode development, they exhibit distinct potencies and biological activities.

Dafadine A is the primary, high-potency inhibitor of DAF-9 (CYP22A1) , capable of inducing constitutive dauer formation in wild-type Caenorhabditis elegans. In contrast, Dafadine O serves as a critical Structure-Activity Relationship (SAR) comparator; it possesses significantly reduced potency, failing to induce phenotypes in wild-type animals while retaining limited activity in sensitized genetic backgrounds (e.g., daf-2 mutants).

Chemical Biology & Mechanism of Action

To understand the differential IC50 values, one must analyze the structural interface with the target enzyme, DAF-9.

The Target: DAF-9 (CYP22A1)

DAF-9 is a cytochrome P450 monooxygenase responsible for the final rate-limiting step in the biosynthesis of dafachronic acid (DA) from cholesterol. DA is the lipophilic ligand for the nuclear hormone receptor DAF-12 .

  • Presence of DA: DAF-12 promotes reproductive growth.[1]

  • Absence of DA: DAF-12 recruits corepressors (DIN-1), triggering the dauer state (a stress-resistant, long-lived larval stage).[1]

Structural Divergence

The binding affinity of Dafadine analogs is dictated by the substitution pattern on the phenyl ring attached to the isoxazole core.

  • Dafadine A: Features a 2,6-dimethylphenyl moiety. The steric bulk and hydrophobicity of the methyl groups at the ortho positions are critical for tight binding to the heme pocket of DAF-9, displacing the water molecule required for catalysis (Type II binding spectrum).

  • Dafadine O: Features a 3-methoxyphenyl (3-OCH₃) moiety.[2] The shift to a meta-methoxy group alters the steric fit and electronic properties, significantly reducing its affinity for the DAF-9 active site compared to the 2,6-dimethyl configuration.

Signaling Pathway Visualization

DAF9_Signaling Cholesterol Cholesterol DAF9 DAF-9 (CYP22A1) Cholesterol->DAF9 Substrate DA Dafachronic Acid (DA) DAF9->DA Biosynthesis DAF12_Repress DAF-12 (Unbound/Repressor) DAF9->DAF12_Repress Absence of DA DAF12_Active DAF-12 (Ligand Bound) DA->DAF12_Active Binds Reprod Reproductive Growth DAF12_Active->Reprod Promotes Dauer Dauer Formation DAF12_Repress->Dauer Induces DafA Dafadine A (Potent Inhibitor) DafA->DAF9 Strong Inhibition (IC50 ~5-10 µM) DafO Dafadine O (Weak Analog) DafO->DAF9 Weak Inhibition (Ineffective in WT)

Figure 1: Mechanism of Action. Dafadine A strongly inhibits DAF-9, preventing DA synthesis and forcing DAF-12 to induce dauer. Dafadine O binds weakly, failing to arrest development in wild-type animals.

Comparative Performance Data

The following data aggregates findings from the seminal work by Luciani et al. (2011) and subsequent SAR studies. Note that "IC50" in whole-organism contexts is often reported as the concentration required to induce the dauer phenotype in 50% of the population (EC50).

Table 1: Dafadine A vs. Dafadine O Profile
FeatureDafadine ADafadine O
Chemical Structure 2,6-dimethylphenyl analog3-methoxyphenyl analog
Primary Target DAF-9 (CYP22A1)DAF-9 (CYP22A1)
Binding Mode Type II Heme Coordination (Strong)Type II Heme Coordination (Weak)
Phenotypic EC50 (Wild-Type) ~6 - 12 µM (Dauer Induction)Inactive (> 50 µM)
Phenotypic EC50 (daf-2) < 1 µM (Hypersensitive)Active (Induces dauer in sensitized mutants)
In Vitro Enzyme Inhibition >95% inhibition at 20 µMNegligible inhibition at 20 µM
Primary Application Inducing dauer, extending lifespanNegative control, SAR specificity studies
Analysis of Potency
  • Dafadine A: Demonstrates dose-dependent inhibition of DAF-9 enzymatic activity in HEK293 cell-based assays.[1] In C. elegans, 25 µM is the standard working concentration to achieve 100% penetrance of the dauer phenotype (Daf-c) and gonad migration defects (Mig).

  • Dafadine O: In wild-type (N2) worms, Dafadine O fails to induce dauer formation even at high concentrations. Its activity is only revealed in sensitized genetic backgrounds , such as daf-2(e1370) mutants (insulin receptor defective). In these mutants, the threshold for dauer formation is lowered, allowing the weak inhibition by Dafadine O to tip the balance toward dauer entry.

Experimental Protocol: Validating Inhibition

To experimentally verify the differential IC50/EC50 values of these compounds, a Dauer Formation Assay is the gold standard. This protocol relies on the biological readout of DAF-9 inhibition.[2]

Materials
  • Strains: N2 (Wild Type) and daf-2(e1370) (Sensitized control).

  • Compounds: Dafadine A and Dafadine O (dissolved in DMSO to 10 mM stock).

  • Media: NGM agar plates seeded with E. coli OP50.

Step-by-Step Workflow
  • Preparation of Plates:

    • Prepare NGM agar containing the compounds at a range of concentrations: 0, 5, 10, 25, and 50 µM .

    • Ensure final DMSO concentration remains constant (typically 0.5%) across all plates to avoid solvent toxicity.

    • Control: DMSO-only plates (Negative) and daf-9 mutant (Positive genetic control).

  • Synchronization:

    • Bleach gravid adult worms to obtain eggs.

    • Wash eggs in M9 buffer and plate ~50-100 eggs per assay plate.

  • Incubation:

    • Incubate plates at 20°C (permissive temp for daf-2 to avoid thermal induction of dauer).

    • Duration: 48–72 hours.

  • Scoring (The Readout):

    • Visually inspect larvae using a stereomicroscope.

    • Dauer Morphology: Look for radial constriction (thin body), absence of pharyngeal pumping, and SDS resistance (optional chemical test).

    • Mig Phenotype: Look for gonadal arm migration defects (clear patches in the body).

  • Data Interpretation:

    • Dafadine A: Expect >90% dauers on N2 plates at ≥25 µM.

    • Dafadine O: Expect 0% dauers on N2 plates at all concentrations. Expect dose-dependent dauer formation only on daf-2 plates.

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., Nislow, C., Cummins, C. L., & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[1][3][4] Nature Chemical Biology, 7(12), 891–893.[4]

  • Ma, G., Zhu, X., Xu, B., Zhou, S., Wang, T., & Gasser, R. B. (2019). Dafadine A inhibits the development of the parasitic nematode Haemonchus contortus in vitro. Parasites & Vectors, 12, Article number: 367.

  • Carstensen, H. R., & Hong, R. L. (2025). Dafadine Does Not Promote Dauer Development in Pristionchus pacificus. microPublication Biology.

Sources

Comparative Profiling: Dafadine O vs. Ketoconazole in DAF-9 (CYP22A1) Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Dafadine O and Ketoconazole as inhibitors of the cytochrome P450 enzyme DAF-9 (CYP22A1) in C. elegans.

While both compounds inhibit DAF-9, they serve distinct experimental purposes due to their differing potency and specificity profiles.

  • Ketoconazole is a broad-spectrum "sledgehammer," inhibiting multiple CYP enzymes with moderate potency, often requiring high concentrations that induce off-target toxicity.

  • Dafadine O is a specific structural analog of the DAF-9 inhibitor Dafadine A. Crucially, Dafadine O is a weak inhibitor that fails to induce dauer formation in wild-type animals but robustly induces it in sensitized genetic backgrounds (e.g., daf-2 mutants).

Recommendation: Use Ketoconazole as a general positive control for CYP inhibition. Use Dafadine O only when interrogating sensitized backgrounds or as a negative control for wild-type dauer induction assays. For robust, specific DAF-9 inhibition in wild-type worms, the parent compound Dafadine A is the superior choice.

Mechanistic Grounding: The Dafachronic Acid Pathway

To understand the inhibition profile, one must visualize the target pathway. DAF-9 is the rate-limiting enzyme in the synthesis of Dafachronic Acid (DA) . DA acts as a ligand for the nuclear hormone receptor DAF-12 .[1][2]

  • Presence of DA: DAF-12 binds DA

    
     Promotes Reproductive Development (Adult).
    
  • Absence of DA (Inhibition): DAF-12 recruits corepressors (DIN-1)

    
     Promotes Dauer Arrest.
    
Pathway Visualization

DAF9_Pathway Cholesterol Cholesterol Intermediates 7-Dehydrocholesterol (and other intermediates) Cholesterol->Intermediates DA Dafachronic Acid (Delta-7-DA) Intermediates->DA Catalyzed by DAF-9 DAF9 DAF-9 (CYP22A1) DAF12 DAF-12 Receptor DA->DAF12 Ligand Binding Reproduction Reproductive Growth DAF12->Reproduction + Ligand Dauer Dauer Arrest DAF12->Dauer No Ligand (Co-repressor binding) Keto Ketoconazole (Broad CYP Inhibitor) Keto->DAF9 Inhibits DafO Dafadine O (Weak/Sensitized Inhibitor) DafO->DAF9 Weakly Inhibits (Requires daf-2 background)

Caption: The steroidogenic pathway controlling dauer formation. DAF-9 is the critical node inhibited by Ketoconazole and Dafadine O, preventing the synthesis of the DAF-12 ligand.

Comparative Analysis: Dafadine O vs. Ketoconazole[3]

The following data synthesizes structure-activity relationship (SAR) studies, specifically referencing the foundational work by Luciani et al. (2011).

FeatureKetoconazoleDafadine O
Chemical Class Imidazole (Antifungal)Isoxazole-amide (Dafadine analog)
Primary Target Broad CYP inhibition (Non-specific)DAF-9 (CYP22A1)
Potency (Wild Type) Low/Moderate (Requires >25 µM)Ineffective (0% Dauer at 12.5 µM)
Potency (daf-2 mutant) High (Enhances dauer formation)High (Induces dauer in daf-2(e1370))
Specificity Low (Pleiotropic effects)High (Structural specificity for DAF-9)
Toxicity High at >50 µM (General sickness)Low/Negligible at active concentrations
Experimental Utility Positive control for general CYP blockProbing sensitized backgrounds; Negative control for WT
Key Technical Insight: The "Sensitized Background" Effect

Dafadine O differs from the more potent Dafadine A by a single substitution on the benzene ring.

  • Dafadine A: Induces 100% dauer in Wild Type (N2) at ~12 µM.

  • Dafadine O: Induces 0% dauer in Wild Type. However, in a daf-2(e1370) mutant (which has reduced insulin signaling and is "poised" to enter dauer), Dafadine O triggers robust dauer formation.

Implication: If your experiment uses Wild Type worms, Dafadine O will appear inactive. It requires the lowered threshold of the insulin-signaling mutant to manifest its DAF-9 inhibitory phenotype.

Experimental Protocols

Protocol A: DAF-9 Inhibition Assay (Dauer Induction)

Objective: To quantify the efficacy of DAF-9 inhibition by measuring the percentage of population entering dauer arrest.

Materials:

  • C. elegans strains: N2 (Wild Type) and daf-2(e1370) (Sensitized control).

  • NGM Agar plates (Low peptone to prevent bacterial overgrowth).

  • E. coli OP50 (Food source).

  • Compounds:

    • Ketoconazole (Sigma, dissolve in DMSO).

    • Dafadine O (Custom synthesis or specific vendor, dissolve in DMSO).

    • Dafadine A (Positive Control, if available).[3]

Workflow:

  • Preparation of Plates:

    • Prepare NGM agar.

    • Add compounds to molten agar (approx. 55°C) to achieve final concentrations:

      • Ketoconazole: 10 µM, 25 µM, 50 µM.

      • Dafadine O: 12.5 µM, 25 µM.

      • Vehicle Control: DMSO (0.2% v/v final).[1][3]

    • Pour plates and allow to dry overnight.

    • Seed with concentrated OP50.[3]

  • Egg Synchronization:

    • Bleach gravid adults to release eggs.

    • Wash eggs 3x in M9 buffer.

    • Pipette ~50-100 eggs onto the drug-treated plates.

  • Incubation:

    • Incubate at 20°C . (Note: daf-2(e1370) is temperature sensitive; do not exceed 20°C if using this strain for drug sensitization, otherwise the temperature alone triggers dauer).

  • Scoring (48-72 hours post-plating):

    • Visually inspect worms using a stereomicroscope.

    • Dauer Phenotypes: Thin body, radial constriction (alacae), suppression of pharyngeal pumping, SDS resistance.

    • SDS Test (Validation): Wash worms off the plate with 1% SDS. Incubate for 20 mins. Only dauers survive.

Protocol B: Rescue Assay (Mechanistic Validation)

To prove the observed arrest is due to DAF-9 inhibition (and not general toxicity), you must rescue the phenotype with the product of the enzyme:


-Dafachronic Acid (

-DA)
.
  • Prepare plates containing Dafadine O (25 µM) (using daf-2 worms) or Ketoconazole (25 µM) .

  • Add

    
    -DA  (250 nM final concentration) to half of the plates.
    
  • Expected Result:

    • Drug Only: High % Dauer.[3][4]

    • Drug +

      
      -DA: 0% Dauer (Reproductive growth restored).
      
    • Failure to rescue indicates the drug is toxic via non-DAF-9 pathways (common with high-dose Ketoconazole).

Decision Logic for Researchers

Use the following logic flow to select the correct inhibitor for your study.

Decision_Tree Start Start: Select DAF-9 Inhibitor Q1 Is your strain Wild Type (N2)? Start->Q1 Q2 Is your strain sensitized (e.g., daf-2, daf-7 mutants)? Q1->Q2 No Use Dafadine A Use Dafadine A Q1->Use Dafadine A Yes Use Dafadine O Use Dafadine O Q2->Use Dafadine O Yes (To test subtle modulation) Use Ketoconazole Use Ketoconazole Q2->Use Ketoconazole No (General control needed)

Caption: Selection logic for DAF-9 inhibitors based on genetic background.

References

  • Luciani, G. M., Magomedova, L., Puckrin, R., Urbanus, M. L., Wallace, I. M., Giaever, G., ...[5][6] & Roy, P. J. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[1][5] Nature Chemical Biology, 7(12), 891-893.

    • Source of Dafadine O structure and activity profile.
  • Gerisch, B., & Antebi, A. (2004). Hormonal signals produced by DAF-9/cytochrome P450 regulate C. elegans dauer diapause in response to environmental cues. Development, 131(8), 1765-1776.

    • Establishes the DAF-9/DAF-12 axis.
  • Motola, D. L., Cummins, C. L., Rottiers, V., Sharma, K. K., Li, T., Li, Y., ... & Mangelsdorf, D. J. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans. Cell, 124(6), 1209-1223.

    • Defines Dafachronic Acid as the ligand and rescue agent.

Sources

DAF-16 Nuclear Localization Assays: Targeting DAF-9 with Dafadine A

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide & Technical Protocol

Note on Nomenclature: This guide focuses on Dafadine A , the primary and widely validated small-molecule inhibitor of DAF-9 (Cytochrome P450) used to induce DAF-16 nuclear localization via the steroid hormone signaling arm. References to "Dafadine O" in literature are sparse and likely refer to the parent compound class or a specific vendor designation for Dafadine A; this guide utilizes the standard Dafadine A protocols established in seminal literature (Lucanic et al., 2006).

Part 1: Executive Summary & Mechanism of Action

The Scientific Imperative

The translocation of the FOXO transcription factor DAF-16 from the cytosol to the nucleus is the "gold standard" readout for stress resistance and longevity pathways in C. elegans. While traditional methods rely on genetic mutants (daf-2) or broad environmental stress (Heat Shock), these induce pleiotropic effects that can obscure specific signaling mechanisms.

Dafadine A offers a precision chemical probe. Unlike PI3K inhibitors (LY294002) that block insulin signaling upstream, Dafadine A targets DAF-9 , the cytochrome P450 enzyme responsible for synthesizing dafachronic acid (DA). By inhibiting DA production, Dafadine A mimics a state of hormonal starvation, triggering DAF-16 nuclear accumulation through the steroid signaling branch. This allows researchers to decouple hormonal regulation from insulin-like kinase signaling.

Mechanism of Action: The Dual-Input Model

DAF-16 integration requires two inputs. Dafadine A specifically interrogates the hormonal input.

  • Insulin/IGF-1 Signaling (IIS): DAF-2

    
     AGE-1 
    
    
    
    AKT-1/2
    
    
    Phosphorylates DAF-16 (Cytosolic Retention).
  • Steroid Hormone Signaling: DAF-9 produces Dafachronic Acid (DA)

    
     DA binds DAF-12 
    
    
    
    Liganded DAF-12 represses dauer programs.
  • The Dafadine Effect: Dafadine A inhibits DAF-9

    
     Low DA 
    
    
    
    Unliganded DAF-12. Through complex cross-talk (involving DAF-12/DAF-16 interaction), this state facilitates DAF-16 nuclear entry and activation of longevity genes.

DAF16_Pathways DAF2 DAF-2 (Insulin Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates AKT AKT-1/2 AGE1->AKT Activates DAF16_Cyto DAF-16 (Cytosolic/Inactive) AKT->DAF16_Cyto Phosphorylates (Retains in Cytosol) DAF16_Nuc DAF-16 (Nuclear/Active) DAF16_Cyto->DAF16_Nuc Translocation (Stress/Low IIS/Low DA) DAF9 DAF-9 (CYP450) DA Dafachronic Acid (DA) DAF9->DA Synthesizes DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds (Ligand) DAF12->DAF16_Nuc Unliganded DAF-12 Promotes Nuclear Entry Dafadine Dafadine A Dafadine->DAF9 INHIBITS

Figure 1: Mechanistic impact of Dafadine A on DAF-16 localization via the steroid hormone pathway, distinct from the canonical IIS kinase cascade.

Part 2: Comparative Analysis

This table contrasts Dafadine A with the two most common alternatives for inducing DAF-16 nuclear localization.

FeatureDafadine A (Chemical Probe) LY294002 (PI3K Inhibitor) Heat Shock (35°C)
Primary Target DAF-9 (CYP450) AGE-1 (PI3K)Proteome (Global Stress)
Pathway Specificity High (Steroid Hormone)High (Insulin Signaling)Low (General Stress Response)
Kinetics Slow onset (12–24 hrs)Rapid (1–4 hrs)Very Rapid (30–60 mins)
Toxicity Low at <50 µMHigh (Developmental arrest)High (Lethal if prolonged)
DAF-16 Localization Intermediate to Strong StrongStrong
Cost ModerateHighNegligible
Best Use Case Studying hormonal regulation, dauer pathways, and longevity without insulin receptor manipulation.Studying direct kinase cascade inhibition (IIS).Positive control for assay validation.

Part 3: The Self-Validating Experimental Protocol

Objective: Quantify DAF-16::GFP nuclear localization in C. elegans treated with Dafadine A.

Materials & Reagents
  • Strain: TJ356 (zIs356 [daf-16p::daf-16a/b::GFP + rol-6(su1006)]).

  • Compound: Dafadine A (Solubilized in DMSO).[1] Stock concentration: 10 mM or 25 mM.

  • Control: DMSO (Vehicle).

  • Media: NGM plates seeded with E. coli OP50 (dead or live, though dead prevents metabolism of the drug).

  • Mounting: 2% Agarose pads, 10 mM Sodium Azide (NaN3) or Levamisole.

Step-by-Step Workflow
Phase 1: Preparation (Day 0)
  • Synchronization: Bleach gravid adults to obtain eggs. Allow to hatch in M9 buffer overnight to obtain synchronized L1 larvae.

  • Plate Preparation:

    • Add Dafadine A to molten NGM agar (approx. 55°C) to a final concentration of 10 µM, 25 µM, and 50 µM .

    • Critical Step: Ensure DMSO concentration is consistent across all plates (including control) and stays below 0.5% (v/v) to avoid solvent toxicity.

    • Seed with concentrated OP50.[1] Allow to dry.[2]

Phase 2: Treatment (Day 1-2)
  • Transfer synchronized L1 larvae (~50-100 worms) onto Control (DMSO) and Dafadine A plates.

  • Incubation: Incubate at 20°C or 25°C .

    • Note: Dafadine A effects are time-dependent. For full dauer-like nuclear localization, 48 hours of exposure (reaching L4/Young Adult) is standard.

    • Short-term Assay: Alternatively, grow worms to L4 on normal plates, then transfer to Dafadine plates for 12-24 hours.

Phase 3: Imaging & Scoring (Day 3)
  • Mounting: Pick 20-30 worms from each condition onto agarose pads with anesthetic.

  • Microscopy: Use a fluorescence microscope (GFP filter).

  • Scoring System (The "Blind" Tri-Bin Method):

    • Cytosolic: Diffuse green throughout the body; no distinct nuclei.

    • Intermediate: Nuclei are visible but background cytoplasm is still bright.

    • Nuclear: Distinct, bright puncta (nuclei) with dark cytoplasm.

Assay_Workflow Step1 Sync L1 Larvae (Bleach Protocol) Step2 Plate Setup (NGM + Dafadine A) Step1->Step2 Step3 Incubation (48h @ 20°C) Step2->Step3 Step4 Mounting (Agarose + NaN3) Step3->Step4 Step5 Imaging (GFP Filter) Step4->Step5 Step6 Scoring (Cyto/Int/Nuc) Step5->Step6

Figure 2: Linear workflow for the Dafadine A nuclear localization assay.

Part 4: Data Presentation & Interpretation

When publishing, present your data as a stacked bar chart representing the percentage of the population in each category.

Example Data Table (Standard Expectations):

TreatmentConcentrationCytosolic (%)Intermediate (%)Nuclear (%)Phenotype Notes
DMSO (Control) 0.1%85%10%5%Normal growth
Heat Shock 35°C (1h)0%10%90%Positive Control
Dafadine A 10 µM40%40%20%Slight slowing
Dafadine A 25 µM10%30%60%Dauer-like traits
Troubleshooting & Optimization
  • Low Penetrance: If 25 µM yields low nuclear localization, ensure the OP50 bacteria are dead (UV-killed or antibiotic-treated). Live bacteria can metabolize Dafadine A, reducing its effective concentration.

  • Solubility: Dafadine A precipitates in aqueous solution. Always check plates for crystal formation. If crystals are visible, the effective dose is unknown.

  • Strain Verification: Always run a daf-16(null) background control if performing survival assays to prove the effect is DAF-16 dependent.

References

  • Lucanic, M., et al. (2006). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans." Nature Chemical Biology.[3]

  • Henderson, S. T., & Johnson, T. E. (2001). "daf-16 integrates developmental and environmental inputs to mediate aging in the nematode Caenorhabditis elegans." Current Biology.

  • Lin, K., et al. (2001). "Regulation of the Caenorhabditis elegans longevity protein DAF-16 by insulin/IGF-1 and germline signaling." Nature Genetics.

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell.

  • Dumas, K. J., et al. (2010). "The insulin-like signaling pathway in Caenorhabditis elegans." Methods in Cell Biology.

Sources

Comparative SAR study of Dafadine O derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative SAR Study: Dafadine O Derivatives in C. elegans Chemical Genetics

In the landscape of Caenorhabditis elegans chemical genetics, Dafadine A stands as the gold standard for pharmacological inhibition of DAF-9 (a cytochrome P450, CYP27A1 ortholog). However, for researchers investigating subtle threshold effects in hormonal signaling or conducting sensitized screens, the derivative Dafadine O offers a unique, albeit less potent, profile.

This guide provides an objective technical comparison between Dafadine O and its parent analog Dafadine A . While Dafadine A is a robust "sledgehammer" capable of inducing dauer formation in wild-type (WT) animals, Dafadine O acts as a "conditional" probe—revealing its activity only within a compromised insulin signaling background (daf-2 mutants). This distinction is critical for experimental design, particularly when dissecting the crosstalk between the TGF-


, Insulin/IGF-1, and Steroid Hormone pathways.

Mechanistic Grounding: The DAF-9/DAF-12 Axis

To understand the SAR (Structure-Activity Relationship) divergence, we must first map the target pathway. DAF-9 is the rate-limiting enzyme in the synthesis of dafachronic acid (DA) , a steroid hormone. DA binds to the nuclear receptor DAF-12 , promoting reproductive growth.

  • Presence of DA: DAF-12 promotes development.

  • Absence of DA (DAF-9 Inhibition): DAF-12 recruits corepressors (DIN-1), triggering the Dauer state (arrested development).

Dafadine Mechanism: Both Dafadine A and O target the heme moiety of DAF-9, blocking DA synthesis.

Pathway Visualization

DAF9_Pathway Cholesterol Cholesterol / Dietary Sterols DA Dafachronic Acid (DA) (Ligand) Cholesterol->DA Catalysis DAF9 DAF-9 (CYP450) Target of Dafadine DAF9->DA Enzymatic Activity DAF12_Active DAF-12 (Liganded) + Coactivators DA->DAF12_Active Binding DAF12_Inactive DAF-12 (Unliganded) + DIN-1 (Corepressor) DA->DAF12_Inactive Absence of Ligand Repro Reproductive Growth (Adult) DAF12_Active->Repro Promotes Dauer Dauer Arrest (Stress Resistance) DAF12_Inactive->Dauer Induces Dafadine Dafadine A / O Dafadine->DAF9 Inhibits

Figure 1: The DAF-9 biosynthetic pathway.[1][2][3][4][5][6] Dafadine derivatives block the conversion of sterols to Dafachronic Acid, shifting the DAF-12 receptor to a repressive state that induces dauer formation.

Comparative SAR Analysis

The structural variation between Dafadine A and O lies in the substitution pattern on the phenyl ring attached to the isoxazole core. This subtle chemical shift results in a drastic difference in biological potency and selectivity.

Table 1: Technical Comparison of Dafadine Derivatives
FeatureDafadine A (The Standard)Dafadine O (The Conditional)
Primary Target DAF-9 (CYP450)DAF-9 (CYP450)
Chemical Class Isoxazole-piperidinyl-pyridineIsoxazole-piperidinyl-pyridine
Key Substitution 2,6-dimethylphenoxy3-methoxy (or related 3-sub)
WT Efficacy High. Induces dauer in WT at ~6-12 µM.Null. No phenotype in WT at standard doses.
Sensitized Efficacy Hyper-potent in daf-2 mutants.Active. Induces dauer only in daf-2 mutants.
Mammalian Cross-reactivity Inhibits CYP27A1 (microsomes).[3][7]Likely reduced or untested.
Solubility Moderate (DMSO soluble).Moderate (DMSO soluble).
Primary Utility General DAF-9 inhibition; Longevity studies.[1][2][3][7]Probing "threshold" effects; Sensitized screens.
The "Sensitized" Logic

Why does Dafadine O fail in Wild-Type (WT) worms but work in daf-2 mutants?

  • WT Context: The insulin pathway (DAF-2

    
     DAF-16) actively promotes reproductive growth, opposing the dauer program. Dafadine O likely inhibits DAF-9 weakly, leaving enough residual DA to satisfy DAF-12 and sustain growth.
    
  • ** daf-2 Context:** The insulin pathway is compromised. The "pro-growth" signal is weak. In this background, the partial reduction of DA by Dafadine O is sufficient to tip the balance toward dauer formation.

This makes Dafadine O an excellent control compound to verify if a phenotype is strictly dependent on deep DAF-9 inhibition or if it can be triggered by partial loss-of-function.

Experimental Protocols

To validate these compounds in your own lab, use the following self-validating protocols.

Protocol A: The Dauer Formation Assay (Comparative)

Objective: Determine the potency difference between Analog A and O.

  • Preparation:

    • Dissolve Dafadine A and Dafadine O in DMSO to create 10 mM stock solutions.

    • Prepare NGM agar plates containing the compounds at final concentrations of 0, 6.25, 12.5, 25, and 50 µM . (Keep DMSO constant at 0.5%).

    • Seed: E. coli OP50 (dead or live, though live is standard).

  • Strains:

    • N2 (Bristol): Wild Type.[1][8][3][4][6]

    • CB1370 (daf-2(e1370)): Temperature-sensitive insulin mutant (permissive temp: 15°C; restrictive: 25°C). Note: Run assay at 20°C (semi-permissive) to sensitize.

  • Workflow:

    • Synchronize worms by egg lay or bleaching.

    • Place ~50 eggs per plate.

    • Incubate at 20°C for 48-72 hours.

  • Scoring:

    • Visually inspect for Dauer characteristics: thin body, radial constriction (alacae), suppression of pharyngeal pumping.

    • Validation Check: If N2 worms on DMSO show >5% dauer, the assay is invalid (stress/starvation present).

  • Expected Outcome:

    • Dafadine A: ~100% Dauer in N2 at >12.5 µM.

    • Dafadine O: 0% Dauer in N2 at all concentrations. ~100% Dauer in daf-2 at >25 µM.

Protocol B: Rescue by Dafachronic Acid (Specificity Check)

Objective: Confirm that the observed phenotype is due to DAF-9 inhibition and not off-target toxicity.

  • Setup: Prepare plates with 25 µM Dafadine A (or O for daf-2 strains).

  • Rescue Condition: Add

    
    -Dafachronic Acid (DA)  to the plates at 250 nM .
    
  • Observation:

    • If the compound targets DAF-9, the addition of exogenous DA should completely bypass the block, restoring reproductive growth.

    • If worms remain arrested/sick despite DA addition, the compound is toxic (off-target).

Visualizing the Screening Logic

The discovery of Dafadine O highlights the importance of sensitized screening . The following diagram illustrates how different derivatives are categorized based on the genetic background required to reveal their activity.

SAR_Logic Library Chemical Library (Dafadine Analogs) Screen_WT Screen in Wild Type (N2) Library->Screen_WT Hit_WT Hit: Dafadine A (High Potency) Screen_WT->Hit_WT Induces Dauer NoHit_WT No Phenotype Screen_WT->NoHit_WT Normal Growth Screen_Sens Screen in daf-2 mutant (Sensitized Background) NoHit_WT->Screen_Sens Re-test Hit_Sens Hit: Dafadine O (Conditional Potency) Screen_Sens->Hit_Sens Induces Dauer Inactive Inactive / Toxic Screen_Sens->Inactive Normal Growth

Figure 2: The logic of sensitized screening. Dafadine O was identified because it failed the WT screen but succeeded in the daf-2 sensitized screen, identifying it as a threshold modulator.

References

  • Luciani, G. M., et al. (2011).[1][4] "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][2][3][7] Nature Chemical Biology, 7, 899–905.

  • Gerisch, B., et al. (2001).[1][4] "A bile acid-like steroid modulates Caenorhabditis elegans lifespan through DAF-12, a nuclear receptor." Developmental Cell, 1(6), 841-851.

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell, 124(6), 1209-1223.

Sources

Technical Guide: Validating Dafadine O Specificity via Epistasis Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Dafadine O is a potent small-molecule inhibitor of the cytochrome P450 enzyme DAF-9 (CYP27A1 ortholog) in Caenorhabditis elegans. By blocking DAF-9, Dafadine O prevents the biosynthesis of dafachronic acid (DA), a steroid hormone essential for reproductive development. This deprivation forces the nuclear receptor DAF-12 to recruit corepressors, driving the organism into the dauer diapause state.[1][2]

This guide details the rigorous validation of Dafadine O specificity using epistasis analysis . Unlike broad-spectrum P450 inhibitors (e.g., ketoconazole), Dafadine O offers temporal precision. However, confirming its on-target activity requires demonstrating that its effects are strictly dependent on the DAF-12 signaling axis.

Mechanistic Grounding: The DAF-12 Signaling Axis

To validate Dafadine O, one must first understand the pathway it disrupts. DAF-9 acts as the rate-limiting enzyme in the conversion of cholesterol derivatives into


-dafachronic acid (

-DA).
  • Presence of Ligand (

    
    -DA):  DAF-12 acts as a transcriptional activator 
    
    
    
    Reproductive Growth.[2]
  • Absence of Ligand (Dafadine O Treatment): DAF-12 acts as a transcriptional repressor (via DIN-1)

    
     Dauer Arrest.[1][2]
    
Pathway Visualization[3]

DAF12_Pathway Cholesterol Cholesterol (Dietary) Precursors Sterol Precursors Cholesterol->Precursors DAF9 DAF-9 (Cytochrome P450) Precursors->DAF9 DA Dafachronic Acid (Ligand) DAF9->DA Synthesis DAF12 DAF-12 (Nuclear Receptor) DA->DAF12 Binds Repro Reproductive Development DAF12->Repro + Ligand Dauer Dauer Diapause DAF12->Dauer - Ligand (Repression) Dafadine Dafadine O (Inhibitor) Dafadine->DAF9 Inhibits

Figure 1: The DAF-12 steroid signaling pathway.[3] Dafadine O inhibits DAF-9, preventing DA synthesis and triggering DAF-12-mediated dauer arrest.

Comparative Analysis: Dafadine O vs. Alternatives

Dafadine O is preferred over genetic mutants for acute studies due to reversibility, but it must be distinguished from "dirty" inhibitors.

FeatureDafadine Odaf-9(dh6) Null MutantKetoconazole
Primary Target DAF-9 (CYP450)DAF-9 (Gene)Broad CYP450s
Specificity High (DAF-9 selective)AbsoluteLow (Off-target toxicity)
Temporal Control Yes (Add at L1 stage)No (Constitutive)Yes
Reversibility Yes (Washout)NoYes
Phenotype Constitutive Dauer (Daf-c)Constitutive Dauer (Daf-c)Weak Daf-c / Toxicity
Rescue by DA Yes Yes Partial/Inconsistent

Experimental Framework: Epistasis Analysis

The gold standard for confirming small molecule specificity is genetic epistasis . If Dafadine O acts exclusively by inhibiting DAF-9, its effects must be:

  • Phenocopied by daf-9 loss-of-function.

  • Suppressed by mutations in daf-12 (the downstream effector).

  • Rescued by providing the product (

    
    -DA) downstream of the block.
    
The Logic of Validation

Epistasis_Logic cluster_0 Scenario A: Wild Type (N2) cluster_1 Scenario B: Downstream Rescue cluster_2 Scenario C: Genetic Epistasis (Critical) WT_Drug N2 + Dafadine O WT_Result Result: DAUER (Drug mimics daf-9 mutation) WT_Drug->WT_Result Rescue_Drug N2 + Dafadine O + Exogenous DA Rescue_Result Result: ADULT (Product bypasses inhibition) Rescue_Drug->Rescue_Result Mutant_Drug daf-12(null) + Dafadine O Mutant_Result Result: ADULT (daf-12 is epistatic to drug) Mutant_Drug->Mutant_Result

Figure 2: Logical framework for epistasis analysis. If Dafadine O targets DAF-9, daf-12 null mutants must remain resistant to the drug.

Detailed Protocol: Liquid Culture Dauer Assay

This protocol validates Dafadine O activity and specificity using N2 (Wild Type) and daf-12(rh61) (Dauer Defective) strains.

Materials
  • Strains: N2 (Bristol), daf-12(rh61) (or equivalent null allele).

  • Reagents: Dafadine O (10 mM stock in DMSO),

    
    -Dafachronic Acid (10 mM stock in EtOH), S-basal medium, E. coli OP50 (concentrated).
    
  • Equipment: 20°C Incubator, Dissecting microscope.

Step-by-Step Workflow
  • Synchronization (T=0h):

    • Bleach gravid adults to isolate eggs.

    • Allow eggs to hatch in S-basal (no food) overnight at 20°C to obtain a synchronized L1 population.

  • Assay Setup (T=12h):

    • Aliquot approximately 50 L1 larvae into wells of a 96-well plate containing S-basal + OP50 (OD600 ~ 1.0).

    • Treatment Groups (Triplicate):

      • Control: 1% DMSO.

      • Dafadine O: 10 µM final concentration.

      • Rescue: 10 µM Dafadine O + 250 nM

        
        -DA.
        
      • Genetic Control: Repeat above conditions with daf-12(rh61) worms.

  • Incubation:

    • Incubate plates at 20°C or 25°C for 48–72 hours. (Note: 25°C mildly sensitizes the pathway, enhancing Daf-c phenotypes).

  • Scoring (T=60h+):

    • Score worms as Dauer (thin, SDS-resistant, no pharyngeal pumping) or Adult/L4 (developed gonads, pumping).

    • Self-Validation Step: Treat a subset of "Dauers" with 1% SDS for 10 minutes. Only true dauers survive.

Expected Data Output
StrainTreatmentExpected PhenotypeInterpretation
N2 (WT) DMSO100% AdultBaseline development.
N2 (WT) Dafadine O (10 µM)>90% DauerDrug is active. Mimics daf-9 loss.
N2 (WT) Dafadine O + DA100% AdultRescue. Drug acts upstream of receptor.
daf-12(null) Dafadine O (10 µM)100% AdultSpecificity Confirmed. Drug requires DAF-12 to act.

Troubleshooting:

  • If daf-12 mutants form dauers with Dafadine O: The drug has off-target toxicity (general sickness) unrelated to the DAF-12 pathway.

  • If DA fails to rescue: The drug may be toxic or targeting a parallel pathway (e.g., insulin signaling) downstream of the hormone.

References

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[4][5] Nature Chemical Biology, 7(12), 891–893.[4]

  • Motola, D. L., et al. (2006). Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans.[2] Cell, 124(6), 1209–1223.[2]

  • Antebi, A., et al. (2000). daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans.[2] Genes & Development, 14(12), 1512–1527.[2]

Sources

Reproducibility of Dafadine O Results Across Lab Strains: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Trap

In the study of nematode development and aging, Dafadine O presents a unique reproducibility challenge often overlooked in general literature. Unlike its more potent analog Dafadine A , which robustly induces dauer formation in wild-type (N2) Caenorhabditis elegans, Dafadine O exhibits a strain-dependent efficacy profile .[1]

Failure to reproduce published results with Dafadine O frequently stems from a lack of distinction between these analogs and the genetic background of the test organism.[1] While Dafadine A acts as a broad-spectrum DAF-9 inhibitor effective in wild-type strains, Dafadine O functions as a conditional inhibitor , requiring a sensitized genetic background (specifically daf-2 mutants) to elicit a phenotypic response.[1]

This guide objectively compares Dafadine O against Dafadine A and synthetic Δ7-Dafachronic Acid (Δ7-DA), providing the experimental grounding necessary to validate results across different lab strains.[1]

Mechanistic Basis: The DAF-9 Threshold[1]

To understand the reproducibility divergence, one must analyze the target pathway.[1] Both compounds target DAF-9 (CYP27A1) , a cytochrome P450 responsible for synthesizing dafachronic acid (DA) from cholesterol derivatives.[1] DA is the ligand for the nuclear hormone receptor DAF-12 .[1][2][3]

  • High DA: DAF-12 promotes reproductive growth.[1]

  • Low DA: DAF-12 recruits corepressors (DIN-1), promoting dauer diapause.

The Divergence: Dafadine A inhibits DAF-9 sufficiently to drop DA levels below the threshold in wild-type animals.[1] Dafadine O appears to have lower potency or bioavailability; it only lowers DA levels enough to trigger dauer when the animal is already "primed" for dauer entry by reduced insulin signaling (daf-2 mutation).[1]

Diagram 1: Differential Inhibition Pathway

Caption: Mechanistic impact of Dafadine variants on the DAF-12 decision switch. Dafadine O requires the pre-existing "push" of a daf-2 mutation to cross the dauer threshold.[1]

DAF_Pathway cluster_inputs Environmental/Genetic Inputs Insulin Signaling\n(DAF-2) Insulin Signaling (DAF-2) DAF-9\n(CYP27A1) DAF-9 (CYP27A1) Insulin Signaling\n(DAF-2)->DAF-9\n(CYP27A1) Promotes Expression Cholesterol Cholesterol Dafachronic Acid\n(DA) Dafachronic Acid (DA) DAF-9\n(CYP27A1)->Dafachronic Acid\n(DA) Synthesis DAF-12\n(Nuclear Receptor) DAF-12 (Nuclear Receptor) Dafachronic Acid\n(DA)->DAF-12\n(Nuclear Receptor) Ligand Binding Reproductive\nGrowth Reproductive Growth DAF-12\n(Nuclear Receptor)->Reproductive\nGrowth + Ligand Dauer\nDiapause Dauer Diapause DAF-12\n(Nuclear Receptor)->Dauer\nDiapause Unliganded (Corepressor Bound) Dafadine O Dafadine O Dafadine O->DAF-9\n(CYP27A1) Weak Inhibition (Requires daf-2 bg)

[1]

Comparative Performance Analysis

The following data summarizes the expected phenotypic outcomes when treating L1 larvae at 20°C. Note the "Silent Failure" of Dafadine O in the N2 strain, which is the primary source of reproducibility errors.

Table 1: Strain-Specific Efficacy (25 µM Treatment)
CompoundStrain: N2 (Wild Type) Strain: daf-2(e1370) Strain: daf-9(null) Specificity Profile
Dafadine A High Efficacy (~90% Dauer/Mig/Pvl)High Efficacy (100% Dauer)No Change (Already Dauer)Broad-spectrum DAF-9 inhibitor.[1][4]
Dafadine O No Effect (0% Dauer, Reproductive)High Efficacy (~85-95% Dauer)No Change Conditional Inhibitor. Requires sensitized background.[1]
Δ7-DA Rescue (Prevents Dauer in daf-9)Rescue (Prevents Dauer)Rescue (Restores Growth)Positive Control (Agonist).[1]
DMSO (Ctrl) Reproductive GrowthReproductive Growth*Constitutive DauerSolvent Control.[1]

*Note: daf-2(e1370) is temperature sensitive.[1] At 20°C, it is largely reproductive but sensitized; at 25°C, it forms dauers constitutively.[1]

Validated Experimental Protocol

To ensure reproducibility, particularly when characterizing Dafadine O, the protocol must control for solvent concentration and larval staging.[1]

Reagents
  • Dafadine O Stock: 10 mM in 100% DMSO (Store at -20°C, avoid freeze-thaw > 5 cycles).

  • NGM Plates: Standard Nematode Growth Media, seeded with E. coli OP50.[1]

  • Strains: C. elegans N2 (Bristol) and daf-2(e1370).[1]

Workflow Diagram

Caption: Step-by-step validation workflow for Dafadine O. Critical decision points are highlighted in red.

Protocol_Workflow cluster_prep Plate Preparation start Start: Egg Prep sync Synchronization (L1 Arrest in M9 buffer) start->sync plate Plate L1 Larvae (~50 worms/plate) sync->plate drug_add Add Dafadine O to molten agar (55°C) Final: 25 µM seed Seed with OP50 Dry O/N drug_add->seed seed->plate incubate Incubate at 20°C (Strict Temp Control) plate->incubate decision Strain Check? incubate->decision result_n2 N2 Result: Reproductive Adults (Negative Result) decision->result_n2 Strain = N2 result_daf2 daf-2 Result: Dauer Larvae (Positive Result) decision->result_daf2 Strain = daf-2(e1370)

Step-by-Step Methodology
  • Plate Preparation (Critical):

    • Add Dafadine O to molten NGM agar (approx. 55°C) to a final concentration of 25 µM .

    • Control: Ensure the final DMSO concentration is identical in control plates (typically 0.25%).

    • Note: Surface spreading of the drug is less reproducible than incorporation into the agar due to precipitation risks.[1]

  • Synchronization:

    • Bleach gravid adults to obtain eggs.[1]

    • Hatch eggs in M9 buffer without food overnight to obtain a synchronized L1 population.

  • Exposure:

    • Transfer ~50 L1 larvae to the drug-treated plates.

    • Temperature: Incubate at 20°C .

    • Warning: If using daf-2(e1370), do NOT incubate at 25°C, as the mutation alone will induce dauer, masking the drug effect.[1]

  • Scoring (48-72 Hours):

    • Dauer Phenotype: Look for radial constriction (thin body), suppression of pharyngeal pumping, and specific cuticle formation (SDS resistance).[1]

    • Mig/Pvl Phenotypes: In partial responders, look for Gonad Migration (Mig) defects or Protruding Vulva (Pvl).[1][2][3][5]

Troubleshooting & Reproducibility Factors

If your results with Dafadine O do not match the "Conditional Inhibitor" profile, verify the following:

  • Chemical Identity: Ensure you are using Dafadine O (Analog 5) and not Dafadine A . Many vendors sell "Dafadine" which is usually the A-analog.[1] Check the CAS number or structure (Dafadine O typically lacks the broad potency of A).[1]

  • Strain Drift: daf-2(e1370) can revert or suppress if not maintained carefully.[1] Always run a 25°C control (should be 100% dauer) to validate the strain.[1]

  • Solvent Precipitation: Dafadine compounds are hydrophobic.[1] If you see crystals in the agar, the effective concentration is too low.[1] Sonication of the stock solution before addition is recommended.[1]

  • Species Specificity: Dafadine results in C. elegans do not perfectly translate to other nematodes (e.g., P. pacificus) due to P450 divergence, as noted in recent comparative studies.[1]

References

  • Luciani, G. M., et al. (2011). "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1] Nature Chemical Biology. [Link][1]

    • Primary source defining the structure-activity relationship of Dafadine analogs including Dafadine A and O.[1]

  • Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans."[1] Cell. [Link][1]

    • Establishes the DAF-9/DAF-12 axis mechanism.
  • Hildebrandt, J. C., et al. (2025). "Dafadine Does Not Promote Dauer Development in Pristionchus pacificus." microPublication Biology. [Link][1]

    • Recent evidence highlighting species-specific limitations and reproducibility of Dafadine across nematode species.[1]

Sources

Safety Operating Guide

Dafadine O: Comprehensive Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Dafadine O (and its analogs such as Dafadine-A) is a potent small-molecule inhibitor of DAF-9 (Cytochrome P450) . While primarily used to manipulate hormonal signaling and dauer formation in C. elegans, its mechanism of action—inhibition of steroidogenic cytochrome P450 enzymes—mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Immediate Action Required:

  • Do NOT dispose of Dafadine O down the drain.

  • Do NOT treat as general trash.[1]

  • Segregate all solid and liquid waste for high-temperature incineration.

Chemical Profile & Hazard Identification

To ensure compliance and safety, one must understand the causality behind the disposal protocols. Dafadine O is not merely a chemical irritant; it is a biological modulator.

ParameterSpecificationImplications for Disposal
Chemical Class Benzyl-benzimidazole derivative / P450 InhibitorResistant to standard hydrolysis; requires incineration.
Target DAF-9 (CYP22A1) / Mammalian CYP27A1Potential endocrine disruptor. Must not enter water tables.
Solubility DMSO, EthanolWaste will likely be mixed with organic solvents (flammable).
Stability Stable at -20°C; resistant to ambient degradationWill persist in the environment if not chemically destroyed.
The "Why" Behind the Protocol

Dafadine O functions by binding to the heme iron of cytochrome P450s, blocking substrate oxidation. Because CYP enzymes are evolutionarily conserved (from nematodes to humans), improper disposal poses a risk of bioaccumulation and off-target effects in local ecosystems. Therefore, dilution is not a solution ; containment and destruction are the only acceptable pathways.

Disposal Workflows (Standard Operating Procedures)

A. Solid Waste (Powders & Contaminated Debris)

Applicable to: Expired lyophilized powder, contaminated gloves, weigh boats, and paper towels.

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Labeling: Affix a "Hazardous Waste" label immediately. Explicitly write: "Contains Dafadine O - P450 Inhibitor - Toxic."

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth hazardous waste drum (typically the yellow or black bin for incineration).

  • Validation: Ensure the lid is sealed air-tight to prevent dust aerosolization.

B. Liquid Waste (Stock Solutions & Supernatants)

Applicable to: DMSO/Ethanol stock solutions, cell culture media containing >1 µM Dafadine.

  • Segregation: Do not mix with aqueous acid/base waste. Dafadine O is typically dissolved in organic solvents.

  • Collection: Pour into a dedicated "Halogenated/Non-Halogenated Organic Waste" carboy (depending on the solvent carrier).

    • Note: If the solvent is DMSO, it is often classified as non-halogenated, but check local EHS codes.

  • Rinsing: Triple-rinse the original vial with the solvent used (e.g., Ethanol). Pour the rinse into the waste carboy , not the sink.

  • Deactivation (Optional but Recommended): For high-concentration stocks (>10 mM), add an equal volume of 10% bleach (sodium hypochlorite) to the waste stream only if the waste container is compatible and designated for oxidative treatment. Standard practice prefers incineration without pre-treatment to avoid unexpected chemical reactions.

C. Trace Contaminated Glassware
  • Solvent Wash: Rinse glassware with acetone or ethanol three times. Collect all rinsate into the Liquid Waste carboy.

  • Detergent Wash: After solvent rinsing, wash with laboratory detergent and water. This water may now go down the drain, as the lipophilic compound has been removed by the solvent.

Visualized Decision Matrices

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for determining the correct waste stream based on the physical state of Dafadine O.

DisposalTree Start Dafadine O Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Powder, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Solution (DMSO/Ethanol Stocks) StateCheck->Liquid High Conc. Liquid Trace Trace Glassware (Flasks, Vials) StateCheck->Trace Empty Glassware ActionSolid Double Bag -> Rigid Container (Incineration Stream) Solid->ActionSolid ActionLiquid Segregate to Organic Waste Carboy (Do NOT pour down drain) Liquid->ActionLiquid ActionTrace 1. Triple Rinse with Solvent (to Waste) 2. Wash with Soap/Water Trace->ActionTrace

Figure 2: Emergency Spill Response Workflow

Caption: Immediate containment steps for a Dafadine O spill in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Small Minor Spill (<10mL) Assess->Small Large Major Spill (>10mL) Assess->Large PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate Absorb Cover with Absorbent Pads (or Vermiculite) PPE->Absorb Clean Clean area with Ethanol/Acetone Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

[2][3]

Regulatory & Compliance Context

This protocol aligns with the Resource Conservation and Recovery Act (RCRA) standards for hazardous waste.

  • EPA Waste Code: While Dafadine O does not have a specific "P" or "U" list code, it falls under Process Waste characteristics. If dissolved in Ignitable solvents (Flash point <60°C), it carries the D001 code.

  • OSHA Hazard Communication: All containers must be labeled in accordance with 29 CFR 1910.1200 .

References

  • National Institutes of Health (NIH) / PubChem. Dafadine - Compound Summary. Retrieved from [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure. Retrieved from [Link]

  • Luciani, G. M., et al. (2011). Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans.[2] Nature Chemical Biology. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: Dafadine O

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Chemical Safety Officers, and Drug Discovery Specialists Compound Classification: Bioactive Small Molecule / Cytochrome P450 Inhibitor (Probe) Identifier: CHEBI:88333 | Primary Reference: Luciani et al., Nat.[1] Chem. Biol. (2011)[1]

Executive Summary & Risk Profile

Dafadine O is a synthetic N-acylpiperidine analog of the dafadine series, specifically characterized by a 3-methoxyphenoxy moiety (unlike the 2,6-dimethylphenoxy of Dafadine A). It functions as a selective inhibitor of the cytochrome P450 enzyme DAF-9 in C. elegans and its mammalian ortholog CYP27A1 (sterol 27-hydroxylase).[1][2][3][4][5]

While Dafadine O exhibits lower potency in wild-type nematodes compared to Dafadine A (requiring a sensitized daf-2 background to induce dauer formation), its capacity to inhibit mammalian CYP27A1 necessitates strict handling protocols. CYP27A1 is critical for bile acid synthesis and cholesterol homeostasis; therefore, this compound must be handled as a Category 3 Bioactive Material (High Potency / Reproductive Risk).

Core Hazard Directive: Treat as a potential Reproductive Toxicant and Metabolic Disruptor . There are no established Occupational Exposure Limits (OEL). You must utilize a Control Banding approach, defaulting to Band 4 (1–10 µg/m³) containment strategies until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling Dafadine O in powder or solution form.

Protection Zone Required Equipment Technical Rationale (The "Why")
Respiratory N95/P100 Respirator (Powder) Fume Hood (Solubilized)Particle Containment: As a potent P450 inhibitor, inhalation of dust poses a direct systemic risk to liver function. Standard surgical masks offer zero protection against aerosolized bioactive powders.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Barrier: Dafadine O is highly soluble in DMSO. DMSO acts as a carrier solvent, potentially transporting the dissolved compound through skin. Double gloving creates a sacrificial outer layer and allows for immediate changing upon contamination without exposing skin.
Dermal (Body) Tyvek® Lab Coat (Closed front) Tyvek® Sleeves Particulate Shielding: Cotton coats trap powders. Tyvek provides a non-porous barrier preventing accumulation of the compound on clothing that could be tracked outside the lab.
Ocular Chemical Splash Goggles Mucosal Protection: Safety glasses with side shields are insufficient for liquid handling. Goggles prevent splashes (during solubilization) from contacting the conjunctiva, a rapid absorption route.
Operational Protocols: From Storage to Solution
Protocol A: Receipt & Storage
  • Temperature: Store at -20°C (long-term) or 0°C (short-term).

  • Environment: Keep desiccated. Hydrolysis can degrade the N-acylpiperidine linkage over time.

  • Security: Lock in a designated "High Potency" freezer box labeled with biohazard warnings.

Protocol B: Solubilization (The Critical Step)
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Concentration: Typical stock solutions are prepared at 10 mM – 50 mM .

  • Procedure:

    • Transfer the sealed vial to a certified chemical fume hood.

    • Static Control: Use an anti-static gun on the vial before opening to prevent powder dispersal.

    • Add solvent gently down the side of the vial to minimize aerosolization.

    • Vortex inside the hood with the cap tightly sealed.

    • Aliquot immediately to avoid repeated freeze-thaw cycles, which can precipitate the compound.

Protocol C: Experimental Handling (In Vivo / In Vitro)
  • In Vitro (Microsomes/Cells): When adding Dafadine O to cell culture media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking the P450 inhibition effect.

  • In Vivo (C. elegans): Dafadine O is often administered via plates. Pour plates in a hood. Once the agar solidifies and the compound is embedded, the inhalation risk drops, but contact risk remains. Handle plates with gloves at all times.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the biological cascade triggered by Dafadine O and the operational workflow for its safe use.

Dafadine_O_Workflow cluster_handling Operational Handling cluster_mechanism Biological Mechanism Powder Dafadine O Powder (CHEBI:88333) Solubilization Solubilization (DMSO/Ethanol) Powder->Solubilization Fume Hood + PPE Application Experimental Application (Microsomes / Nematodes) Solubilization->Application Dilution Target Target Inhibition: DAF-9 / CYP27A1 Application->Target Binding Pathway Biosynthesis Block: Dafachronic Acid Target->Pathway Inhibits Oxidation Outcome Phenotypic Outcome: Dauer Formation / Lipid Dysregulation Pathway->Outcome Ligand Depletion

Caption: Operational workflow for Dafadine O handling (left) linked to its specific biological mechanism of action (right), showing the inhibition of CYP27A1/DAF-9 leading to dafachronic acid depletion.[5]

Waste Disposal & Decontamination

Do not treat Dafadine O as standard chemical waste.

  • Solid Waste: Tips, tubes, and contaminated gloves must be disposed of in yellow biohazard/chemical incineration bags . Label as "P450 Inhibitor / Toxic."

  • Liquid Waste: Collect all DMSO/Ethanol washes in a dedicated "Halogenated/Toxic Solvent" carboy. Do not pour down the sink.

  • Spill Cleanup:

    • Powder: Cover with wet paper towels (to prevent dust), wipe up, and place in incineration bag. Clean surface with 10% bleach followed by 70% ethanol.

    • Liquid: Absorb with vermiculite or chem-pads. Double bag.

References
  • Luciani, G. M., et al. (2011).[1] "Dafadine inhibits DAF-9 to promote dauer formation and longevity of Caenorhabditis elegans."[1][4][5] Nature Chemical Biology, 7(12), 891–893.[1]

  • ChEBI Ontology. (n.d.). "Dafadine O (CHEBI:88333)."[6] Chemical Entities of Biological Interest.

  • PubChem. (n.d.). "Dafadine A (Compound Summary)." National Library of Medicine. (Note: Cited for structural comparison and CYP27A1 data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.